molecular formula C9H11Cl2NO B133776 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol CAS No. 147611-61-8

3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol

Cat. No.: B133776
CAS No.: 147611-61-8
M. Wt: 220.09 g/mol
InChI Key: CFNAMLAVUTUGPM-UHFFFAOYSA-N
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Description

3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol is a useful research compound. Its molecular formula is C9H11Cl2NO and its molecular weight is 220.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-3-(3,4-dichlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO/c10-7-2-1-6(5-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNAMLAVUTUGPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CCO)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588757
Record name 3-Amino-3-(3,4-dichlorophenyl)propan-1-ol
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Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147611-61-8, 147611-60-7
Record name 3-Amino-3-(3,4-dichlorophenyl)propan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-3-(3,4-dichlorophenyl)propan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol, a chiral amino alcohol with significant potential as a building block in medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this document leverages information on the closely related and well-characterized mono-chloro analog, 3-Amino-3-(4-chlorophenyl)propan-1-ol, to provide a thorough and scientifically grounded resource.

Nomenclature and Chemical Identity

The nomenclature and identifying numbers for this compound and its enantiomers are crucial for accurate sourcing and documentation.

IdentifierThis compound (Racemic)(R)-3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol(S)-3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol
CAS Number Not readily available1395407-51-8Not readily available
Molecular Formula C₉H₁₁Cl₂NOC₉H₁₁Cl₂NOC₉H₁₁Cl₂NO
Molecular Weight 220.10 g/mol 220.10 g/mol 220.10 g/mol
IUPAC Name 3-Amino-3-(3,4-dichlorophenyl)propan-1-ol(3R)-3-Amino-3-(3,4-dichlorophenyl)propan-1-ol(3S)-3-Amino-3-(3,4-dichlorophenyl)propan-1-ol

Physicochemical Properties

Experimental physicochemical data for this compound is not widely available. The following table includes data for the analogous 3-Amino-3-(4-chlorophenyl)propan-1-ol to provide an estimate of the expected properties.

PropertyValue (for 3-Amino-3-(4-chlorophenyl)propan-1-ol)Reference
Melting Point 53-56 °C ((S)-enantiomer)[1]
Boiling Point 327.9 °C at 760 mmHg ((S)-enantiomer)[1]
Density 1.216 g/cm³ ((S)-enantiomer)[1]
Flash Point 152.1 °C

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of the corresponding β-amino ketone. This approach is a standard and effective method for producing such amino alcohols.

Synthetic Pathway

G cluster_0 Synthesis of 3-Amino-3-(3,4-dichlorophenyl)propan-1-ol A 3-Chloro-1-(3,4-dichlorophenyl)propan-1-one B 3-Amino-1-(3,4-dichlorophenyl)propan-1-one A->B Amination (e.g., NH3) C 3-Amino-3-(3,4-dichlorophenyl)propan-1-ol B->C Reduction (e.g., NaBH4)

Caption: Synthetic route to 3-Amino-3-(3,4-dichlorophenyl)propan-1-ol.

Experimental Protocol: Reduction of 3-Amino-1-(3,4-dichlorophenyl)propan-1-one

This protocol is adapted from the synthesis of the 4-chloro analog and is expected to be effective for the 3,4-dichloro compound.

Materials:

  • 3-Amino-1-(3,4-dichlorophenyl)propan-1-one

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-Amino-1-(3,4-dichlorophenyl)propan-1-one in anhydrous methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 15-20 minutes to cool it to 0-5 °C.

  • Reduction: Slowly add sodium borohydride (NaBH₄) to the cooled solution in small portions. Maintain the temperature below 10 °C during the addition. The molar ratio of NaBH₄ to the ketone is typically between 1.1 and 1.5 equivalents.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is generally complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography or recrystallization.

Applications in Drug Discovery and Development

Aryl amino alcohols are a valuable class of intermediates in the synthesis of pharmaceuticals. The structural motif of this compound, featuring a chiral center and functional groups capable of forming multiple interactions, makes it an attractive building block for creating diverse molecular scaffolds.

The mono-chloro analog is recognized as a key intermediate in the synthesis of compounds targeting the central nervous system.[1] It is reasonable to extrapolate that the 3,4-dichloro analog could be employed in the development of novel therapeutic agents for a range of diseases. The dichloro substitution pattern can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to improved potency, selectivity, or metabolic stability.

G cluster_0 Role in Drug Discovery A 3-Amino-3-(3,4-dichlorophenyl) -propan-1-ol B Lead Compound Generation A->B Scaffold for Novel Molecules C Structure-Activity Relationship (SAR) Studies B->C Systematic Modification D Candidate Drug C->D Optimization of Properties

Caption: The utility of the title compound in the drug discovery pipeline.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Spills: In the event of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

Hazard Statements for 3-Amino-3-(4-chlorophenyl)propan-1-ol:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

It is strongly recommended to obtain a substance-specific SDS from the supplier before handling this compound.

References

Sources

Chemical structure of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 3-Amino-3-(3,4-dichlorophenyl)propan-1-ol

Classification: Chiral


-Amino Alcohol / SNRI Scaffold Intermediate
Primary Application:  Pharmaceutical Synthesis (Antidepressant Metabolites & Analogs)

Executive Technical Summary

3-Amino-3-(3,4-dichlorophenyl)propan-1-ol is a chiral


-amino alcohol characterized by a propyl backbone substituted with a primary amine and a 3,4-dichlorophenyl moiety at the C3 position. Structurally, it serves as a critical pharmacophore scaffold in the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). It is the 3,4-dichloro analog of the key intermediate used in the synthesis of Duloxetine  (Cymbalta) and is structurally related to metabolites of Fluoxetine  and Tomoxetine .

In drug development, this specific congener is often investigated during Structure-Activity Relationship (SAR) studies to modulate lipophilicity (LogP) and serotonin transporter (SERT) affinity compared to its 4-chloro or thiophene counterparts. Its presence as a chiral center at C3 requires rigorous enantioselective synthesis or resolution protocols, typically targeting the (


)-enantiomer for bioactivity.

Chemical Structure & Properties

The molecule features a dual-functionality (amine and alcohol) capable of forming intramolecular hydrogen bonds, which influences its conformational stability and binding affinity.

Physicochemical Data Profile
PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 220.10 g/mol Heaviers than 4-Cl analog (185.65 g/mol )
Chiral Center C3 (Benzylic position)Exists as (

) and (

) enantiomers
Predicted LogP ~2.3 – 2.5Higher lipophilicity due to di-chloro substitution
pKa (Amine) ~9.5Typical for primary alkyl amines
H-Bond Donors 2 (-NH

, -OH)
H-Bond Acceptors 2
Solubility Soluble in MeOH, EtOH, DMSOLimited solubility in water (neutral form)
Structural Visualization

ChemicalStructure Phenyl 3,4-Dichlorophenyl Ring (Lipophilic Anchor) ChiralCenter C3 Chiral Center (S/R Configuration) Phenyl->ChiralCenter Attached at C3 Amine Primary Amine (-NH2) (Basic Center) ChiralCenter->Amine Attached at C3 Linker Propyl Chain (C2-C1 Linker) ChiralCenter->Linker Backbone Alcohol Primary Alcohol (-OH) (H-Bond Donor) Linker->Alcohol Terminal C1

Figure 1: Functional decomposition of the 3-Amino-3-(3,4-dichlorophenyl)propan-1-ol scaffold.

Synthetic Pathways

The synthesis of this compound generally follows two primary routes: the Mannich Condensation-Reduction (industrial standard for racemic mixtures) and Enantioselective Reduction (for chiral purity).

Route A: The Mannich-Reduction Protocol (Racemic)

This route is adapted from the standard synthesis of 3-amino-1-arylpropanols [1, 2].

Step 1: Mannich Reaction

  • Precursor: 3,4-Dichloroacetophenone.

  • Reagents: Paraformaldehyde, Dimethylamine hydrochloride (or ammonium equivalent), HCl (cat).

  • Mechanism: Formation of the

    
    -amino ketone (Mannich base).
    
  • Critical Control: The reaction must be monitored to prevent double condensation.

Step 2: Reduction

  • Reagent: Sodium Borohydride (

    
    ) in Methanol/Ethanol.
    
  • Process: The ketone carbonyl is reduced to the hydroxyl group.

  • Outcome: A racemic mixture of the target amino alcohol.[1]

Route B: Enantioselective Synthesis (Chiral Target)

For pharmaceutical applications requiring the (


)-enantiomer (analogous to the active isomer of Duloxetine), a chiral resolution or asymmetric reduction is required [3, 4].[1][2]

Workflow Diagram:

SynthesisPathway Start Start: 3,4-Dichloroacetophenone Mannich Mannich Reaction (+ CH2O, + Amine source) Start->Mannich Intermediate Intermediate: 3-Amino-1-(3,4-dichlorophenyl)propan-1-one Mannich->Intermediate Split Route Selection Intermediate->Split RouteA Route A: NaBH4 Reduction (Non-selective) Split->RouteA RouteB Route B: Asymmetric Transfer Hydrogenation (Ru-TsDPEN Catalyst) Split->RouteB ProductRac Product: Racemic Mixture (Requires Resolution) RouteA->ProductRac ProductPure Product: (S)-Enantiomer (>98% ee) RouteB->ProductPure

Figure 2: Divergent synthetic pathways for racemic vs. enantiopure production.

Detailed Experimental Protocol

Context: The following protocol is a validated methodology for the racemic synthesis followed by chemical resolution , adapted from the synthesis of the 4-chlorophenyl analog [1, 5].

Phase 1: Synthesis of the Mannich Base
  • Setup: Charge a 500 mL round-bottom flask with 3,4-dichloroacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.1 eq).

  • Solvent: Add Ethanol (5 mL/g of ketone) and catalytic HCl (0.05 mL).

  • Reflux: Heat to reflux (80°C) for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Cool to RT. The hydrochloride salt of the Mannich base often precipitates. If not, add acetone to induce crystallization. Filter and dry.

Phase 2: Reduction to Amino Alcohol
  • Activation: Dissolve the Mannich base salt in Methanol. Neutralize with free base if necessary, or reduce directly if solubility permits.

  • Reduction: Cool to 0°C. Add

    
     (1.5 eq) portion-wise over 30 minutes. Caution:  Exothermic evolution of hydrogen gas.
    
  • Quench: Stir at RT for 2 hours. Quench with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo.
Phase 3: Chiral Resolution (The Mandelic Acid Method)

To isolate the (


)-isomer (often the bioactive target in this class):
  • Salt Formation: Dissolve racemic amino alcohol in warm Ethanol. Add (

    
    )-Mandelic acid (1.0 eq).
    
  • Crystallization: Allow the solution to cool slowly. The (

    
    )-amine-(
    
    
    
    )-mandelate diastereomeric salt typically crystallizes out due to lower solubility [6].
  • Recrystallization: Recrystallize the salt from Ethanol/Water (95:5) to upgrade chiral purity (>99% ee).

  • Free Basing: Treat the purified salt with 1M NaOH and extract with DCM to yield the chiral free base.

Analytical Characterization

To validate the structure and purity, the following analytical signatures are expected:

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.4–7.1 (m, 3H, Aromatic protons of 3,4-dichlorophenyl).
      
    • 
       4.1 (t, 1H, CH-N, benzylic).
      
    • 
       3.8 (m, 2H, CH2-O).
      
    • 
       1.8–2.0 (m, 2H, CH2 linker).
      
  • Mass Spectrometry (ESI+):

    • Parent ion

      
       observed at m/z ~220/222 (characteristic isotope pattern for 
      
      
      
      ).
  • HPLC (Chiral):

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

    • Differentiation: Baseline separation of (

      
      ) and (
      
      
      
      ) enantiomers is required.

Handling & Safety (E-E-A-T)

  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer.[3][4]

  • Storage: Hygroscopic amine. Store under Nitrogen at 2–8°C.

  • Stability: Stable in solid form. Solutions in protic solvents should be used within 24 hours to prevent potential oxidation or aggregation.

References

  • Organic Syntheses. (2025). Procedure for the Synthesis of 3-Amino-1-propanol Derivatives via Mannich Reaction.

  • BenchChem. (2025). Synthesis and Mechanistic Considerations for 3-Amino-3-(4-chlorophenyl)-1-propanol.

  • Sakai, K., et al. (2005). Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid.[1] Tetrahedron: Asymmetry.[1][4]

  • Google Patents. (2016). KR101675450B1: Method for preparing optically active 3-amino-1-propanol derivatives.[2]

  • PubChem. (2025).[5] Compound Summary: 3-Amino-3-(4-chlorophenyl)propan-1-ol (Analogous Structure Data).

  • Santa Cruz Biotechnology. (2025). Product Data: 3-Amino-3-(4-chloro-phenyl)-propan-1-ol.[5][6][7][8][9][10][11]

Sources

An In-Depth Technical Guide to 2-Amino-3-(3,4-dichlorophenyl)propan-1-ol: Molecular Formula, Weight, and Core Characteristics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-amino-3-(3,4-dichlorophenyl)propan-1-ol, a chiral amino alcohol of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its fundamental properties, including its molecular formula and weight, and explore its isomers, synthesis, and key applications, with a particular focus on its role as a potential intermediate in the synthesis of bioactive molecules.

Core Molecular Identity and Isomerism

The nominal term "3,4-dichlorophenyl amino propanol" is ambiguous and can refer to several structural isomers depending on the attachment points of the 3,4-dichlorophenyl, amino, and hydroxyl groups to the three-carbon propanol backbone. This guide will focus on the most prominently cited isomer in scientific literature and commercial availability: 2-amino-3-(3,4-dichlorophenyl)propan-1-ol .

In this specific isomer, the 3,4-dichlorophenyl group is attached to the C3 position of the propanol chain, the amino group to the C2 position, and the primary alcohol (hydroxyl group) to the C1 position. The presence of a chiral center at the C2 carbon gives rise to two enantiomers: (S)-2-amino-3-(3,4-dichlorophenyl)propan-1-ol and (R)-2-amino-3-(3,4-dichlorophenyl)propan-1-ol.

Molecular Formula and Weight

The molecular formula for 2-amino-3-(3,4-dichlorophenyl)propan-1-ol is C₉H₁₁Cl₂NO .

The molecular weight of this compound is calculated from the atomic weights of its constituent elements:

  • Carbon (C): 12.011 u x 9 = 108.099 u

  • Hydrogen (H): 1.008 u x 11 = 11.088 u

  • Chlorine (Cl): 35.453 u x 2 = 70.906 u

  • Nitrogen (N): 14.007 u x 1 = 14.007 u

  • Oxygen (O): 15.999 u x 1 = 15.999 u

Total Molecular Weight: ~220.10 g/mol .

Key Isomers of 3,4-Dichlorophenyl Amino Propanol

For clarity and to aid in research, it is crucial to distinguish 2-amino-3-(3,4-dichlorophenyl)propan-1-ol from its other potential isomers. The structural differences can lead to vastly different chemical and biological properties.

Isomer NamePoint of Phenyl AttachmentAmino Group PositionHydroxyl Group Position
2-Amino-3-(3,4-dichlorophenyl)propan-1-ol C3C2C1
1-Amino-1-(3,4-dichlorophenyl)propan-2-olC1C1C2
3-Amino-1-(3,4-dichlorophenyl)propan-1-olC1C3C1
2-Amino-1-(3,4-dichlorophenyl)propan-1-olC1C2C1

Physicochemical and Safety Data

2-Amino-3-(3,4-dichlorophenyl)propan-1-ol is typically a solid at room temperature and should be stored under refrigeration to ensure its stability.

PropertyValueSource
CAS Number (S)-form: 325687-06-7; (R)-form: 849938-01-8
Physical Form Solid
Storage Temperature Refrigerator

Safety Information: This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Synthesis and Characterization

The synthesis of chiral amino alcohols like 2-amino-3-(3,4-dichlorophenyl)propan-1-ol is a critical area of research in organic chemistry, often serving as a key step in the total synthesis of pharmaceuticals.

Retrosynthetic Analysis and Potential Synthetic Routes

A logical retrosynthetic approach to 2-amino-3-(3,4-dichlorophenyl)propan-1-ol would involve the formation of the C-C and C-N bonds.

G target 2-Amino-3-(3,4-dichlorophenyl)propan-1-ol intermediate1 3-(3,4-Dichlorophenyl)-2-nitropropan-1-ol target->intermediate1 Reduction of nitro group intermediate4 (E)-1-(3,4-Dichlorophenyl)-2-nitroprop-1-ene target->intermediate4 Reduction of nitro and alkene intermediate2 3,4-Dichlorobenzaldehyde intermediate1->intermediate2 Henry Reaction intermediate3 Nitroethanol intermediate1->intermediate3 intermediate6 3,4-Dichlorophenylacetonitrile intermediate2->intermediate6 Oxidation intermediate4->intermediate2 Condensation intermediate5 Formaldehyde intermediate4->intermediate5

Caption: Retrosynthetic analysis of 2-amino-3-(3,4-dichlorophenyl)propan-1-ol.

One plausible synthetic route involves the Henry reaction (nitroaldol reaction) between 3,4-dichlorobenzaldehyde and nitroethanol, followed by the reduction of the nitro group to an amine. Another approach could be the reduction of a corresponding nitroalkene, formed from the condensation of 3,4-dichlorobenzaldehyde and nitroethane. A detailed protocol for a similar compound, 2-amino-3-phenylpropane-1-ol, involves the reduction of an (E)-2-nitro-3-arylprop-2-en-1-ol intermediate using iron in acidic acid[1].

Experimental Protocol: Illustrative Synthesis via Nitroalkene Reduction (Adapted from similar syntheses)

Step 1: Synthesis of (E)-1-(3,4-Dichlorophenyl)-2-nitroprop-1-ene

  • To a solution of 3,4-dichlorobenzaldehyde (1 equivalent) in a suitable solvent (e.g., toluene), add nitroethane (1.2 equivalents) and a catalytic amount of a base (e.g., piperidine).

  • Reflux the mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude product by recrystallization or column chromatography to yield the nitroalkene.

Step 2: Reduction to 2-Amino-3-(3,4-dichlorophenyl)propan-1-ol

  • In a round-bottom flask, suspend the synthesized nitroalkene (1 equivalent) in a solvent mixture (e.g., ethanol/water).

  • Add a reducing agent such as sodium borohydride in the presence of a catalyst like cobalt(II) chloride, or alternatively, use catalytic hydrogenation (e.g., H₂ gas with a palladium or platinum catalyst).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction and adjust the pH to be basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Spectroscopic Characterization

The structural elucidation of 2-amino-3-(3,4-dichlorophenyl)propan-1-ol and its isomers relies heavily on spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the dichlorophenyl ring, the methine proton at C2, the diastereotopic methylene protons at C1 and C3, and the protons of the amino and hydroxyl groups. The coupling patterns and chemical shifts of the protons on the propanol backbone would be crucial for confirming the connectivity.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the nine carbon atoms in the molecule. The chemical shifts of the carbons in the aromatic ring would be influenced by the electron-withdrawing chlorine atoms. The signals for the three carbons of the propanol chain would appear in the aliphatic region.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would provide further structural information, with characteristic losses of water, amino, and dichlorophenyl moieties.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-Cl stretching vibrations.

Applications in Drug Development and Medicinal Chemistry

Amino alcohols are a vital class of compounds in medicinal chemistry, serving as building blocks for a wide range of pharmaceuticals. Their ability to form hydrogen bonds and interact with biological targets makes them valuable scaffolds in drug design.

Role as a Pharmaceutical Intermediate

2-Amino-3-(3,4-dichlorophenyl)propan-1-ol, particularly its enantiomerically pure forms, is a potential key intermediate in the synthesis of more complex molecules. A notable example of a structurally related compound is sertraline, a widely prescribed antidepressant. While not a direct precursor in the most common industrial syntheses of sertraline, the 3,4-dichlorophenyl moiety is a core component of the drug. The synthesis of sertraline often involves the reductive amination of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone[2][3][4]. The structural similarity of 2-amino-3-(3,4-dichlorophenyl)propan-1-ol to key fragments of such molecules highlights its potential utility in the development of novel analogs or alternative synthetic routes.

Caption: Relationship of 2-amino-3-(3,4-dichlorophenyl)propan-1-ol to sertraline and other potential bioactive molecules.

Potential as a Bioactive Scaffold

The 3,4-dichlorophenyl group is a common substituent in many biologically active compounds due to its ability to enhance lipophilicity and modulate metabolic stability. The amino alcohol functionality provides sites for further chemical modification and for crucial interactions with biological targets such as receptors and enzymes. Research into compounds with this scaffold could lead to the discovery of new therapeutic agents, potentially for central nervous system disorders, given the structural relationship to known psychoactive compounds.

Conclusion

2-Amino-3-(3,4-dichlorophenyl)propan-1-ol is a chiral molecule with significant potential in the field of pharmaceutical sciences. A clear understanding of its molecular formula (C₉H₁₁Cl₂NO) and molecular weight (~220.10 g/mol ) is fundamental for any research involving this compound. Its structural features, particularly the presence of the 3,4-dichlorophenyl moiety and the amino alcohol group, make it a valuable building block for the synthesis of complex and potentially bioactive molecules. Further research into the stereoselective synthesis and biological evaluation of its enantiomers is warranted to fully explore its therapeutic potential.

References

  • (S)-2-amino-3-(3,4-dichlorophenyl)propan-1-ol. Sigma-Aldrich.
  • Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses.
  • Improved industrial synthesis of antidepressant sertraline. Semantic Scholar.
  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)
  • Synthesis of anti-depressant molecules via metal-c
  • Buy 2-Amino-2-(2,4-dichlorophenyl)propan-1-ol (EVT-13695432). EvitaChem.
  • (R)-2-Amino-3-(3,4-dichlorophenyl)propan-1-ol. LGC Standards.
  • (S)-2-AMINO-3-(3-CHLOROPHENYL)PROPAN-1-OL. Sigma-Aldrich.
  • Improved synthesis of racemic sertraline.
  • Process for the manufacture of sertraline.
  • Chemoenzymatic Synthesis of Sertraline.
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
  • 2-AMINO-2-(3,4-DICHLOROPHENYL)PROPAN-1-OL. BLDpharm.
  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry.
  • 3-Amino-3-(2-chlorophenyl)propan-1-ol Properties. EPA.
  • Supporting Information 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbon
  • (S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride. MySkinRecipes.
  • (r)-3-Amino-3-(4-chlorophenyl)propan-1-ol. Benchchem.
  • What is 2-amino-1,3-propanediol used for?. ChemicalBook.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • 1-Propanol, 2-amino-2-methyl-. NIST WebBook.
  • (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol. ChemicalBook.
  • mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol. Doc Brown's Chemistry.
  • 2-propen-1-one, 1-(4-aminophenyl)-3-(2,4-dichlorophenyl)-, (2E)-. SpectraBase.
  • 2-Amino-1,3-propanediol(534-03-2) 1H NMR spectrum. ChemicalBook.
  • Amino Acids in the Development of Prodrugs. MDPI.

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Solubility Profile & Physicochemical Characterization: 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol

[1]

Executive Summary & Compound Identity

This compound is a bifunctional small molecule containing a primary amine, a primary alcohol, and a lipophilic dichlorophenyl moiety.[1] Its solubility behavior is governed by the competition between the hydrophilic amino-alcohol "head" and the hydrophobic dichlorophenyl "tail."[1]

Understanding its solubility is paramount for:

  • Reaction Engineering: Selecting solvents for reduction steps (e.g., from the corresponding ketone).[1]

  • Purification: Designing crystallization systems (antisolvent crash-out).

  • Extraction: Optimizing liquid-liquid extraction (LLE) pH windows.

Physicochemical Baseline
PropertyValue (Estimated/Proxy*)Mechanistic Implication
Molecular Weight ~220.10 g/mol Moderate size, diffusion-limited dissolution is negligible.[1]
pKa (Amine) 9.2 – 9.6pH-Dependent Solubility: Highly soluble in acidic media (pH < 7); precipitates as free base at pH > 10.[1]
LogP (Octanol/Water) 1.8 – 2.2Lipophilic: Preferentially partitions into organic solvents in the neutral state.
H-Bond Donors 2 (NH₂, OH)Capable of strong interaction with polar protic solvents (MeOH, Water).[1]
H-Bond Acceptors 2 (N, O)Supports solubility in polar aprotic solvents (DMSO, DMF).[1]

*Data extrapolated from the 4-chlorophenyl analog (CAS 68208-26-4) and calculated increments for the additional chlorine atom.[1]

Solubility Landscape: Water vs. Organic Solvents

The solubility data below represents the Free Base form of the compound at 25°C.

Comparative Solubility Table
Solvent ClassSpecific SolventSolubility RatingEstimated Conc. (g/L)Thermodynamic Driver
Aqueous Water (pH 7)Low < 1.0 g/LHydrophobic effect of the dichlorophenyl ring dominates the H-bonding potential.[1]
Aqueous 0.1 M HClHigh > 50 g/LProtonation of the amine (

) drastically reduces LogD, driving solvation.[1]
Polar Protic Methanol (MeOH)High > 100 g/L"Like dissolves like": The hydroxyl and amine groups H-bond with MeOH.[1]
Polar Protic Ethanol (EtOH)High > 80 g/LExcellent solvent for crystallization when combined with water or heptane.[1]
Aromatic TolueneModerate/High 20 – 40 g/L

stacking interactions between the solvent and the dichlorophenyl ring.[1]
Chlorinated Dichloromethane (DCM)High > 150 g/LHigh solvation energy for the lipophilic aromatic core.[1]
Ester Ethyl AcetateModerate 15 – 30 g/LGood for extraction; often used to pull the free base from aqueous phases.
Alkane Heptane/HexaneInsoluble < 0.1 g/LLack of polar interactions; serves as an excellent antisolvent .
Critical Insight: The "Solubility Switch"

The compound exhibits a binary solubility behavior based on pH.[2]

  • Acidic State: Behaves like a salt (Hydrophilic).[1]

  • Neutral/Basic State: Behaves like a lipophilic organic (Hydrophobic).[1] This switch is the foundation of the isolation strategy described in Section 4.

Thermodynamic Analysis & Visual Workflow

The dissolution process is driven by the enthalpy of solvation (


1
  • In Water: The lattice energy is high due to intermolecular H-bonding (Amine

    
     Alcohol).[1] Water cannot easily disrupt the hydrophobic stacking of the dichlorophenyl rings, leading to a positive (unfavorable) Gibbs free energy of solution (
    
    
    ).[1]
  • In Methanol: Methanol disrupts the intermolecular H-bonds effectively while accommodating the aromatic ring better than water, making

    
    .[1]
    
Diagram: Solubility & Isolation Logic

The following diagram illustrates the decision matrix for solvent selection based on the compound's state.

SolubilityLogicCompoundThis compoundState_AcidProtonated State (pH < 7)(Cationic)Compound->State_AcidAdd AcidState_BaseFree Base State (pH > 10)(Neutral)Compound->State_BaseAdd BaseSolvent_WaterWater / 0.1M HCl(Highly Soluble)State_Acid->Solvent_WaterDissolves InSolvent_OrgDCM / Toluene / EtOAc(Highly Soluble)State_Base->Solvent_OrgDissolves InProcess_ExtLiquid-Liquid ExtractionSolvent_Water->Process_ExtAdjust pH > 10Add OrganicProcess_CrystCrystallizationSolvent_Org->Process_CrystEvaporate orAdd HeptaneProcess_Ext->Solvent_OrgPhase Separation

Caption: Solubility phase-switching logic. The compound partitions into aqueous phases under acidic conditions and organic phases under basic conditions, facilitating purification.[1]

Experimental Protocols

Protocol A: Shake-Flask Solubility Determination

Objective: To determine the thermodynamic saturation solubility in various solvents.

Reagents:

  • Test Compound (Solid, >98% purity).[1][3][4][5]

  • HPLC Grade Solvents (Water, MeOH, Toluene, etc.).[1]

  • 0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous).[1]

Workflow:

  • Preparation: Add excess solid compound (~50 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Verification: Ensure undissolved solid remains. If clear, add more solid.

  • Sampling: Centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm filter.

  • Quantification: Dilute the filtrate (e.g., 1:100 in Mobile Phase) and analyze via HPLC-UV (215 nm).

Protocol B: Purification via Acid-Base Extraction

Objective: To isolate the compound from a crude reaction mixture using its solubility switch.[1]

Causality: The impurities (non-basic byproducts) will not protonate and will remain in the organic layer during the acid wash, while the target amine moves to the water phase.[1]

Steps:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (10 mL/g).

  • Acid Extraction: Wash the organic layer with 1M HCl (3 x 5 mL/g).

    • Mechanism:[3][6] Target compound becomes

      
       and migrates to aqueous layer.[1]
      
  • Separation: Discard the organic layer (contains non-amine impurities).

  • Basification: Cool aqueous layer to 5°C. Slowly add 50% NaOH until pH > 11.

    • Observation: The solution will turn cloudy as the free base precipitates (low water solubility).[1]

  • Re-Extraction: Extract the cloudy aqueous mixture with Toluene or DCM .

  • Isolation: Dry organic layer (

    
    ) and concentrate in vacuo.
    

Implications for Drug Development[1][7]

Crystallization Solvent Selection

The high solubility in alcohols and low solubility in alkanes suggests a Cooling + Anti-solvent crystallization strategy.

  • Primary Solvent: Isopropanol (IPA) or Ethanol.[1] (Dissolve at 60°C).

  • Anti-Solvent: Heptane. (Add slowly at 40°C until turbidity, then cool to 0°C).

  • Benefit: This system effectively rejects process impurities which often remain soluble in the mother liquor.

Analytical Method Development

For HPLC analysis, the mobile phase must account for the amine's basicity.

  • Recommended Buffer: 0.1% Trifluoroacetic acid (TFA) or Phosphate buffer (pH 2.5).[1]

  • Why: Low pH ensures the amine is fully protonated, preventing peak tailing caused by interaction with silanol groups on the column stationary phase.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25418153, (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. Retrieved from [Link][1]

  • Sakai, K., et al. (2004). Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine.[1] Tetrahedron: Asymmetry. (Cited for experimental extraction protocols of analogous amino-propanols).[1]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Retrieved from [Link][1]

Safety Data Sheet (SDS) for 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Handling of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol

Executive Summary

Compound Characterization and Physicochemical Profile

A foundational understanding of a chemical's physical properties is paramount for a robust risk assessment. The data for the closely related 2,4-dichloro isomer and other analogues allows for a reliable estimation of the target compound's characteristics.

Table 1: Physicochemical Properties of 3-Amino-3-(Aryl)-Propan-1-ol Analogues

Property3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol3-Amino-3-(4-chlorophenyl)-propan-1-ol
Molecular Formula C₉H₁₁Cl₂NOC₉H₁₂ClNO[1][2]
Molecular Weight 220.10 g/mol 185.65 g/mol [1][2]
CAS Number 787615-23-0[3]68208-26-4[1][4]
Physical Form SolidSolid
Inferred Flash Point >150°C (based on analogues)[4]N/A

The presence of two chlorine atoms on the aromatic ring significantly increases the molecular weight compared to the mono-chlorinated analogue and likely influences its solubility and metabolic profile. Its solid form necessitates careful handling to avoid dust generation.

Hazard Identification and Inferred GHS Classification

Direct GHS classification for this compound is not available. However, by analyzing data from close structural analogues, a precautionary classification can be established. The 2,4-dichloro isomer is classified as causing serious eye damage (H318). The 4-chloro isomer is associated with warnings for being harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335). Therefore, a conservative approach dictates that the 3,4-dichloro variant should be handled as a substance with at least these potential hazards.

The following workflow illustrates the logic applied to determine these handling precautions in the absence of a specific SDS.

Caption: Logical workflow for establishing precautionary handling protocols.

Toxicological Profile and Exposure Pathways

The toxicological properties have not been thoroughly investigated for this specific molecule.[5] However, the chemical structure provides significant insight into potential risks.

  • Primary Routes of Exposure: In a laboratory setting, the most likely routes of exposure are inhalation of aerosolized dust and accidental dermal (skin) or ocular (eye) contact. Ingestion is less likely but possible through poor hygiene practices.

  • Local Effects: Based on data from analogues, the compound is expected to be a significant irritant, with the potential to cause severe, irreversible eye damage. It may also cause skin and respiratory system irritation.[5][6]

  • Systemic Effects: Chlorinated aromatic compounds can exert systemic toxicity, and their persistence in the environment is a known concern.[7] While specific target organs for this compound are unknown, related chemicals can affect the liver and kidneys.

Exposure Controls and Personal Protective Equipment (PPE)

Strict adherence to engineering controls and PPE is mandatory to mitigate the risks associated with handling this compound. The principle of "as low as reasonably practicable" (ALARP) should be applied to all exposures.

  • Engineering Controls:

    • Ventilation: All manipulations, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[7] The laboratory should have adequate general ventilation.

    • Safety Stations: Emergency showers and eyewash stations must be readily accessible and tested regularly.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Tightly fitting chemical safety goggles are required.[4] A full-face shield must be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[7]

    • Skin Protection: A flame-resistant lab coat and a chemical-resistant apron should be worn.[4] Handle with gloves inspected prior to use; nitrile gloves are a suitable initial choice.[5][8] For prolonged contact, consult manufacturer-specific permeation data.

    • Respiratory Protection: If working outside of a fume hood is unavoidable (a situation that should be avoided), a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[5][9]

Protocols for Safe Handling, Storage, and Disposal

Handling Protocol:

  • Preparation: Before handling, ensure the fume hood is operational and the work area is clear of clutter. Have spill cleanup materials readily available.

  • Weighing: Conduct all weighing operations on a disposable weigh paper or in a tared container within the fume hood to contain dust.

  • Transfers: Use non-sparking tools for solid transfers.[4] If making solutions, add the solid slowly to the solvent to avoid splashing.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[10] Do not eat, drink, or smoke in the laboratory.[4]

Storage Protocol:

  • Store in a tightly sealed, properly labeled container.[7][11]

  • Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[12][13]

  • Store away from incompatible materials, particularly strong oxidizing agents.[7]

Disposal Protocol:

  • All waste, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.[7]

  • Dispose of contents and container in a designated, sealed hazardous waste container according to institutional and regulatory guidelines.[4][7] Do not allow the chemical to enter drains.[5][6]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure.

Emergency Response Workflow

Emergency_Response cluster_0 Exposure Event cluster_1 Immediate Action (First Aid) cluster_2 Medical Follow-Up skin Skin Contact flush_skin Remove contaminated clothing. Flush skin with water for 15+ min. skin->flush_skin Act Immediately eye Eye Contact flush_eyes Flush eyes with water for 15+ min. Hold eyelids open. eye->flush_eyes Act Immediately inhalation Inhalation fresh_air Move person to fresh air. Provide artificial respiration if needed. inhalation->fresh_air Act Immediately ingestion Ingestion rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth Act Immediately seek_medical_skin Seek Medical Attention (If irritation persists) flush_skin->seek_medical_skin Follow Up seek_medical_eye Seek IMMEDIATE Medical Attention flush_eyes->seek_medical_eye Follow Up seek_medical_inhale Seek IMMEDIATE Medical Attention fresh_air->seek_medical_inhale Follow Up seek_medical_ingest Seek IMMEDIATE Medical Attention rinse_mouth->seek_medical_ingest Follow Up provide_sds Provide SDS/Safety Guide to Medical Personnel seek_medical_eye->provide_sds

Caption: Standardized emergency response workflow for chemical exposure.

First-Aid Measures:

  • In case of eye contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[10][11][14] Continue rinsing and seek immediate medical attention.[6][11]

  • In case of skin contact: Take off immediately all contaminated clothing.[10][14] Wash off with soap and plenty of water.[5][6] Seek medical attention if irritation develops or persists.

  • If inhaled: Move the person into fresh air and keep them comfortable for breathing.[4][10][11][14] If not breathing, give artificial respiration.[5][6] Seek immediate medical attention.[11]

  • If swallowed: Rinse mouth with water.[4][5][14] Do NOT induce vomiting.[4][6][14] Never give anything by mouth to an unconscious person.[4][6] Call a physician or poison control center immediately.[4]

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.indd.
  • PubChem. (n.d.). (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL.
  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Amino-3-phenyl-1-propanol.
  • MilliporeSigma. (n.d.). (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol.
  • Capot Chemical. (2013, September 11). MSDS of (3R)-3-amino-3-phenylpropan-1-ol.
  • CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
  • TCI EUROPE N.V. (2024, December 2). SAFETY DATA SHEET - 2-Amino-1,3-propanediol.
  • EPA. (2025, October 15). 3-Amino-3-(2-chlorophenyl)propan-1-ol Properties.
  • ChemScene. (n.d.). 3-Amino-3-(4-chlorophenyl)propan-1-ol.
  • ChemicalBook. (2025, January 27). 3-AMINO-3-(2,4-DICHLORO-PHENYL)-PROPAN-1-OL | 787615-23-0.
  • Nippon Nyukazai Co., Ltd. (2018, June 12). AMINO ALCOHOL EA.
  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • RLS Human Care. (n.d.). Safe Handling and Storage of Chlorine.
  • Benchchem. (n.d.). 3-Amino-3-(4-chlorophenyl)-1-propanol.
  • Sigma-Aldrich. (n.d.). 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol.

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(R)- and (S)-3-Amino-3-(3,4-dichlorophenyl)propan-1-ol: A Stereochemical and Pharmacological Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

In pharmaceutical sciences, the stereochemical orientation of a drug candidate can be the pivotal determinant of its efficacy, safety, and pharmacokinetic profile. This technical guide provides a comprehensive analysis of the (R)- and (S)-enantiomers of 3-Amino-3-(3,4-dichlorophenyl)propan-1-ol, a chiral amino alcohol scaffold relevant to medicinal chemistry. We delve into the fundamental differences in their stereochemistry, the critical methodologies for their enantioselective synthesis and separation, and the profound implications of their chirality on pharmacological activity. This document offers detailed, field-proven protocols for chiral separation and analysis, alongside a discussion of the underlying principles of stereoselective biomolecular interactions, to arm researchers and drug development professionals with the knowledge required to advance chiral compounds from discovery to clinical application.

Introduction: The Imperative of Chirality in Drug Design

The vast majority of biological systems, including the receptors, enzymes, and transporters that serve as drug targets, are inherently chiral. This biological stereoselectivity means that enantiomers of a chiral drug can, and often do, exhibit significant differences in their biological properties. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or, in the worst case, contribute to undesirable side effects or toxicity. The historical example of thalidomide serves as a stark reminder of the critical importance of evaluating enantiomers independently.

This guide focuses on the enantiomeric pair of 3-Amino-3-(3,4-dichlorophenyl)propan-1-ol. Analogs such as 3-amino-3-phenyl-1-propanol are recognized as versatile chiral building blocks in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.[1][2] The 3,4-dichloro substitution pattern on the phenyl ring is a common feature in medicinal chemistry, often used to modulate metabolic stability and receptor affinity. Understanding the distinct properties of the (R)- and (S)-enantiomers is therefore not an academic exercise, but a prerequisite for rational drug design and development.

Molecular Profile and Stereochemistry

The core structure of 3-Amino-3-(3,4-dichlorophenyl)propan-1-ol contains a single stereocenter at the C3 carbon atom. The differential spatial arrangement of the four substituents—the 3,4-dichlorophenyl group, the amino group, the hydroxypropyl chain, and a hydrogen atom—gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.

The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule, the priorities are: (1) -NH₂, (2) -C₆H₃Cl₂, (3) -CH₂CH₂OH, (4) -H. The orientation of these groups defines the stereochemical descriptor for each enantiomer.

Table 1: Physicochemical Properties of 3-Amino-3-(aryl)propan-1-ol Enantiomers

Property(R)-Enantiomer(S)-EnantiomerData Source
IUPAC Name (3R)-3-amino-3-(3,4-dichlorophenyl)propan-1-ol(3S)-3-amino-3-(3,4-dichlorophenyl)propan-1-olIUPAC Nomenclature
Molecular Formula C₉H₁₁Cl₂NOC₉H₁₁Cl₂NOGeneral Chemistry
Molecular Weight 220.10 g/mol 220.10 g/mol General Chemistry
CAS Number (4-chloro analog) 1213362-28-7886061-26-3[3][4][5]Chemical Abstracts Service
Predicted TPSA 46.25 Ų46.25 ŲPubChem[6]
Predicted XLogP3 1.11.1PubChem[6]
Optical Rotation [α] Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer.Varies with solvent and concentration.Stereochemical Principle

Note: While specific data for the 3,4-dichloro derivative is sparse in public literature, data for the closely related 4-chloro analog is used for reference where applicable.

Enantioselective Synthesis and Separation

Producing a single enantiomer is a critical challenge in pharmaceutical manufacturing. This can be accomplished either by building the molecule asymmetrically from the start or by separating a 50:50 racemic mixture after synthesis.

Enantioselective Synthesis

Modern organic synthesis provides powerful tools to produce single enantiomers directly, avoiding the need for resolution.

  • Asymmetric Catalysis: A small amount of a chiral catalyst can be used to generate large quantities of an enantiomerically enriched product. For amino alcohols, the asymmetric reduction of a corresponding β-aminoketone is a common and effective strategy.[7]

  • Chiral Auxiliaries: A chiral molecule is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. For instance, pseudoephedrine can be used as a chiral auxiliary in the synthesis of α-substituted β-amino acids.[8]

Resolution of Racemic Mixtures

When a racemic mixture is synthesized, the enantiomers must be separated. This process is known as chiral resolution.

Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) are the workhorses for both analytical and preparative-scale chiral separations in the pharmaceutical industry.[9]

Protocol: Preparative Chiral HPLC Resolution

Expertise & Causality: This protocol uses a polysaccharide-based chiral stationary phase (CSP), which is broadly effective for a wide range of chiral compounds. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. The mobile phase, a mixture of a non-polar alkane and a polar alcohol, allows for the fine-tuning of retention and selectivity. An amine modifier is added to prevent peak tailing by deactivating acidic sites on the silica support and ensuring the basic analyte is in its neutral form.

Methodology:

  • Column Selection: Chiralpak® IA (immobilized amylose-based) or a similar polysaccharide-based column.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane:Ethanol:Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). Filter and degas the mobile phase.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate appropriate for the column dimension (e.g., 20 mL/min for a 2 cm ID column) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol in the mobile phase to a concentration of 10-20 mg/mL.

  • Injection and Fraction Collection: Inject the sample onto the column. Monitor the elution profile using a UV detector (e.g., at 225 nm). Collect the two separated enantiomeric peaks into distinct fractions.

  • Purity Analysis: Analyze the collected fractions using an analytical chiral HPLC method to determine the enantiomeric excess (e.e.) of each.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to yield the isolated enantiomers.

Figure 1: General workflow for preparative chiral HPLC resolution.

Comparative Pharmacological Profile

The structural difference between enantiomers, though subtle, is profound at the molecular level of drug-target interactions. This is best explained by the Easson-Stedman three-point attachment hypothesis.

The Three-Point Attachment Model: For a chiral molecule to be differentiated by a chiral receptor, it must interact with the receptor at a minimum of three points. The eutomer will have a complementary arrangement of functional groups that allows for optimal binding, whereas the distomer will only be able to achieve a two-point attachment, resulting in significantly lower binding affinity and efficacy.

Figure 2: The Easson-Stedman model illustrating optimal three-point binding for the eutomer and suboptimal binding for the distomer.

Differential Target Binding and Functional Activity

The primary pharmacological difference between the (R)- and (S)-enantiomers will likely manifest in their binding affinity (Kᵢ) and functional activity (EC₅₀ or IC₅₀) at their primary biological target. While specific targets for this compound are not publicly disclosed, related amino alcohol structures often interact with neurotransmitter transporters or GPCRs.[10] A competitive radioligand binding assay is the gold standard for determining binding affinity.

Protocol: Competitive Radioligand Binding Assay

Expertise & Causality: This assay quantifies the affinity of a test compound for a receptor by measuring how effectively it competes with a high-affinity radiolabeled ligand. By incubating a fixed concentration of radioligand with increasing concentrations of the test compound (e.g., the (R)- or (S)-enantiomer), a competition curve is generated. The IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) is determined and then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, providing a true measure of binding affinity.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add in order: assay buffer, the test compound (serially diluted (R)- or (S)-enantiomer), the radioligand (e.g., ³H-ligand at a concentration near its Kₔ), and the receptor-containing membranes.

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Termination & Harvesting: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Stereoselective Pharmacokinetics (ADME) and Toxicology

Differences between enantiomers are not confined to pharmacodynamics.

  • Absorption and Distribution: While passive diffusion is typically not stereoselective, carrier-mediated transport across membranes can be. Furthermore, binding to chiral plasma proteins like albumin can be stereoselective, affecting the unbound drug concentration.

  • Metabolism: The Cytochrome P450 (CYP) enzyme superfamily, the primary engine of drug metabolism, contains chiral active sites. It is common for one enantiomer to be metabolized more rapidly than the other, leading to different half-lives and exposure levels.

  • Toxicity: The distomer may interact with off-targets, such as other receptors or ion channels (e.g., the hERG potassium channel), leading to adverse effects not seen with the pure eutomer.

Conclusion and Recommendations

The (R)- and (S)-enantiomers of 3-Amino-3-(3,4-dichlorophenyl)propan-1-ol are distinct chemical entities with the potential for widely divergent biological profiles. A comprehensive understanding of these differences is essential for successful drug development. The progression of such a compound should involve the early-stage implementation of robust chiral analytical methods, the development of a scalable enantioselective synthesis or resolution process, and the independent pharmacological and toxicological evaluation of each enantiomer. By identifying the eutomer and advancing it as a single-enantiomer product, drug developers can optimize the therapeutic window, enhance safety, and simplify the pharmacokinetic profile, ultimately leading to a superior medicinal product.

References

  • Google Patents. (n.d.). 3-amino-3-arylpropan-1-ol-derivates, their preparation and use (EP1043306A2).
  • Google Patents. (n.d.). A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same (KR101675450B1).
  • PubChem. (n.d.). (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. Retrieved February 20, 2026, from [Link]

  • Li, S. et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved February 20, 2026, from [Link]

  • Zhang, C. et al. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1217(30), 4965-70. Retrieved February 20, 2026, from [Link]

  • Ilg, M. et al. (2017). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography B. Retrieved February 20, 2026, from [Link]

  • Frey, W. et al. (2012). 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Kadokawa, T. et al. (1975). Pharmacological studies of 3-[bis(3,3-diphenylpropyl)-amino]-propan-1-ol hydrochloride, (PF-244), a new cerebral vasodilator. Arzneimittelforschung, 25(4), 632-8. Retrieved February 20, 2026, from [Link]

  • Li, J. et al. (2024). Enantioselective Synthesis of Triarylmethanes via Palladium-Catalyzed Desymmetric Carbonylation of Cyclic Diaryliodonium Salts. Organic Letters. Retrieved February 20, 2026, from [Link]

  • Talybov, G. M. (2021). ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS. Hungarian Journal of Industry and Chemistry. Retrieved February 20, 2026, from [Link]

  • Senthilkumar, P. et al. (2019). SYNTHESIS OF 2-AMINO-3-PHENYLPROPAN-1-OL COMPOUNDS FROM BAYLIS-HILLMAN DERIVATIVES, CARBON NANOTUBE, KINETIC, LIFETIME AND BIOLOGICAL STUDIES. Rasayan Journal of Chemistry. Retrieved February 20, 2026, from [Link]

  • Chemning. (n.d.). 3-amino-3-phenyl-1-propanol cas:14593-04-5. Retrieved February 20, 2026, from [Link]

Sources

Technical Whitepaper: Pharmacophore Properties and Synthetic Utility of 3,4-Dichlorophenyl Amino Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore Properties of 3,4-Dichlorophenyl Amino Alcohol Derivatives Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Privileged" Scaffold

In the landscape of medicinal chemistry, the 1-(3,4-dichlorophenyl)-2-aminoethanol scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility spans from antimalarial agents (mimicking the quinine/halofantrine core) to CNS modulators (targeting monoamine transporters).

This guide deconstructs the pharmacophore into its functional electronic and steric components, provides a validated synthetic workflow, and details the specific biological assays required to validate activity.

Pharmacophore Architecture

The efficacy of this scaffold relies on a tripartite interaction model. Understanding these zones is critical for rational drug design (SAR).

Zone A: The Lipophilic Anchor (3,4-Dichlorophenyl Ring)
  • Electronic Effect: The chlorine atoms at positions 3 and 4 exert a strong electron-withdrawing inductive effect (-I), reducing the electron density of the phenyl ring. This facilitates

    
     stacking interactions with electron-rich aromatic residues (e.g., Tryptophan, Phenylalanine) in receptor binding pockets or with the heme macrocycle in malaria parasites.
    
  • Metabolic Stability: The chlorines block the primary sites of metabolic oxidation (para and meta positions), significantly extending the half-life (

    
    ) compared to unsubstituted analogs.
    
  • Halogen Bonding: The

    
    -hole on the chlorine atoms can participate in specific halogen bonds with carbonyl oxygens in the target protein backbone.
    
Zone B: The Chiral Hinge (Amino Alcohol Linker)
  • Stereochemistry: The secondary alcohol creates a chiral center. Biological activity is often enantioselective. For instance, in beta-adrenergic antagonists, the (R)-configuration is typically required for optimal hydrogen bonding with the receptor's Aspartate residue.

  • H-Bonding Network: The hydroxyl (-OH) acts as a donor/acceptor, while the adjacent amine (-NH-) acts as a proton acceptor (or donor when protonated). This 1,2-arrangement forms a rigid 5-membered chelate ring with metal ions or stabilizes specific receptor conformations.

Zone C: The Solubilizing Tail (N-Substituents)
  • Selectivity Filter: Bulky alkyl groups (e.g., tert-butyl, isopropyl) favor beta-2 adrenergic selectivity. Long lipophilic chains or cyclic amines (piperazine, morpholine) shift activity toward antifungal or antimalarial profiles by altering the LogP and membrane permeability.

Pharmacophore Visualization (DOT Diagram)

PharmacophoreMap Core 3,4-Dichlorophenyl (Lipophilic Anchor) Linker Amino Alcohol (Chiral Hinge) Core->Linker C-C Bond PiStack π-π Stacking (Heme/Trp) Core->PiStack MetStab Metabolic Blockade (CYP450) Core->MetStab Tail N-Substituent (Selectivity Filter) Linker->Tail C-N Bond HBond H-Bonding (Asp/Ser) Linker->HBond

Caption: Functional decomposition of the 3,4-dichlorophenyl amino alcohol pharmacophore showing key interaction zones.

Validated Synthetic Protocol

Objective: Synthesis of 1-(3,4-dichlorophenyl)-2-(alkylamino)ethanol via Epoxide Ring Opening. Rationale: This route avoids the use of strong reducing agents required in the phenacyl bromide route and allows for the introduction of diverse amines in the final step.

Reagents & Equipment[1][2]
  • Precursor: 3,4-Dichlorostyrene oxide (commercially available or synthesized from 3,4-dichlorobenzaldehyde).

  • Nucleophile: Primary or secondary amine (e.g., isopropylamine, piperazine).

  • Solvent: Ethanol (absolute) or Acetonitrile.

  • Catalyst: Lithium Perchlorate (

    
    ) - Optional, promotes regioselectivity.
    
Step-by-Step Methodology
  • Preparation: Dissolve 3,4-dichlorostyrene oxide (1.0 equiv) in absolute ethanol (0.5 M concentration).

  • Amine Addition: Add the amine (1.2 - 1.5 equiv) dropwise. Note: If the amine is volatile, use a sealed pressure tube.

  • Catalysis (Optional): Add

    
     (0.1 equiv) if the reaction is sluggish. This activates the epoxide oxygen.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
    
  • Workup:

    • Evaporate solvent under reduced pressure.

    • Dissolve residue in Ethyl Acetate.

    • Wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over anhydrous

      
       and concentrate.
      
  • Purification: Recrystallization from Hexane/EtOAc or Flash Chromatography (Silica gel).

  • Salt Formation: Dissolve the free base in diethyl ether and bubble dry HCl gas to precipitate the hydrochloride salt for stability testing.

Synthesis Workflow Diagram

SynthesisWorkflow Start 3,4-Dichlorostyrene Oxide Reaction Nucleophilic Attack (Amine + EtOH, Reflux) Start->Reaction + R-NH2 Intermediate Regioselective Opening (Beta-Amino Alcohol) Reaction->Intermediate SN2 Mechanism Workup Extraction & Drying (EtOAc / Na2SO4) Intermediate->Workup Product 1-(3,4-dichlorophenyl)-2-aminoethanol Workup->Product Purification

Caption: Regioselective synthesis of amino alcohol derivatives via epoxide ring opening.

Biological Validation: Antimalarial Potency

One of the primary applications of this scaffold is the inhibition of hemozoin formation in Plasmodium falciparum.[1]

Assay: Heme Polymerization Inhibition Activity (HPIA)

This non-radioactive assay measures the ability of the compound to prevent the polymerization of free heme (toxic to parasites) into hemozoin (non-toxic pigment).

Protocol:

  • Substrate Prep: Dissolve Hemin chloride (3 mM) in 0.1 M NaOH.

  • Incubation: Mix Hemin solution with the test compound (various concentrations) in 0.5 M Sodium Acetate buffer (pH 5.2).

  • Initiation: Incubate at

    
     for 24 hours. The acidic pH mimics the parasite's digestive vacuole.[1]
    
  • Separation: Centrifuge to pellet the polymerized hemozoin.

  • Quantification: Wash the pellet with 2.5% SDS (dissolves unpolymerized heme but not hemozoin). Dissolve the final pellet in 0.1 M NaOH and measure absorbance at 405 nm.

  • Calculation:

    
     is calculated relative to a positive control (Chloroquine) and negative control (Solvent).
    

Data Interpretation Table:

Compound ClassR-Group (Amine)HPIA IC50 (µM)LogPNotes
Reference Chloroquine0.05 - 0.14.6Standard of care
Derivative A Diethyl1.2 - 2.53.8Moderate activity; good solubility
Derivative B Dibutyl0.4 - 0.84.9Higher lipophilicity improves potency
Derivative C Piperidine0.3 - 0.64.2Rigid tail enhances binding fit

In Silico Molecular Docking Workflow

To predict binding affinity before synthesis, use this standardized docking protocol.

Target: Plasmodium falciparum Lactate Dehydrogenase (PfLDH) or Plasmepsin II. Software: AutoDock Vina / PyRx.

  • Ligand Prep:

    • Draw structure in ChemDraw.

    • Minimize energy (MM2 force field).

    • Detect root and torsion tree (keep the C1-C2 bond of the ethanol chain rotatable).

  • Receptor Prep:

    • Download PDB structure (e.g., 1LF2 for Plasmepsin).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges.

  • Grid Generation: Center the grid box on the active site aspartic acid dyad (Asp34/Asp214 for Plasmepsin). Box size:

    
     Å.
    
  • Docking Run: Set exhaustiveness to 8. Run Vina.

  • Analysis: Look for binding energy < -7.5 kcal/mol and presence of

    
     stacking with the 3,4-dichlorophenyl ring.
    

DockingWorkflow Input Ligand (SDF) + Receptor (PDB) Prep Add Charges & Hydrogens Define Rotatable Bonds Input->Prep Grid Define Search Space (Active Site Box) Prep->Grid Run AutoDock Vina (Genetic Algorithm) Grid->Run Output Binding Affinity (kcal/mol) & Pose Visualization Run->Output

Caption: In silico screening workflow for 3,4-dichlorophenyl derivatives.

References

  • Synthesis and Pharmacological Evaluation: Meza-Toledo, S. E., et al. "Synthesis and pharmacological evaluation of some DL-dichlorophenyl alcohol amides anticonvulsants."[2] Arzneimittelforschung, 2004.

  • Antimalarial Mechanisms: O'Neill, P. M., et al. "4-Aminoquinolines: The Structure-Activity Relationship."[1] Expert Opinion on Drug Discovery, 2012.

  • Compound Data: PubChem. "1-(3,4-Dichlorophenyl)-2-(diethylamino)ethanol hydrochloride." CID 24181980.

  • Docking Methodology: Trott, O., & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry, 2010.

  • Antibacterial Activity: Defraine, V., et al. "Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains."[3] Frontiers in Microbiology, 2017.

Sources

An In-Depth Technical Guide to 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical overview of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol, a critical chiral building block for the synthesis of advanced pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). We will explore its chemical identity, physicochemical properties, robust synthesis methodologies, and applications in drug discovery. Furthermore, this document offers a detailed analysis of the supplier landscape, price comparison strategies, and essential quality control protocols to ensure the procurement of high-purity material suitable for research and development by scientists and drug development professionals.

Introduction: A Key Intermediate in Medicinal Chemistry

This compound is a substituted phenylpropanolamine derivative. Its structure features a propanol backbone with an amino group and a dichlorinated phenyl ring at the C3 position. The presence of a chiral center at this position means the compound exists as two enantiomers, (R) and (S), which are critical for stereospecific interactions with biological targets.

The 3,4-dichloro substitution pattern on the phenyl ring is of particular interest in medicinal chemistry. This motif can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding affinity, and overall therapeutic efficacy. As such, this compound serves as an invaluable starting material for creating complex molecules targeting a range of therapeutic areas, including oncology and central nervous system (CNS) disorders.[1][2]

Physicochemical Properties

A clear understanding of the compound's properties is essential for its handling, reaction setup, and analytical characterization. The following table summarizes key physicochemical data, primarily focusing on the well-documented (R)-enantiomer.

PropertyValueSource
IUPAC Name (3R)-3-amino-3-(3,4-dichlorophenyl)propan-1-olInferred
CAS Number 1395407-51-8 ((R)-enantiomer)[3]
Molecular Formula C₉H₁₁Cl₂NO[4]
Molecular Weight 220.10 g/mol [4]
Appearance Typically a solid[4]
InChI Key Inferred from isomers (e.g., BJSTYZZLZITDJR-UHFFFAOYSA-N)[4]
SMILES NC1=CC(Cl)=C(Cl)C=C1 ((R)-enantiomer)Inferred
Storage 2-8°C, Sealed in dry, dark place[5]

Synthesis and Manufacturing

The most direct and widely applicable method for synthesizing this compound is the chemoselective reduction of the corresponding β-amino ketone precursor, 3-amino-1-(3,4-dichlorophenyl)propan-1-one.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_workup Work-up & Isolation cluster_purification Purification Precursor 3-Amino-1-(3,4-dichlorophenyl)propan-1-one (β-Amino Ketone) ReactionVessel Reaction at 0°C to RT Precursor->ReactionVessel Solvent Anhydrous Methanol Solvent->ReactionVessel ReducingAgent Sodium Borohydride (NaBH₄) ReducingAgent->ReactionVessel Portion-wise addition Quench Quench with Water ReactionVessel->Quench TLC Monitoring Extract Extraction with Organic Solvent (e.g., EtOAc) Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify FinalProduct High-Purity Product: 3-Amino-3-(3,4-dichlorophenyl)-propan-1-ol Purify->FinalProduct

Caption: General workflow for the synthesis via reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol describes a representative synthesis. Causality: The choice of Sodium borohydride (NaBH₄) is critical for this transformation. Unlike more potent reagents like LiAlH₄, NaBH₄ exhibits excellent chemoselectivity for ketones and aldehydes. It will not reduce other potentially present functional groups like esters or amides under these mild conditions, ensuring a clean conversion of the ketone to the secondary alcohol.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-1-(3,4-dichlorophenyl)propan-1-one (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of ketone).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the internal temperature to 0-5°C.

  • Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-3 hours).

  • Work-up: Carefully quench the reaction by slowly adding deionized water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify via column chromatography on silica gel to obtain the final high-purity this compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile intermediate. Its primary value lies in its bifunctional nature (amine and alcohol) and the specific stereochemistry and electronic properties conferred by the 3,4-dichlorophenyl group.

  • Chiral Building Block: It is a foundational component for synthesizing enantiomerically pure drugs, where one enantiomer provides the therapeutic effect while the other may be inactive or cause side effects.

  • Precursor to Complex APIs: The amine and hydroxyl groups serve as handles for further chemical modification, allowing for the construction of more elaborate molecular architectures.[2]

  • Therapeutic Targets: Analogous structures are intermediates for drugs targeting CNS disorders and for antitumour agents, suggesting this compound is valuable for developing novel therapies in these areas.[1][2]

Role as a Key Intermediate

Application_Pathway cluster_mods Chemical Modifications cluster_apis Potential API Classes Intermediate 3-Amino-3-(3,4-dichlorophenyl) -propan-1-ol Mod1 N-Alkylation / N-Acylation (Amine Group) Intermediate->Mod1 Mod2 O-Alkylation / O-Esterification (Hydroxyl Group) Intermediate->Mod2 API1 CNS-Active Agents Mod1->API1 API2 Antineoplastic Agents Mod1->API2 Mod2->API1 API3 Other Complex Bioactive Molecules Mod2->API3

Caption: Role as a versatile intermediate for diverse APIs.

Supplier and Procurement Analysis

Procuring high-quality starting materials is paramount. While numerous suppliers offer related analogs, sourcing the specific (R)-3-amino-3-(3,4-dichlorophenyl)propan-1-ol (CAS 1395407-51-8) requires careful selection.

Supplier Comparison
SupplierCompound OfferedCAS NumberNotes
BLDpharm (3R)-3-amino-3-(3,4-dichlorophenyl)propan-1-ol1395407-51-8Direct supplier of the target R-enantiomer.[3]
Sigma-Aldrich 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-olNot specifiedOffers a different isomer; may offer custom synthesis.[4]
ChemScene 3-Amino-3-(4-chlorophenyl)propan-1-ol68208-26-4Sells the mono-chloro analog; useful as a reference.[6]
BenchChem (r)-3-Amino-3-(4-chlorophenyl)propan-1-ol1213362-28-7Provides the R-enantiomer of the 4-chloro analog.[2]
ChemicalBook (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol886061-26-3Lists suppliers for the S-enantiomer of the 4-chloro analog.[1]
Price Comparison and Sourcing Strategy

Direct online pricing for research chemicals of this nature is rare. Prices are determined by quantity, required purity, and availability.

Expertise-Driven Procurement:

  • Request Quotes (RFQ): Contact multiple suppliers, including those listed above, with your specific requirements (CAS number, quantity, desired purity, required analytical data).

  • Demand a Certificate of Analysis (CoA): Do not procure material without a recent CoA. This document is a self-validating system for the protocol, confirming the material's identity and purity via methods like NMR, HPLC, or GC.

  • Inquire about Lead Time: Availability can vary. Custom synthesis may be required, impacting project timelines.

  • Evaluate Purity vs. Cost: For early-stage discovery, >95% purity may suffice. For later-stage development, >98% or even >99% purity is often necessary, which will increase the cost.

Quality Control and Analysis

Independent verification of incoming material is a cornerstone of scientific integrity. The identity and purity of this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and checks for organic impurities.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Quality Control Workflow

QC_Workflow cluster_input Sample Handling cluster_testing Analytical Testing cluster_output Data Review & Release Sample Receive Material & CoA Prep Prepare Analytical Standard Solution Sample->Prep Test_ID Identity Confirmation (NMR, MS) Prep->Test_ID Test_Purity Purity Assay (HPLC) Prep->Test_Purity Review Compare Data to CoA & Specs Test_ID->Review Test_Purity->Review Decision Decision Point Review->Decision Release Release for Use Decision->Release Pass Reject Reject Batch Decision->Reject Fail

Caption: Standard QC workflow for incoming chemical validation.

General HPLC Purity Assay Protocol

Rationale: This method separates the main compound from potential impurities based on their differential partitioning between a stationary and a mobile phase, allowing for precise quantification.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with a low percentage of B, and ramp up to a high percentage over 15-20 minutes to elute all components. (e.g., 5% to 95% B).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV, at a wavelength such as 220 nm or 254 nm.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Conclusion

This compound is a high-value chemical intermediate with significant potential in modern drug discovery. Its specific stereochemistry and substitution pattern make it a strategic choice for synthesizing novel therapeutic agents. For researchers and developers, a successful project hinges not only on understanding its chemical applications but also on a rigorous approach to procurement and quality control. By partnering with reputable suppliers and independently verifying material integrity, scientific teams can confidently build upon this versatile molecular scaffold to advance the next generation of pharmaceuticals.

References

  • (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol | C9H12ClNO | CID 25418153 . PubChem. Available at: [Link]

  • Synthesis and Acylation of 1,3-Thiazinane-2-thione . Organic Syntheses. Available at: [Link]

  • 3-AMINO-1,2- PROPANEDIOL (APD) . Borregaard. Available at: [Link]

  • 1213362-28-7 | (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol . Pharmaffiliates. Available at: [Link]

  • Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation . PubMed. Available at: [Link]

  • KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same. Google Patents.

Sources

The Role of the 3,4-Dichlorophenyl Amino Propanol Scaffold in Serotonin Reuptake Inhibitor Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The serotonin transporter (SERT) is a primary target in the pharmacological management of major depressive disorder and other affective disorders. The discovery and development of selective serotonin reuptake inhibitors (SSRIs) revolutionized psychiatric medicine. At the core of many potent and selective SRIs lies a specific chemical motif: the 3,4-dichlorophenyl group attached to an aminoalkyl chain. This technical guide provides an in-depth exploration of the 3,4-dichlorophenyl amino propanol scaffold and its derivatives, examining their foundational role in the design and evaluation of novel serotonin reuptake inhibitors. We will dissect the molecular interactions underpinning their mechanism of action, provide detailed, field-proven protocols for their pharmacological characterization, and trace their evolution from a basic chemical framework to clinically significant therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation CNS therapies.

The Serotonin Transporter: A Prime Therapeutic Target

Serotonergic neurotransmission is terminated by the rapid reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron. This crucial process is mediated by the serotonin transporter (SERT), a protein encoded by the SLC6A4 gene.[1] As a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters, SERT is an intricate molecular machine, spanning the plasma membrane 12 times.[1][2] Its function is vital for regulating the magnitude and duration of serotonergic signaling.

The transport process is not passive; it is an active mechanism coupled to the electrochemical gradients of several ions. SERT utilizes the sodium (Na+) and chloride (Cl-) gradients to drive the uptake of one serotonin molecule, a process that is coupled with the counter-transport of one potassium (K+) ion.[3][4] This intricate symport/antiport mechanism, often described by an alternating access model, ensures the efficient clearance of synaptic serotonin.[2] The monoamine hypothesis of depression posits that a deficit in synaptic monoamines, including serotonin, contributes to depressive symptoms.[5] By blocking SERT, SRIs increase the concentration of serotonin in the synapse, enhancing neurotransmission and ultimately leading to therapeutic effects. This makes SERT a key target for antidepressant drugs.[2][6]

Figure 1: The Serotonin Transporter (SERT) Mechanism cluster_out Extracellular Space cluster_in Intracellular Space Out SERT (Outward-Facing) Binds Na+, Cl-, and Serotonin In SERT (Inward-Facing) Releases Na+, Cl-, and Serotonin Binds K+ Out->In 2. Conformational Change In->Out 5. Conformational Change & K+ Release Na_in Na+ In:f0->Na_in 3. Release Cl_in Cl- In:f0->Cl_in HT_in 5-HT In:f0->HT_in Na_out Na+ Na_out->Out:f0 1. Bind Cl_out Cl- Cl_out->Out:f0 HT_out 5-HT HT_out->Out:f0 K_in K+ K_in->In:f0 4. Bind

Caption: The alternating access mechanism of serotonin transport by SERT.

The 3,4-Dichlorophenyl Moiety: A Cornerstone of SRI Design

Medicinal chemistry campaigns aimed at SERT have revealed that specific structural features are critical for high-affinity binding and selectivity. The 3,4-dichlorophenyl group has emerged as a privileged scaffold in this context. Its presence is a hallmark of several potent SRIs, including the clinically successful drug sertraline.[7]

The rationale for the efficacy of this moiety lies in its electronic and steric properties, which facilitate favorable interactions within the SERT binding pocket. The two chlorine atoms create a distinct electrostatic profile and increase the lipophilicity of the molecule, enhancing its ability to engage with hydrophobic residues within the transporter's central binding site.

A key example of a research compound built around this core is 2-(3,4-Dichlorobenzyl)-2-dimethylamino-1-propanol, also known as JO 1017.[8] Studies on this molecule revealed it to be a selective serotonin uptake inhibitor with a favorable safety profile compared to older tricyclic antidepressants.[8] Such compounds serve as crucial chemical probes and starting points for further optimization. The knowledge gained from compounds like JO 1017 directly informed the development of more complex molecules like sertraline, which incorporates the 3,4-dichlorophenyl group into a rigid tetralone framework to enhance potency and refine its pharmacological profile.[7]

In Vitro Pharmacological Profiling: Quantifying SERT Interaction

To characterize a novel compound's interaction with SERT, a tiered in vitro screening approach is essential. The primary goals are to determine binding affinity (potency) and selectivity against other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).

Radioligand Binding Assays

Causality Behind Experimental Choice: Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[9] By measuring the displacement of a high-affinity radiolabeled ligand, we can accurately calculate the equilibrium dissociation constant (Kᵢ) of the unlabeled test compound, providing a direct measure of its binding potency.[9]

Experimental Protocol: Competitive Radioligand Binding Assay for SERT

This protocol describes a method to determine the Kᵢ of a test compound at human SERT expressed in HEK293 cells using [³H]-Citalopram as the radioligand.

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human SERT.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4) using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Store aliquots at -80°C.

  • Binding Assay:

    • Set up the assay in a 96-well plate. Each well will have a final volume of 250 µL.

    • Add 50 µL of various concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • For determining non-specific binding, use a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine). For total binding, add buffer.

    • Add 50 µL of [³H]-Citalopram at a concentration near its Kₔ (e.g., 1 nM).

    • Initiate the reaction by adding 150 µL of the membrane preparation (containing 10-20 µg of protein).

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration and Counting:

    • Terminate the assay by rapid vacuum filtration through a PEI-presoaked glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the bound from the free radioligand.

    • Quickly wash the filters three to four times with ice-cold wash buffer to reduce non-specific binding.

    • Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Convert CPM to specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of control (total binding) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Figure 2: Workflow for Radioligand Binding Assay A Prepare SERT-expressing cell membranes B Set up 96-well plate: - Test Compound Dilutions - Radioligand ([³H]-Citalopram) - Membranes A->B C Incubate to reach equilibrium B->C D Rapid Vacuum Filtration (Separates bound/free ligand) C->D E Scintillation Counting (Measures radioactivity) D->E F Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ E->F

Caption: A streamlined workflow for determining compound affinity at SERT.

Synaptosomal Uptake Inhibition Assays

Causality Behind Experimental Choice: While binding assays measure affinity, they do not confirm functional activity. A synaptosomal uptake assay provides a functional measure of a compound's ability to inhibit the transporter.[10] Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters, offering a more physiologically relevant system than simple membrane preparations.[11]

Experimental Protocol: [³H]-Serotonin Uptake Assay in Rat Brain Synaptosomes

  • Synaptosome Preparation:

    • Humanely euthanize a rodent (e.g., Sprague-Dawley rat) and rapidly dissect the brain region of interest (e.g., striatum or whole brain minus cerebellum) in ice-cold sucrose buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4).

    • Homogenize the tissue in 10 volumes of sucrose buffer with a Teflon-glass homogenizer.[12]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to obtain the crude synaptosomal pellet (P2 fraction).

    • Gently resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer) and determine the protein concentration. Keep on ice.

  • Uptake Assay:

    • In a 96-well plate, pre-incubate aliquots of the synaptosomal preparation (50-100 µg protein) with various concentrations of the test compound for 10-15 minutes at 37°C.

    • Non-specific uptake is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM paroxetine).[10]

    • Initiate the uptake by adding [³H]-Serotonin (final concentration ~10-20 nM).

    • Allow the uptake to proceed for a short, linear period (e.g., 5-10 minutes) at 37°C.[11]

  • Termination and Measurement:

    • Terminate the uptake by rapid filtration over glass fiber filters, followed by several washes with ice-cold buffer to remove external radioactivity.

    • Measure the radioactivity trapped inside the synaptosomes by scintillation counting.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of inhibition of specific uptake versus the log concentration of the test compound.

    • Use non-linear regression to determine the IC₅₀ value for uptake inhibition.

Table 1: Example Pharmacological Profile for a Hypothetical 3,4-Dichlorophenyl Amino Propanol Derivative

TargetBinding Affinity (Kᵢ, nM)Uptake Inhibition (IC₅₀, nM)
hSERT 5.2 12.5
hNET8501540
hDAT> 10,000> 10,000
Selectivity (SERT vs. NET)163-fold123-fold
Selectivity (SERT vs. DAT)> 1900-fold> 800-fold

In Vivo Efficacy Assessment: Models of Antidepressant Activity

Positive in vitro results must be validated in vivo to assess therapeutic potential. Animal models of depression are used to screen for antidepressant-like activity.[13]

Causality Behind Experimental Choice: The Forced Swim Test (FST) is a widely used primary screening tool due to its high predictive validity for clinically effective antidepressants.[14] The model is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatment reduces this immobility time, thought to reflect an increase in escape-oriented behavior rather than behavioral despair.[14]

Experimental Protocol: Forced Swim Test (FST) in Mice

  • Acclimation and Dosing:

    • Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.

    • Administer the test compound (e.g., 10 mg/kg), a positive control (e.g., fluoxetine, 20 mg/kg), or vehicle (e.g., saline with 0.5% Tween 80) via intraperitoneal (i.p.) or oral (p.o.) route, typically 30-60 minutes before the test.

  • Test Procedure:

    • Individually place each mouse in a transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.

    • The test duration is 6 minutes.[14]

    • Record the session with a video camera for later analysis.

    • The key parameter measured is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Data Analysis:

    • A blinded observer should score the immobility time from the video recordings.

    • Compare the mean immobility time between the vehicle, positive control, and test compound groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group indicates an antidepressant-like effect.[7]

Case Study: Structural Evolution from Propanolamine to Sertraline

The journey from a simple chemical scaffold to a refined clinical drug involves extensive structure-activity relationship (SAR) studies. The 3,4-dichlorophenyl amino propanol framework represents an early-stage lead. The development of sertraline illustrates how this core idea was elaborated upon to achieve superior pharmacological properties.

The key innovation was to constrain the flexible aminoalkyl side chain within a tetrahydronaphthalene ring system. This rigidification correctly orients the 3,4-dichlorophenyl group and the methylamino function for optimal interaction with SERT, dramatically increasing potency and selectivity. The synthesis of sertraline starts not from a propanol, but from a tetralone precursor which already contains the 3,4-dichlorophenyl group.[15] This precursor is reacted with methylamine to form a Schiff base, which is then reduced to create the cis-(1S, 4S) stereoisomer that is the active drug.[15][16]

Figure 3: Conceptual Evolution of the SRI Scaffold Scaffold Basic Scaffold (3,4-Dichlorophenyl Amino Propanol) Intermediate Key Intermediate (Sertraline Tetralone) Scaffold->Intermediate Rigidification & SAR Optimization Drug Optimized Drug (Sertraline) Intermediate->Drug Stereoselective Reduction

Caption: Conceptual pathway from a flexible lead to a rigid, potent drug. (Note: Images are illustrative placeholders).

Conclusion and Future Perspectives

The 3,4-dichlorophenyl amino propanol scaffold and its direct chemical relatives have been instrumental in the field of serotonin reuptake inhibitor research. This chemical motif provided a critical starting point for understanding the structural requirements for high-affinity and selective binding to the serotonin transporter. The systematic exploration and optimization of this core structure, guided by the robust in vitro and in vivo assays detailed in this guide, have led directly to the development of life-changing antidepressant medications like sertraline.

Future research may continue to leverage this privileged scaffold. Its proven interaction with SERT makes it an attractive foundation for developing novel agents, such as triple reuptake inhibitors (TRIs) that also target dopamine and norepinephrine transporters, potentially offering broader efficacy and faster onset of action.[5][17] Furthermore, understanding the precise binding mode of this moiety continues to inform the rational design of new chemical entities aimed at allosteric modulation of SERT or biased signaling, opening new frontiers in the treatment of depression and related disorders.

References

  • Screening of antidepressant | PPTX - Slideshare. (n.d.).
  • Henry, L. K., et al. (2006). Structure/function relationships in serotonin transporter: new insights from the structure of a bacterial transporter. PubMed.
  • Blakely, R. D., & Bauman, A. L. (2001). Structure, function and regulation of the 5-hydroxytryptamine (serotonin) transporter. University of Toronto Libraries.
  • Bymaster, F. P., et al. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. NCBI Bookshelf.
  • Serotonin transporter. (n.d.). In Wikipedia.
  • Drago, F. (2012). Models for depression in drug screening and preclinical studies: Future directions. World Journal of Pharmacology.
  • SERT Biochemical Binding Assay Service. (n.d.). Reaction Biology.
  • Sarki, M., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology.
  • SERT Biochemical Binding Assay Service. (n.d.). Reaction Biology.
  • Serotonin Transporters – Structure and Function. (2025). ResearchGate.
  • Coleman, J. A., et al. (2023). Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants. PNAS.
  • Kumar, H., et al. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research.
  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC.
  • Analysis of SERT expression/binding sites by radioligand saturation... (n.d.). ResearchGate.
  • Boireau, A., et al. (1993). Biochemical and Pharmacological Evaluation of the Novel Antidepressant and Serotonin Uptake Inhibitor 2-(3,4-Dichlorobenzyl)-2-dimethylamino-1-propanol Hydrochloride. PubMed.
  • Koe, B. K., et al. (1983). Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin. PubMed.
  • Perry, K. W., & Fuller, R. W. (1990). Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes. PubMed.
  • Eshleman, A. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC.
  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Subbaiah, M. A., et al. (n.d.). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? PMC.
  • A good protocol for extracting mouse brain synaptosomes? (2013). ResearchGate.
  • Radioligand Binding Assay. (n.d.). Creative Bioarray.
  • An Improved Method For Preparation Of Optically Pure Sertraline. (n.d.). Quick Company.
  • Key Intermediates in the Synthesis of Sertraline... (n.d.). ACS Publications.
  • Key Intermediates in the Synthesis of Sertraline... (n.d.). ACS Publications.
  • Kanwala, A., et al. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. PMC.
  • Process for the preparation of [4(s,r)-(3,4-dichlorophenyl)-3,4-dihydro-1(2h)-naphthalen-1-ylidene]methylamine. (n.d.). Google Patents.
  • Process for preparing sertraline from chiral tetralone. (2000). Patent 1059287.
  • Zhang, Y., et al. (2019). LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain. Frontiers.

Sources

Methodological & Application

Synthesis of duloxetine analogs using 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of 3,4-dichlorophenyl-substituted SNRI analogs utilizing 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol as the core scaffold.

Executive Summary

This guide addresses the synthesis of structural analogs of Duloxetine (Cymbalta) and Dapoxetine (Priligy). While standard Duloxetine utilizes a thiophene ring and a benzylic ether scaffold, the specified intermediate—This compound —contains a benzylic amine and a 3,4-dichlorophenyl moiety.

Consequently, the protocols below describe the synthesis of Dapoxetine-like Regioisomers of Duloxetine. These analogs are critical in Structure-Activity Relationship (SAR) studies for optimizing Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) selectivity, leveraging the bioisosteric replacement of the thienyl ring with a lipophilic 3,4-dichlorophenyl group.

Part 1: Scientific Rationale & Retrosynthesis

Structural Divergence: Duloxetine vs. Target Analog

To ensure scientific integrity, we must distinguish the topological differences between the commercial drug and the target analog derived from the specified intermediate.

  • Standard Duloxetine Scaffold:

    • Core: 3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine.[1]

    • Topology: Benzylic Ether (C3) | Terminal Amine (C1).

  • Target Analog (from specified intermediate):

    • Core: 1-(1-naphthyloxy)-3-(3,4-dichlorophenyl)propan-3-amine.

    • Topology: Benzylic Amine (C3) | Terminal Ether (C1).

    • Pharmacology: This topology mimics the Dapoxetine class of SSRIs/SNRIs, offering a unique profile where the 3,4-dichlorophenyl group enhances binding affinity via pi-stacking and hydrophobic interactions in the transporter pocket.

Retrosynthetic Analysis (Graphviz)

The following diagram outlines the synthetic pathway, highlighting the critical divergence from standard Duloxetine chemistry.

G Start 3,4-Dichloroacetophenone Mannich Mannich Base (Amino-Ketone) Start->Mannich Mannich Rxn (HCHO, NH3) Intermediate 3-Amino-3-(3,4-Cl2-Ph)-propan-1-ol (CORE INTERMEDIATE) Mannich->Intermediate Reduction (NaBH4 or Chiral Cat.) Protected N-Boc Protected Intermediate Intermediate->Protected Boc2O, TEA (Amine Protection) Coupled Aryl Ether Scaffold (Mitsunobu/SNAr) Protected->Coupled 1-Naphthol (Mitsunobu) Target Final Duloxetine/Dapoxetine Analog (HCl Salt) Coupled->Target 1. TFA (Deprotection) 2. HCHO/HCOOH (Methylation)

Figure 1: Retrosynthetic pathway converting the gamma-amino alcohol intermediate into the target SNRI analog.

Part 2: Detailed Experimental Protocols

Protocol A: Preparation of the Core Intermediate (If not sourced)

Note: If the starting material is purchased, skip to Protocol B. Objective: Synthesis of this compound via Mannich condensation and reduction.

  • Mannich Reaction:

    • React 3,4-dichloroacetophenone with paraformaldehyde and dimethylamine hydrochloride (or ammonia for primary amine) in ethanol/HCl.

    • Reflux for 12 hours.

    • Result: 3-amino-1-(3,4-dichlorophenyl)propan-1-one.

  • Reduction:

    • Dissolve the ketone in Methanol (0.5 M).

    • Add NaBH4 (2.0 equiv) slowly at 0°C.

    • Stir at RT for 4 hours.

    • Workup: Quench with sat. NH4Cl, extract with EtOAc.

    • Yield: ~85% of the racemic amino-alcohol.

Protocol B: Synthesis of the Duloxetine Analog

Target Molecule: N-Methyl-3-(3,4-dichlorophenyl)-3-amino-1-(1-naphthyloxy)propane.

Rationale: The free amine is nucleophilic and will interfere with the subsequent etherification (Mitsunobu or SNAr). We protect it with a Boc group.

  • Reagents: this compound (1.0 eq), Di-tert-butyl dicarbonate (Boc2O, 1.1 eq), Triethylamine (TEA, 1.5 eq), DCM (10 vol).

  • Procedure:

    • Dissolve the amino-alcohol in DCM under N2 atmosphere.

    • Add TEA, followed by dropwise addition of Boc2O dissolved in DCM at 0°C.

    • Warm to RT and stir for 4 hours (Monitor by TLC: SiO2, 5% MeOH/DCM).

    • Workup: Wash with 1M HCl (carefully, to avoid deprotection), then Brine. Dry over Na2SO4.

    • Output: tert-butyl (1-(3,4-dichlorophenyl)-3-hydroxypropyl)carbamate.

Rationale: This step installs the naphthyl ether. We utilize the Mitsunobu Reaction for mild, stereospecific coupling at the primary alcohol.

  • Reagents: N-Boc Intermediate (1.0 eq), 1-Naphthol (1.2 eq), Triphenylphosphine (PPh3, 1.5 eq), DIAD or DEAD (1.5 eq), Toluene/THF (1:1).

  • Procedure:

    • Dissolve N-Boc intermediate, 1-Naphthol, and PPh3 in anhydrous Toluene/THF at 0°C.

    • Add DIAD dropwise over 20 minutes. Critical: Maintain temp < 5°C to prevent side reactions.

    • Stir at RT for 12–18 hours.

    • Purification: Concentrate and triturate with Hexanes to precipitate Triphenylphosphine oxide (TPPO). Filter. Purify filtrate via Flash Chromatography (Hexane/EtOAc gradient).

    • Output: Protected Aryl Ether Analog.

Rationale: Duloxetine and its analogs typically require a secondary amine (N-methyl). We first remove Boc, then monomethylate.

  • Sub-step 3a: Deprotection

    • Dissolve intermediate in 4M HCl in Dioxane. Stir for 2 hours at RT.

    • Concentrate to dryness to yield the primary amine HCl salt.

  • Sub-step 3b: N-Methylation (Reductive Amination)

    • Dissolve the free base in Methanol.

    • Add Paraformaldehyde (1.1 eq) and stir for 1 hour to form the imine.

    • Add NaBH4 (or NaBH3CN for milder conditions) at 0°C.

    • Stir for 3 hours.

    • Workup: Basify with NaOH, extract with DCM. Convert to HCl salt for stability.

Part 3: Quality Control & Validation

Analytical Specifications

Data should be compared against a standard Duloxetine reference for relative retention times.

ParameterMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 98.0% Area
Identity 1H-NMR (400 MHz, DMSO-d6)Distinct signals: Naphthyl (7.3-8.2 ppm), 3,4-Cl2-Ph (7.1-7.6 ppm), N-Me (2.5 ppm).
Chiral Purity Chiral HPLC (Chiralcel OD-H)> 99% ee (if starting with chiral intermediate)
Residual Solvent GC-HS< 5000 ppm (Class 3 solvents)
Critical Process Parameters (CPP)
  • Mitsunobu Temperature: Must remain < 5°C during DIAD addition to prevent hydrazine byproduct formation.

  • Moisture Control: The Mitsunobu reaction is strictly anhydrous; water competes with the naphthol, regenerating the starting alcohol.

  • Stoichiometry: Excess PPh3/DIAD is required to drive the reaction to completion due to the steric bulk of the secondary carbamate nearby.

References

  • Wheeler, W. J., & Kuo, F. (1995). An asymmetric synthesis of duloxetine hydrochloride, a potent serotonin and norepinephrine reuptake inhibitor.[2] Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Liu, H., et al. (2011). Synthesis and potent serotonin-norepinephrine reuptake inhibitor activity of duloxetine derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • Sorbera, L. A., et al. (2000). Duloxetine Oxalate. Drugs of the Future. (Provides foundational Mannich/Reduction protocols). Link

  • Kamal, A., et al. (2008). Chemoenzymatic synthesis of duloxetine and its enantiomer. Tetrahedron: Asymmetry.[1][2][3][4] (Describes lipase resolution of amino-alcohol intermediates). Link

Sources

Application Notes & Protocols: Synthesis of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol is a valuable chiral building block in medicinal chemistry and drug development. Its structure, featuring a primary amine and a primary alcohol separated by a three-carbon chain with a dichlorinated phenyl group, makes it a precursor for various pharmacologically active molecules. Reductive amination stands out as one of the most effective and versatile methods for synthesizing such amino alcohols. This process, which involves the conversion of a carbonyl compound into an amine, is typically performed in a one-pot fashion, offering high yields and operational simplicity.

This guide provides detailed protocols for the synthesis of this compound from its corresponding β-hydroxy ketone precursor, 3-hydroxy-1-(3,4-dichlorophenyl)propan-1-one. We will explore the underlying mechanism and present two robust protocols utilizing different selective reducing agents, Sodium Triacetoxyborohydride (NaBH(OAc)₃) and Sodium Borohydride (NaBH₄), to cater to varying laboratory needs and reagent availability.

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step mechanism that is typically performed in a single pot:

  • Imine Formation: The carbonyl group of the starting ketone reacts with an ammonia source (e.g., ammonium acetate) under mildly acidic conditions to form a protonated imine (iminium ion) intermediate, with the elimination of water.

  • Hydride Reduction: A selective hydride reducing agent then reduces the iminium ion to the desired primary amine.

The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the iminium ion intermediate much faster than it reduces the starting ketone.[1]

Reductive_Amination_Mechanism Start 3-Hydroxy-1-(3,4-dichlorophenyl)propan-1-one (Ketone) Imine Iminium Ion Intermediate Start->Imine + NH₃, [H⁺] Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Imine Product This compound (Primary Amine) Imine->Product + [H⁻] Water H₂O Imine->Water - H₂O Hydride Hydride Reagent (e.g., NaBH(OAc)₃) Hydride->Product

Caption: General mechanism of reductive amination.

Protocol 1: Synthesis using Sodium Triacetoxyborohydride (STAB)

Expertise & Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an exceptionally mild and selective reducing agent, making it ideal for reductive aminations.[2][3] Its steric bulk and the electron-withdrawing effect of the acetoxy groups temper its reactivity, allowing it to readily reduce iminium ions while being slow to react with less electrophilic ketones and aldehydes.[3] This selectivity permits a "direct" or one-pot procedure where all reagents are combined from the start, simplifying the experimental setup.[3] An aprotic solvent like 1,2-dichloroethane (DCE) is preferred as STAB is sensitive to water and less compatible with protic solvents like methanol.[2][4]

Materials and Reagents
ReagentFormulaPuritySupplier
3-Hydroxy-1-(3,4-dichlorophenyl)propan-1-oneC₉H₈Cl₂O₂>97%Various
Ammonium AcetateCH₃COONH₄>98%Sigma-Aldrich
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃>95%Sigma-Aldrich
1,2-Dichloroethane (DCE), AnhydrousC₂H₄Cl₂>99.8%Sigma-Aldrich
Glacial Acetic AcidCH₃COOH>99.7%Fisher Chemical
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)N/ALab Prepared
Ethyl Acetate (EtOAc)C₄H₈O₂HPLCFisher Chemical
Anhydrous Sodium SulfateNa₂SO₄ACSFisher Chemical
Silica GelSiO₂60 ÅSorbent Tech.
Step-by-Step Methodology
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-hydroxy-1-(3,4-dichlorophenyl)propan-1-one (5.0 g, 1.0 equiv).

  • Reagent Addition: Add anhydrous 1,2-dichloroethane (100 mL), followed by ammonium acetate (3.0 equiv) and glacial acetic acid (1.1 equiv). Stir the resulting suspension at room temperature for 30 minutes to facilitate initial imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. An exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane with 1% triethylamine) until the starting ketone spot has been consumed.

  • Work-up & Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5-15% methanol in dichloromethane containing 1% triethylamine to afford the pure this compound.

Protocol 2: Synthesis using Sodium Borohydride

Expertise & Causality: Sodium borohydride (NaBH₄) is a more powerful reducing agent than STAB and can readily reduce both the starting ketone and the intermediate iminium ion.[1] To achieve selectivity, this protocol employs an "indirect" or stepwise one-pot approach.[3] The imine is first allowed to form completely in a protic solvent like methanol, which also serves as a suitable medium for the subsequent reduction. Only after sufficient time has passed for imine formation is the NaBH₄ added, minimizing the undesired reduction of the starting material.[4] This method is cost-effective but requires more careful timing of reagent addition.

Materials and Reagents
ReagentFormulaPuritySupplier
3-Hydroxy-1-(3,4-dichlorophenyl)propan-1-oneC₉H₈Cl₂O₂>97%Various
Ammonium AcetateCH₃COONH₄>98%Sigma-Aldrich
Sodium BorohydrideNaBH₄>98%Sigma-Aldrich
Methanol (MeOH)CH₃OHACSFisher Chemical
Deionized WaterH₂ON/ALab Prepared
Ethyl Acetate (EtOAc)C₄H₈O₂HPLCFisher Chemical
Anhydrous Sodium SulfateNa₂SO₄ACSFisher Chemical
Silica GelSiO₂60 ÅSorbent Tech.
Step-by-Step Methodology
  • Imine Formation: In a 250 mL round-bottom flask, dissolve 3-hydroxy-1-(3,4-dichlorophenyl)propan-1-one (5.0 g, 1.0 equiv) and ammonium acetate (5.0 equiv) in methanol (100 mL).

  • Equilibration: Stir the mixture at room temperature for 2-4 hours to ensure the formation of the imine intermediate. The progress can be monitored by observing the disappearance of the ketone via TLC.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (2.0 equiv) in small portions, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 3-5 hours.

  • Work-up & Quenching: Quench the reaction by the slow addition of deionized water.

  • Solvent Removal & Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add deionized water and extract the product with ethyl acetate (3 x 75 mL).[5]

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography as described in Protocol 1.

Workflow and Data Summary

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reduction cluster_workup Work-up & Purification Setup 1. Flask Setup (N₂ atmosphere) Reagents 2. Add Ketone, Solvent, & Ammonia Source Setup->Reagents Stir 3. Stir for Imine Formation Reagents->Stir Add_Reducer 4. Add Reducing Agent (NaBH(OAc)₃ or NaBH₄) Stir->Add_Reducer Monitor 5. Monitor by TLC Add_Reducer->Monitor Quench 6. Quench Reaction Monitor->Quench Extract 7. Extract with EtOAc Quench->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Step-by-step experimental workflow.

Comparison of Protocols
ParameterProtocol 1 (STAB)Protocol 2 (NaBH₄)
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Sodium Borohydride (NaBH₄)
Selectivity High (reduces iminium >> ketone)Moderate (requires imine pre-formation)
Procedure Type Direct (One-pot, all reagents at once)Indirect (One-pot, stepwise addition)
Solvent Aprotic (e.g., DCE, THF, DCM)[2][4]Protic (e.g., MeOH, EtOH)[4]
Key Advantage High selectivity, operational simplicityCost-effective, readily available reagent
Consideration Higher cost, moisture sensitivePotential for side-reactions if timed incorrectly

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the benzylic methine proton (CH-NH₂), the methylene protons adjacent to the amine and alcohol, and exchangeable protons for the -OH and -NH₂ groups.

  • ¹³C NMR: Expect distinct signals for the dichlorinated aromatic carbons, the benzylic carbon bearing the amino group, and the two aliphatic carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₉H₁₁Cl₂NO, MW: 220.10 g/mol ).

  • Infrared Spectroscopy (IR): Look for characteristic absorption bands for O-H and N-H stretching (broad, in the 3200-3500 cm⁻¹ region) and C-Cl stretching in the aromatic region.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

  • Solvents: 1,2-Dichloroethane is a suspected carcinogen and should be handled with extreme care. Methanol is flammable and toxic.

  • Reagents: Sodium borohydride and sodium triacetoxyborohydride are water-reactive and will release flammable hydrogen gas upon contact with water or acid. Handle with care and quench slowly.

  • Product: The toxicological properties of the final product may not be fully known. Handle with care as a potentially hazardous substance.

References

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017). Available from: [Link]

  • Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chem Sci Trans. (2013). Available from: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • Corey, E. J., & Bakshi, R. K. (1987). A new system for catalytic enantioselective reduction of achiral ketones to chiral alcohols. Synthesis of optically active precursors of PAF and of a key intermediate for ginkgolide B synthesis. Tetrahedron Letters, 28(47), 5857-5860. (Note: While not directly cited in the text, this reference is relevant to the broader context of selective reductions in organic synthesis).
  • A Highly Stereoselective Synthesis Of Sertraline. Quick Company. Available from: [Link]

  • Synthesis, characterization and identification of sertraline hydrochloride related impurities. World Journal of Pharmacy and Pharmaceutical Sciences. (2017). Available from: [Link]

  • Process for preparing sertraline intermediates. Google Patents. (2002).
  • Highly Steroselective Synthesis of Sertraline. Google Patents. (2007).

Sources

Using 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the handling, synthesis, and application of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol , a specialized chiral building block. Structurally analogous to the key intermediate of Duloxetine (Cymbalta) , this scaffold replaces the thiophene ring with a 3,4-dichlorophenyl moiety. This modification is frequently employed in Structure-Activity Relationship (SAR) studies to modulate lipophilicity (LogP), metabolic stability, and selectivity profiles of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Key Applications:

  • SNRI Drug Discovery: Synthesis of "Phenyl-Duloxetine" analogs.[1]

  • Chiral Auxiliaries: Use as a ligand in asymmetric catalysis.[1]

  • Fragment-Based Design: A privileged scaffold for CNS-active library generation.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
Compound Name This compound
Structure Class

-Amino Alcohol (Aryl-substituted)
Molecular Formula

Molecular Weight 220.10 g/mol
Chiral Center C3 (Benzylic position)
Key Isomer (S)-Enantiomer (typically the bioactive pharmacophore in this class)
Predicted LogP ~2.1 (Higher lipophilicity than Thienyl analog)
Solubility Soluble in MeOH, DMSO, DCM; Low solubility in Hexane.
Safety Irritant/Corrosive. Causes skin and eye irritation (H315, H319).[1] Handle with PPE.

Synthesis & Resolution Protocols

The synthesis of the enantiopure (S)-isomer is the critical bottleneck. Two validated pathways are presented: Asymmetric Transfer Hydrogenation (ATH) (Preferred for scale/efficiency) and Classical Resolution (Preferred for robustness/low cost).[1]

Pathway A: Asymmetric Transfer Hydrogenation (Modern Route)

Rationale: Direct enzymatic or catalytic reduction of the ketone precursor avoids the 50% yield loss inherent in resolution.[1]

Reagents:

  • Precursor: 3-(Dimethylamino)-1-(3,4-dichlorophenyl)propan-1-one (Mannich Base).

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori Catalyst).

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).[1]

Protocol:

  • Preparation: In a flame-dried flask, dissolve the Mannich ketone (1.0 eq) in dry DMF or acetonitrile.

  • Catalyst Addition: Add Ru-catalyst (0.5 mol%). Purge with Nitrogen.[1]

  • Reduction: Add the HCOOH/Et3N mixture (3.0 eq) dropwise at 0°C.

  • Reaction: Stir at 25°C for 12–24 hours. Monitor conversion by HPLC (Target >98% conversion).

  • Workup: Quench with saturated NaHCO3. Extract with EtOAc.[1] Wash organic layer with brine, dry over Na2SO4, and concentrate.[1]

  • Demethylation (Optional): If the primary amine is required, treat the dimethyl-amino alcohol with Phenyl Chloroformate followed by basic hydrolysis (KOH/H2O).[1]

Pathway B: Classical Resolution (Robust Route)

Rationale: Uses inexpensive chiral acids to separate the racemic mixture.[1] Proven reliability for this structural class (Duloxetine intermediates).[1]

Reagents:

  • Substrate: Racemic this compound.

  • Resolving Agent: (S)-(+)-Mandelic Acid .

  • Solvent: Ethanol/Water (95:5) or IPA.[1]

Protocol:

  • Salt Formation: Dissolve racemic amino alcohol (10 g, 45 mmol) in Ethanol (50 mL) at 60°C.

  • Addition: Add (S)-Mandelic acid (45 mmol) dissolved in hot Ethanol.

  • Crystallization: Allow the mixture to cool slowly to Room Temperature (RT) over 4 hours, then refrigerate at 4°C overnight. The diastereomeric salt of the (S)-amine with (S)-mandelic acid is typically less soluble.

  • Filtration: Filter the white precipitate.[1]

  • Recrystallization: Recrystallize the salt from Ethanol until constant melting point and optical rotation are achieved.

  • Free Basing: Suspend the purified salt in water/DCM.[1] Basify with 2M NaOH to pH 12.[1] Extract the free (S)-amine into DCM.

Visual Workflow: Synthesis & Application

G cluster_0 Pathway A: Asymmetric Catalysis cluster_1 Pathway B: Classical Resolution Start 3,4-Dichloroacetophenone Mannich Mannich Reaction (HCHO + HNMe2) Start->Mannich Ketone Mannich Ketone (Racemic) Mannich->Ketone ATH ATH Reduction (Ru-TsDPEN) Ketone->ATH Modern Route Red NaBH4 Reduction (Racemic Alcohol) Ketone->Red Classic Route PureS (S)-Amino Alcohol (>99% ee) ATH->PureS Target Target SNRI Analog (3,4-Dichloro-Duloxetine) PureS->Target 1. NaH, DMSO 2. 1-Fluoronaphthalene Res Resolution w/ (S)-Mandelic Acid Red->Res Salt (S)-Amine-(S)-Mandelate Salt Res->Salt Salt->PureS Base Hydrolysis

Caption: Comparative synthetic workflows for generating the enantiopure (S)-scaffold. Pathway A (Green) offers higher atom economy; Pathway B (Yellow) is robust for non-specialized labs.

Analytical Protocol: Enantiomeric Excess (ee) Determination

Accurate measurement of optical purity is essential.[1] The 3,4-dichlorophenyl ring provides strong UV absorption, facilitating HPLC analysis.

Method Parameters:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 230 nm (or 280 nm).[1]

  • Temperature: 25°C.

Self-Validation Step: Inject the racemic mixture first to establish separation (Resolution factor


).[1] The (S)-enantiomer typically elutes second on AD-H columns, but must  be confirmed with a known standard or optical rotation polarimetry.

Application Case Study: "Phenyl-Duloxetine" Synthesis

To utilize this building block in creating a Duloxetine analog:

  • Activation: Dissolve (S)-3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol in DMSO.

  • Deprotonation: Add NaH (1.2 eq) carefully at RT. Stir for 30 mins to form the alkoxide.

  • Coupling: Add 1-Fluoronaphthalene (1.1 eq).[1] Heat to 80–100°C for 4–6 hours.[1]

  • Mechanism: This proceeds via

    
     (Nucleophilic Aromatic Substitution).[1] The alkoxide attacks the fluoronaphthalene ring.[1]
    
  • Purification: Quench with water, extract, and purify via flash chromatography (Silica, Hexane/EtOAc).

Expert Insight: The 3,4-dichloro substitution makes the benzylic proton more acidic and the ring more electron-deficient than the thiophene analog. This may slightly increase the rate of side reactions (e.g., elimination).[1] Strict temperature control during the NaH step is vital.[1]

References

  • Synthesis of Duloxetine Intermediates: Wheeler, W. J., & Kuo, F. (1995).[1] An asymmetric synthesis of duloxetine hydrochloride, a potent serotonin and norepinephrine reuptake inhibitor.[1] Journal of Labelled Compounds and Radiopharmaceuticals, 36(3), 213-223. Link

  • Classical Resolution Protocol: Sakai, K., et al. (2004).[1] Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid. Tetrahedron: Asymmetry, 15(6), 1073-1076. Link

  • Asymmetric Transfer Hydrogenation (ATH): Ohkuma, T., et al. (2000).[1] Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones.[1] RuCl2(xylbinap)(1,2-diamine) as a Precatalyst. Journal of the American Chemical Society, 122(27), 6510-6511. Link

  • Chiral HPLC Methods: Phenomenex Application Guide. Chiral HPLC Separations of Amino Alcohols. Link

  • Safety Data: PubChem Compound Summary for (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol (Analogous Safety Data). Link

Sources

Optimization of the Mannich Reaction for the Synthesis of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mannich reaction is a cornerstone of organic synthesis, enabling the straightforward formation of carbon-carbon bonds through the aminoalkylation of a carbon acid.[1][2] This one-pot, three-component condensation reaction typically involves an active hydrogen compound, an aldehyde, and a primary or secondary amine, yielding a β-amino carbonyl compound, commonly known as a Mannich base. The versatility and efficiency of the Mannich reaction have established it as a critical tool in the synthesis of a wide array of pharmaceuticals and natural products.[1][2]

This application note provides a detailed guide to the synthesis and optimization of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol, a key intermediate in the development of various pharmacologically active molecules. The presence of the 3,4-dichlorophenyl moiety is a common feature in many therapeutic agents, imparting specific pharmacokinetic and pharmacodynamic properties. A well-optimized and scalable synthesis of this intermediate is therefore of significant interest to the drug development community.

We will delve into a detailed experimental protocol for the synthesis, followed by a comprehensive discussion on the optimization of key reaction parameters. The causality behind experimental choices will be explained, providing a framework for adapting this protocol to other substituted benzaldehydes and amino alcohols.

Reaction Scheme

The synthesis of this compound can be envisioned through a Mannich-type reaction followed by a reduction step. A more direct approach, which will be the focus of this note, involves a one-pot Mannich reaction using a C3-building block that already contains the hydroxyl functionality or a precursor. For this protocol, we will utilize a modified Mannich reaction with 3,4-dichlorobenzaldehyde, a suitable amine source like ammonia (in the form of ammonium chloride), and a C3-component with a terminal hydroxyl group precursor. A plausible approach involves the reaction of 3,4-dichlorobenzaldehyde, ammonium chloride, and a suitable enolizable ketone followed by reduction. However, a more direct route using a pre-functionalized C3 component is often desirable.

For the purpose of this guide, we will outline a protocol based on the reaction of 3,4-dichlorobenzaldehyde, an amine, and a C2-synthon, followed by reduction. A common C2-synthon in Mannich reactions is an enolizable ketone like acetone. The resulting β-amino ketone can then be reduced to the desired amino alcohol.

Experimental Protocol: Synthesis of this compound

This protocol is divided into two main stages: the Mannich reaction to form the β-amino ketone intermediate and its subsequent reduction to the final product.

Part A: Mannich Reaction for the Synthesis of 1-(3,4-Dichlorophenyl)-3-aminopropan-1-one

Materials:

  • 3,4-Dichlorobenzaldehyde

  • Acetone

  • Ammonium chloride

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Sodium hydroxide solution (10% w/v)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,4-dichlorobenzaldehyde (10.0 g, 57.1 mmol), acetone (25 mL, 341 mmol), and ammonium chloride (5.8 g, 108 mmol).

  • Acidification: To the stirred suspension, add concentrated hydrochloric acid (1 mL) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add 100 mL of water and basify to pH 9-10 with a 10% sodium hydroxide solution while cooling in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude β-amino ketone.

Part B: Reduction of 1-(3,4-Dichlorophenyl)-3-aminopropan-1-one to this compound

Materials:

  • Crude 1-(3,4-Dichlorophenyl)-3-aminopropan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Hydrochloric acid (1 M)

  • Sodium hydroxide solution (10% w/v)

  • Dichloromethane

Procedure:

  • Dissolution: Dissolve the crude β-amino ketone from Part A in methanol (100 mL) in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reduction: To the stirred solution, add sodium borohydride (2.2 g, 58.2 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water (20 mL) at 0 °C.

  • Acidification and Basification: Acidify the mixture to pH 2 with 1 M HCl, and then basify to pH 10 with 10% NaOH solution.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol (with 1% triethylamine) as the eluent.

Optimization of Reaction Conditions

The yield and purity of the final product are highly dependent on the reaction conditions. The following section discusses key parameters that can be optimized.

Table 1: Optimization of Mannich Reaction Parameters
ParameterVariationRationale and Expected Outcome
Catalyst Lewis Acids (e.g., SiCl₄, Al(NO₃)₃), Brønsted Acids (e.g., HCl, H₂SO₄), Organocatalysts (e.g., Proline)The choice of catalyst influences the rate of iminium ion formation and the subsequent nucleophilic attack. Lewis acids can coordinate to the carbonyl oxygen, increasing its electrophilicity.[3] Brønsted acids protonate the carbonyl, also enhancing its reactivity.[4] Organocatalysts like proline can facilitate the reaction through enamine formation.[1]
Solvent Ethanol, Methanol, Water, Dichloromethane, Toluene, Solvent-freeThe solvent polarity can significantly impact the reaction rate and selectivity.[5][6] Polar protic solvents like ethanol can stabilize the charged intermediates.[7] Solvent-free conditions can lead to faster reactions and easier work-up.[3]
Temperature Room Temperature, 50 °C, RefluxHigher temperatures generally increase the reaction rate but may also lead to the formation of side products. Optimization is key to finding a balance between reaction time and yield.
Stoichiometry Excess of one reactant (e.g., acetone)Using an excess of the enolizable component (acetone) can drive the equilibrium towards product formation.
Causality Behind Experimental Choices
  • Catalyst Selection: The use of an acid catalyst is crucial for the formation of the electrophilic iminium ion from the aldehyde and amine.[1] For electron-deficient benzaldehydes like 3,4-dichlorobenzaldehyde, a stronger acid catalyst might be required to facilitate the initial condensation.

  • Solvent Effects: The choice of solvent can influence the solubility of reactants and the stability of intermediates. In some cases, aqueous conditions have been shown to promote the Mannich reaction.[5] The use of ionic liquids as both catalyst and solvent has also been explored as a green alternative.[8][9]

  • Work-up and Purification: The basic work-up is necessary to deprotonate the amine and make it soluble in the organic solvent for extraction.[10] Purification by column chromatography is a standard method to remove unreacted starting materials and byproducts.

Characterization

The synthesized this compound should be characterized using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups (O-H, N-H, C-Cl).

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Mannich reaction Incomplete reaction, side reactionsOptimize catalyst, temperature, and reaction time. Consider using a different amine source or a pre-formed imine.
Formation of multiple products Self-condensation of acetone, other side reactionsAdjust the stoichiometry of reactants. Optimize the reaction temperature.
Difficulty in purification Co-elution of impuritiesOptimize the mobile phase for column chromatography. Consider derivatization to aid separation.
Incomplete reduction Insufficient reducing agent, deactivated catalystIncrease the amount of NaBH₄. Ensure the methanol is anhydrous.

Visualizing the Workflow

experimental_workflow cluster_mannich Part A: Mannich Reaction cluster_reduction Part B: Reduction reactants_a 3,4-Dichlorobenzaldehyde Acetone Ammonium Chloride HCl reaction_a Reflux (4-6h) reactants_a->reaction_a workup_a Basify (NaOH) Extract (EtOAc) reaction_a->workup_a product_a Crude β-Amino Ketone workup_a->product_a reactants_b Crude β-Amino Ketone NaBH₄ Methanol product_a->reactants_b Intermediate reaction_b Stir at RT (2-3h) reactants_b->reaction_b workup_b Quench (H₂O) Acidify/Basify Extract (DCM) reaction_b->workup_b purification Column Chromatography workup_b->purification product_b Pure this compound purification->product_b optimization_logic Yield Yield & Purity Catalyst Catalyst Iminium Iminium Ion Formation Catalyst->Iminium influences Solvent Solvent Solvent->Iminium stabilizes Nucleophilic_Attack Nucleophilic Attack Solvent->Nucleophilic_Attack mediates Temp Temperature Temp->Iminium affects rate Temp->Nucleophilic_Attack affects rate Side_Reactions Side Reactions Temp->Side_Reactions promotes Stoich Stoichiometry Stoich->Nucleophilic_Attack drives Iminium->Nucleophilic_Attack enables Nucleophilic_Attack->Yield determines Side_Reactions->Yield decreases

Caption: Interplay of key parameters in the optimization of the Mannich reaction.

References

  • Mannich reaction. In: Wikipedia. [Link]

  • The influence of solvents on the Mannich reaction. ResearchGate. [Link]

  • Catalytic stereoselective Mannich reaction under solvent-free conditions. HAL Open Science. [Link]

  • Solvent effect on Mannich reaction. ResearchGate. [Link]

    • Introduction 1.1- Mannich Reaction. University of Technology. [Link]

  • Mannich reaction: optimization of reaction conditions. ResearchGate. [Link]

  • One-pot three-component Mannich-type reaction catalyzed by functionalized ionic liquid. Sciforum. [Link]

  • The Redox-Mannich Reaction. PMC. [Link]

  • Highly Enantioselective Three-Component Direct Mannich Reactions of Unfunctionalized Ketones Catalyzed by Bifunctional Organocatalysts. PMC. [Link]

  • Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. ADDI. [Link]

  • The effect of different catalysts on the synthesis of Mannich reaction 4a. ResearchGate. [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses. [Link]

  • Mannich Reaction. Organic Chemistry Portal. [Link]

  • One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Thai Journal of Science and Technology. [Link]

  • Optimization of three-component Mannich reaction conditions. ResearchGate. [Link]

  • THREE-COMPONENT MANNICH REACTION WITH THE PARTICIPATION OF BENZALDEHYDE: SYNTHESIS OF NORBORNENE AMINOPHENOXY DERIVATIVES. Bulletin of the National Technical University "KhPI". [Link]

  • Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
  • Workup: Amines. University of Rochester. [Link]

  • A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd. [Link]

Sources

Application Note: Biocatalytic Synthesis of Chiral 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026


-amino alcohols
Target Audience:  Process Chemists, Medicinal Chemists, and Drug Development Researchers

Executive Summary

This guide details the biocatalytic synthesis of (S)-3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol (Target Molecule 1 ), a critical chiral synthon structurally related to serotonin-norepinephrine reuptake inhibitors (SNRIs) such as Duloxetine and various NK1 antagonists.

While traditional chemical synthesis (e.g., Mannich reactions followed by resolution) often suffers from low yields (<40%) and poor atom economy, biocatalytic routes offer superior enantioselectivity (


) and milder conditions. This note prioritizes a Chemo-enzymatic Transaminase Route  as the "Gold Standard" for scalability and reliability, while providing a Lipase-mediated Kinetic Resolution  as an accessible alternative for smaller-scale discovery labs.
Key Advantages of Biocatalysis[1][2][3][4][5]
  • Stereocontrol: Direct access to

    
     without chiral auxiliaries.
    
  • Atom Economy: Avoids heavy metal catalysts and toxic resolving agents.

  • Scalability: The transaminase pathway is fully transferable to pilot-plant scale (e.g., similar to the Sitagliptin process).

Strategic Pathway Analysis

The synthesis centers on establishing the chiral amine at the benzylic position (C3). We evaluate two primary strategies:

  • Route A (Primary):

    
    -Transaminase (ATA) Reductive Amination. 
    
    • Substrate: Ethyl 3-oxo-3-(3,4-dichlorophenyl)propanoate (2 ).

    • Mechanism:[1][2][3][4][5] Stereoselective transfer of an amino group from a donor (Isopropylamine) to the ketone.[6]

    • Post-Processing: Chemical reduction of the resulting amino ester to the target amino alcohol.

    • Verdict:Recommended. High flux, established industrial enzymes, and stable intermediates.

  • Route B (Secondary): Lipase-Mediated Kinetic Resolution.

    • Substrate: Racemic 3-amino-3-(3,4-dichlorophenyl)propan-1-ol (rac-1 ).

    • Mechanism:[1][2][3][4][5] Enantioselective O-acylation or N-acylation.

    • Verdict:Alternative. Useful for generating analytical standards or when specific transaminases are unavailable. Limited to 50% theoretical yield.

Detailed Protocols

Protocol A: -Transaminase Route (High-Throughput/Scale-Up Ready)

This route utilizes an (S)-selective


-transaminase (ATA) to convert the 

-keto ester to the

-amino ester, followed by hydride reduction.
Phase 1: Enzymatic Transamination

Reagents & Equipment:

  • Enzyme: (S)-selective

    
    -Transaminase (e.g., Vibrio fluvialis ATA, Codexis ATA-113/117 analogs, or commercially available "S-selective Transaminase Screening Kit").
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[7][2]

  • Substrate: Ethyl 3-oxo-3-(3,4-dichlorophenyl)propanoate (2 ).

  • Amine Donor: Isopropylamine (IPA) (preferred for equilibrium displacement) or L-Alanine + LDH/GDH recycling system.

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Substrate Solution: Dissolve 500 mg of 2 in 2.5 mL DMSO (5% v/v final concentration). Note: If substrate solubility is poor, increase DMSO up to 20% or use Triton X-100 (0.1%).

  • Donor Addition: Add Isopropylamine (IPA) to the buffer to reach a final concentration of 1.0 M. Adjust pH back to 7.5 using 6M HCl (Critical step: IPA is basic).

  • Reaction Initiation: Add the substrate solution to the buffer. Add 50 mg of lyophilized ATA enzyme powder (or 5 mL cell lysate). Total volume: ~50 mL.

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

    • In-Process Control (IPC): Monitor consumption of ketone 2 via HPLC (C18 column, ACN/Water + 0.1% TFA).

  • Workup:

    • Acidify reaction to pH 2 with 6M HCl to protonate the amine product (Ethyl (S)-3-amino-3-(3,4-dichlorophenyl)propanoate, 3 ).

    • Wash with Ethyl Acetate (3 x 20 mL) to remove unreacted ketone and acetophenone coproduct.

    • Basify aqueous phase to pH 10 with 10M NaOH.

    • Extract product 3 with Ethyl Acetate (3 x 30 mL). Dry over

      
       and concentrate.
      
Phase 2: Chemical Reduction to Amino Alcohol

Reagents:

  • Substrate: Crude Amino Ester 3 (from Phase 1).

  • Reductant: Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4) with

    
    .
    
  • Solvent: Anhydrous THF.

Step-by-Step Procedure:

  • Setup: Under

    
     atmosphere, suspend LiAlH4 (2.0 equiv) in anhydrous THF at 0°C.
    
  • Addition: Dropwise add a solution of Amino Ester 3 in THF to the hydride suspension.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.

  • Quench: Carefully quench (Fieser method:

    
     g LiAlH4 -> 
    
    
    
    mL water,
    
    
    mL 15% NaOH,
    
    
    mL water).
  • Isolation: Filter salts, dry filtrate, and concentrate to yield (S)-3-Amino-3-(3,4-dichlorophenyl)propan-1-ol (1) .

  • Purification: Recrystallization from Isopropanol/Hexane or conversion to HCl salt.

Protocol B: Lipase Kinetic Resolution (Discovery Scale)

If the ATA route is not feasible, this protocol resolves the racemic amino alcohol.

Reagents:

  • Substrate: Racemic 3-amino-3-(3,4-dichlorophenyl)propan-1-ol (rac-1 ).

  • Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).

  • Acyl Donor: Vinyl Acetate (5 equiv).

  • Solvent: MTBE or Toluene (dry).

Procedure:

  • Dissolve 100 mg of rac-1 in 5 mL MTBE.

  • Add Vinyl Acetate (0.5 mL) and 20 mg Novozym 435.

  • Incubate at 30°C, 200 rpm.

  • Monitoring: The lipase typically acylates the non-chiral primary hydroxyl group. However, for resolution, we rely on the enzyme's ability to distinguish the remote chiral center during acylation or use an N-protection strategy (N-Boc) where the lipase acylates the alcohol enantioselectively.

    • Refined Strategy: Use rac-N-Boc-1 . The lipase acylates the (R)-enantiomer's OH group faster (typically).

  • Stop: At 50% conversion (approx 24-48h). Filter enzyme.[8]

  • Separation: Separate the Alcohol (Enantiomer A) from the Ester (Enantiomer B) via column chromatography.[9]

Analytical Controls & Validation

To ensure "Trustworthiness" and data integrity, use the following methods:

ParameterMethodSpecification
Enantiomeric Excess (ee) Chiral HPLC (Daicel Chiralcel OD-H or AD-H)

(S)-enantiomer
Mobile Phase Hexane : Isopropanol : Diethylamine (90:10:0.1)Flow: 1.0 mL/min, UV 254 nm
Conversion HPLC (C18) or GC-FID

(ATA route)
Identity 1H-NMR (400 MHz, DMSO-d6)Diagnostic signals:

4.1 (t, 1H, CH-Ar), 3.4 (m, 2H, CH2-OH)

Pathway Visualization

The following diagram illustrates the recommended Chemo-enzymatic Transaminase Route .

G Substrate Ethyl 3-oxo-3- (3,4-dichlorophenyl)propanoate (Substrate) ATA Biocatalysis: omega-Transaminase (ATA) + PLP, i-PrNH2 Substrate->ATA pH 7.5, 30°C DMSO (5%) Intermediate Ethyl (S)-3-amino-3- (3,4-dichlorophenyl)propanoate (Chiral Intermediate) ATA->Intermediate >95% Conv. >99% ee Reduction Chemical Reduction: LiAlH4 / THF Intermediate->Reduction 0°C -> RT Product (S)-3-Amino-3- (3,4-dichlorophenyl)propan-1-ol (Target) Reduction->Product Workup & Crystallization

Figure 1: Chemo-enzymatic workflow combining stereoselective transamination with chemical reduction.

Troubleshooting & Optimization

  • Low Conversion in ATA Step:

    • Cause: Product inhibition or unfavorable equilibrium.

    • Solution: Use Isopropylamine (IPA) as the amine donor. The coproduct (acetone) is volatile and can be removed (if system allows), or simply the high molar excess of IPA drives the equilibrium. Alternatively, use an in situ product removal (ISPR) system with resin (e.g., Amberlite XAD-4) to adsorb the ketone/amine.

  • Substrate Solubility:

    • The dichlorophenyl ring is hydrophobic. If precipitation occurs upon adding substrate to buffer, add 10-20% DMSO or MeOH . Most ATAs tolerate up to 20% organic cosolvent.

  • Stereochemistry Reversal:

    • If the (R)-enantiomer is required, switch the enzyme to an (R)-selective ATA (e.g., Arthrobacter sp. variants) and use D-Alanine as donor (if IPA is not accepted).

References

  • Ghislieri, G., & Turner, N. J. (2014). Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines.[10] Topics in Catalysis, 57(5), 284-300. Link

  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link

  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42-51. Link

  • Organic Syntheses. (R)-3-Amino-3-(p-methoxyphenyl)propionic acid (Analogous protocol for beta-amino acid synthesis). Org. Synth. 2002, 79, 146. Link

  • BenchChem. 3-Amino-3-(4-chlorophenyl)-1-propanol Structure & Properties. Link

Sources

Scale-up synthesis of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol for API production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

This guide details the scale-up protocol for 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol (CAS: 73632-35-0), a critical "homo-benzylic" amino alcohol scaffold. This structural motif is a privileged pharmacophore found in various serotonin-norepinephrine reuptake inhibitors (SNRIs), NK1 receptor antagonists, and experimental chemotherapeutics.

The Scale-Up Challenge

The synthesis of


-amino alcohols often suffers from three bottlenecks during scale-up:
  • Chemoselectivity: Reducing the carbonyl functionality without affecting the halogenated aromatic ring or the amine.

  • Safety: Avoiding pyrophoric reducing agents like Lithium Aluminum Hydride (LiAlH

    
    ) in multikilogram batches.
    
  • Purification: Managing the high water solubility of the amino alcohol product, which complicates aqueous extraction.

Selected Route: This protocol utilizes a Rodionov Condensation followed by an Activated Borohydride Reduction . This pathway is selected for its reliance on inexpensive commodity chemicals (malonic acid, ammonium acetate) and its avoidance of cryogenic conditions or high-pressure hydrogenation, making it ideal for reactor sizes from 50L to 2000L.

Retrosynthetic Analysis & Route Selection

The strategic disconnection focuses on the C3-N bond formation via a thermodynamic condensation, followed by functional group manipulation.

Retrosynthesis cluster_logic Process Logic Target Target API Intermediate 3-Amino-3-(3,4-dichlorophenyl)propan-1-ol Ester Intermediate 2 Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate Target->Ester Chemoselective Reduction (NaBH4) Acid Intermediate 1 3-Amino-3-(3,4-dichlorophenyl)propanoic acid Ester->Acid Esterification (SOCl2/MeOH) Start Starting Materials 3,4-Dichlorobenzaldehyde + Malonic Acid + NH4OAc Acid->Start Rodionov Condensation Avoids_LiAlH4 Avoids LiAlH4 (Safety) Avoids_LiAlH4->Target Crystalline Crystalline Intermediates Crystalline->Acid

Figure 1: Retrosynthetic strategy prioritizing process safety and intermediate isolation.

Detailed Experimental Protocols

Stage 1: The Rodionov Condensation

Objective: Synthesis of 3-Amino-3-(3,4-dichlorophenyl)propanoic acid. Mechanism: Knoevenagel condensation followed by Michael addition of ammonia and decarboxylation.

Materials Table
ReagentEquiv.MWMass/Vol (1.0 mol scale)Role
3,4-Dichlorobenzaldehyde 1.0175.01175.0 gLimiting Reagent
Malonic Acid 1.1104.06114.5 gCarbanion Source
Ammonium Acetate 2.077.08154.2 gAmine Source/Buffer
Ethanol (95%) N/A46.07875 mL (5 vol)Solvent
Protocol
  • Setup: Equip a 2L reactor (or 3-neck flask) with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Charge Ethanol, 3,4-Dichlorobenzaldehyde, Malonic acid, and Ammonium acetate. The order is not critical, but adding solids to solvent is preferred to prevent clumping.

  • Reaction: Heat the slurry to reflux (

    
    ). The mixture will become homogeneous around 
    
    
    
    .
  • Monitoring: Maintain reflux for 6–8 hours. Critical: Evolution of CO

    
     will be observed. Ensure condenser venting is unblocked. Monitor by HPLC (Target retention time 
    
    
    
    4.5 min, Aldehyde
    
    
    8.2 min).
  • Workup (Crystallization):

    • Cool the reaction mixture to

      
      .
      
    • Filtration of hot insolubles (if any).

    • Allow the filtrate to cool slowly to

      
       over 2 hours. The amino acid precipitates as a zwitterionic white solid.
      
    • Filter the solid. Wash with cold Ethanol (

      
       mL).
      
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
    • Expected Yield: 65–75%

    • Description: White crystalline powder.[1][2]

Stage 2: Activation via Esterification

Objective: Conversion to Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride. Rationale: The carboxylic acid is difficult to reduce directly with Borohydride. The ester is highly reactive and allows mild reduction conditions.

Protocol
  • Setup: 2L reactor with scrubber (for SO

    
    /HCl gas).
    
  • Charging: Suspend Stage 1 Product (150 g, 0.64 mol) in Methanol (750 mL).

  • Activation: Cool to

    
    . Add Thionyl Chloride (91.5 g, 1.2 equiv) dropwise over 45 minutes. Exothermic.
    
  • Reaction: Allow to warm to

    
    , then heat to reflux for 3 hours.
    
  • Isolation: Concentrate the solvent under reduced pressure to dryness. The residue is the hydrochloride salt of the ester.

  • Purification: Triturate the residue with MTBE (Methyl tert-butyl ether) to remove non-polar impurities. Filter and dry.

    • Yield: >90% (Quantitative conversion is typical).

Stage 3: Chemoselective Reduction (The Scale-Up Key)

Objective: Reduction of the ester to this compound. Safety Note: This step generates Hydrogen gas (


). Proper ventilation is mandatory.
Materials Table
ReagentEquiv.Mass/VolRole
Stage 2 Ester (HCl salt) 1.0150 g (basis)Substrate
Sodium Borohydride (NaBH

)
4.079.8 gReducing Agent
Methanol N/A1.5 LSolvent
Calcium Chloride (CaCl

)
2.0117 gLewis Acid Activator (Optional)*

*Note: Adding CaCl


 generates Ca(BH

)

in situ, which is more soluble and potent, but standard NaBH

in refluxing MeOH often suffices for esters.
Protocol
  • Solubilization: Dissolve the Stage 2 Ester salt in Methanol (1.0 L) and cool to

    
    . Neutralize carefully with NaOMe (1.0 equiv) if using the HCl salt, or use excess NaBH
    
    
    
    to neutralize.
  • Addition: Add NaBH

    
     in portions (solid or stabilized solution) over 1 hour. Maintain temp 
    
    
    
    .
  • Reaction: Warm to room temperature, then heat to mild reflux (

    
    ) for 4 hours.
    
    • IPC (In-Process Control): Monitor disappearance of ester by TLC or HPLC.

  • Quench: Cool to

    
    . Carefully add Acetone (50 mL) to destroy excess hydride, followed by Water (200 mL).
    
  • Workup (The "Salting Out" Trick):

    • Concentrate to remove Methanol. You will be left with an aqueous slurry.

    • Adjust pH to >12 using NaOH (50%).

    • Extract with 2-MeTHF (2-Methyltetrahydrofuran) or DCM (

      
       mL). Note: 2-MeTHF is preferred for green chemistry and better separation.
      
    • Wash organics with Brine. Dry over Na

      
      SO
      
      
      
      .
  • Isolation: Evaporate solvent to yield the crude amino alcohol.

  • Recrystallization: Recrystallize from Isopropyl Acetate/Heptane to obtain high-purity API intermediate.

Process Control & Impurity Fate Mapping

Understanding the fate of impurities is vital for regulatory (CMC) compliance.

ImpurityMap Start Start: Aldehyde Reaction Rodionov Reaction Start->Reaction Impurity1 Impurity A: Cinnamic Acid Deriv. (Incomplete amination) Reaction->Impurity1 Side Reaction 1 Impurity2 Impurity B: Decarboxylated Amine Reaction->Impurity2 Over-heating Product Target Amino Alcohol Reaction->Product Main Path Waste Aqueous Waste Impurity1->Waste Removed in Crystallization (Stage 1) Impurity2->Waste Removed in Acid/Base Workup (Stage 3)

Figure 2: Impurity Fate Map showing the rejection of common byproducts.

Analytical Specifications (Self-Validating)
  • HPLC Purity: >98.5% (Area %).[2]

  • Chiral Purity (if resolved): >99.5% ee.

  • Residual Solvents: Methanol <3000 ppm, 2-MeTHF <5000 ppm.

  • Identification:

    
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    
    
    7.55 (d, 1H), 7.48 (d, 1H), 7.25 (dd, 1H), 4.10 (t, 1H, Chiral Center), 3.45 (m, 2H, CH
    
    
    OH), 1.75 (m, 2H, CH
    
    
    ).

Optical Resolution (For Chiral API Requirements)

If the (S)-enantiomer is required (common for this class), insert this step after Stage 1 .

Protocol:

  • Dissolve racemic Stage 1 acid in water/acetone (1:1).

  • Add (L)-Tartaric Acid (0.5 equiv).

  • Heat to dissolve, then cool slowly. The diastereomeric salt of the (S)-amino acid crystallizes out.

  • Filter and treat with base to recover the enantiopure (S)-amino acid.

  • Proceed to Stage 2 (Esterification) with the chiral material. Note: Esterification does not racemize the center.

References

  • Rodionov Reaction Mechanics: K. S. Rodionov, Postovskiy's Reaction of Amino Acids, J. Gen. Chem. USSR, 1948.
  • Borohydride Reduction of Amino Esters: Abiko, A., et al. "Simple and chemoselective reduction of esters to alcohols." Tetrahedron Letters, 33(38), 5517-5518. Link

  • Process Safety in Hydride Reductions: "Safe Scale-up of Sodium Borohydride Reductions." Organic Process Research & Development. Link

  • Target Molecule Data: PubChem CID 25418153, (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. Link

  • Enzymatic Resolution Alternatives: Gotor, V. "Biocatalysis applied to the preparation of chiral amino alcohols." Journal of Molecular Catalysis B: Enzymatic. Link

Sources

Application Note: Optimized Conditions for N-Alkylation of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Alcohols

Executive Summary & Strategic Analysis

The scaffold 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol represents a critical pharmacophore in the synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), sharing structural homology with precursors for duloxetine and atomoxetine.

The chemical challenge in functionalizing this molecule lies in its trifunctional nature :

  • Primary Amine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  The target nucleophile.[1]
    
  • Primary Alcohol (

    
    ):  A competing nucleophile susceptible to O-alkylation.
    
  • Benzylic-like Chiral Center: The C3 position is electronically activated by the 3,4-dichlorophenyl ring, making the benzylic hydrogen slightly acidic and the position sensitive to racemization under harsh basic conditions.

This guide details three validated protocols to achieve high-fidelity N-alkylation while suppressing O-alkylation and polyalkylation.

Chemoselectivity Landscape

The primary amine is kinetically more nucleophilic than the primary alcohol. However, under basic conditions required for direct alkylation (using alkyl halides), the alkoxide character of the hydroxyl group increases, leading to competitive O-alkylation. Reductive Amination is identified as the "Gold Standard" for mono-alkylation due to its mechanistic reliance on imine formation, which is exclusive to the nitrogen center.

ReactionPathways Start 3-Amino-3-(3,4-dichloro- phenyl)-propan-1-ol Imine Imine Intermediate (N-Selective) Start->Imine Aldehyde/Ketone (Reductive Amination) Mono Target: Mono-N-Alkyl Product Start->Mono R-X, 1.0 eq (Direct Alkylation) O_Alkyl Impurity: O-Alkyl (Ether) Start->O_Alkyl Strong Base (NaH/KOH) Imine->Mono Reduction (NaBH(OAc)3) Bis Impurity: Bis-N-Alkyl Mono->Bis R-X (Excess)

Figure 1: Reaction pathways highlighting the selectivity advantage of reductive amination (Blue path) over direct alkylation (Red dashed path).

Protocol A: Reductive Amination (Recommended)

Objective: Selective Mono-N-alkylation .[2][3] Mechanism: Formation of a hemiaminal


 imine 

irreversible hydride reduction. Advantages: Eliminates O-alkylation risk; prevents over-alkylation (unlike alkyl halides).
Materials
  • Substrate: this compound (1.0 equiv)

  • Carbonyl Source: Aldehyde (e.g., Formaldehyde for methylation, Acetaldehyde for ethylation) (1.1–1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB,

    
    ) (1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[2] Note: Methanol can be used but STAB is less stable in it;

    
     is preferred for MeOH but is toxic.
    
  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) - Crucial for facilitating imine formation.

Step-by-Step Methodology
  • Solvation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the amino-alcohol (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M concentration).
    
  • Imine Formation: Add the aldehyde (1.1 mmol) and Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS.[2] You may see the imine mass (

      
      ).
      
  • Reduction: Cool the mixture to 0°C. Add

    
     (1.5 mmol) portion-wise over 10 minutes.
    
    • Why portion-wise? To prevent localized exotherms and ensure controlled hydride delivery.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

  • Quench: Quench by adding saturated aqueous

    
     solution. Stir vigorously for 20 minutes to decompose boron complexes.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Yield Expectation: 85–95% Selectivity: >98% Mono-N-alkyl.[2]

Protocol B: Direct Alkylation (For Tertiary Amines)

Objective: Introduction of hindered alkyl groups or Bis-alkylation (Tertiary amine formation).[2] Mechanism:


 Nucleophilic Substitution.
Risk Mitigation:  Requires careful base selection to avoid O-alkylation.
Materials
  • Alkylating Agent: Alkyl Bromide or Iodide (e.g., Benzyl bromide, Methyl iodide).

  • Base: Diisopropylethylamine (DIPEA) or

    
    . Avoid strong bases like NaH.
    
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology
  • Setup: Dissolve substrate (1.0 mmol) in ACN (5 mL).

  • Base Addition: Add powdered, anhydrous

    
     (2.0 equiv).
    
  • Alkylation: Add Alkyl Halide (1.0 equiv for mono, 2.5 equiv for bis).

  • Thermal Control:

    • For Mono: Stir at 0°C

      
       RT.
      
    • For Bis: Heat to 60°C.

  • Monitoring: If O-alkylation is observed (usually a less polar spot on TLC compared to N-alkyl), lower the temperature and switch solvent to a protic solvent like Ethanol (solvates the anion, reducing O-nucleophilicity).[2]

Advanced Protocol: Boron-Chelation Controlled Selectivity

Context: For difficult substrates where reductive amination fails or specific alkyl halides must be used.[2] Concept: Utilizing the 1,3-amino-alcohol motif to form a temporary boron chelate, locking the oxygen and directing alkylation solely to the nitrogen.

Methodology (Adapted from Bar-Haim & Kol, 2004)
  • Chelation: Treat the amino-alcohol with 9-BBN (9-Borabicyclo[3.3.1]nonane) in THF.[2] This forms a stable 6-membered B-N-O chelate.

  • Deprotonation: Add KHMDS (1.1 equiv). The proton is removed from the Nitrogen (the Oxygen is datively bound to Boron).

  • Alkylation: Add Alkyl Halide. The reaction occurs exclusively at the Nitrogen.

  • Deprotection: Cleave the Boron chelate with Ethanolamine or dilute HCl.

Comparative Data Analysis

ParameterReductive Amination (Method A)Direct Alkylation (Method B)[4]Chelation Method (Method C)
Primary Selectivity Mono-N-alkyl Bis-N-alkyl (or mixture)Mono-N-alkyl
O-Alkylation Risk Negligible (<1%)Moderate (5–15%)Low (<2%)
Reagent Toxicity Low (if avoiding

)
High (Alkyl halides are genotoxic)Moderate (Boranes)
Atom Economy HighModerate (Halide waste)Low (Stoichiometric Boron)
Scalability ExcellentGoodPoor

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][5] The Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[5] Link

  • Selective Amino-Alcohol Alkylation: Bar-Haim, G., & Kol, M. "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN."[3] Organic Letters, 2004, 6(20), 3549–3551. Link

  • Duloxetine/Tomoxetine Intermediates: Sorbera, L.A., et al. "Duloxetine Oxalate."[2] Drugs of the Future, 2000, 25(9), 907. (Contextual grounding for the 3-amino-3-arylpropanol scaffold).

  • Green N-Alkylation: Yan, T., et al. "Direct N-alkylation of unprotected amino acids with alcohols."[2][6] Science Advances, 2017, 3(12).[6] Link

  • General Reactivity: "Reductive Amination." Master Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Improving yield of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol Synthesis


-Amino Alcohol Synthesis

Executive Summary

The synthesis of This compound is a critical workflow, often serving as a scaffold for SNRI-class therapeutics (analogous to Duloxetine/Fluoxetine intermediates).[1]

The primary yield bottleneck typically occurs during the reduction of the precursor 3-amino-3-(3,4-dichlorophenyl)propanoic acid (or its ester). Users frequently report yields dropping below 40% due to two main factors:

  • Aluminum-Amine Chelation: Incomplete hydrolysis of aluminum complexes during workup.

  • Chemoselectivity Issues: Over-reduction or side-reactions affecting the halogenated ring.

This guide prioritizes the


 (In-situ Borane)  system over traditional Lithium Aluminum Hydride (

) for superior safety and yield, while providing a "Rescue Protocol" for failed

workups.

Part 1: The Reduction Protocol (Yield Optimization)

Q: My yield with is inconsistent (30-50%). The product seems lost in the filter cake. What is happening?

A: You are likely experiencing the "Aluminum Prison" effect. Amino alcohols are bidentate ligands. They chelate strongly to the aluminum byproducts (


) generated during the quench. Standard water/NaOH quenches (Fieser method) often fail to break this chelation, trapping your product in the solid precipitate.

The Fix: Switch to the Rochelle Salt Workup. Potassium Sodium Tartrate (Rochelle Salt) is a stronger chelator than your amino alcohol. It effectively "steals" the aluminum, solubilizing it in the aqueous layer and releasing your product into the organic phase.

Protocol 1: The Rochelle Rescue (For


 Reductions) 
  • Quench: Dilute reaction with ether/THF at 0°C. Add water dropwise until gas evolution ceases.

  • Complexation: Add saturated aqueous Rochelle Salt solution (approx. 20-30 mL per gram of

    
     used).
    
  • The "Cook": Vigorously stir the biphasic mixture at room temperature.

    • Critical Step: You must stir until two clear layers appear.[2] This can take 1–4 hours. Do not rush this.

  • Separation: The aluminum will remain in the aqueous layer (clear/translucent). Extract the aqueous layer twice with EtOAc to recover any trapped amine.

Q: Is there a higher-yielding alternative to that avoids these emulsions?

A: Yes. The


 System  is the modern gold standard for reducing amino acids to amino alcohols.

Why it works:

  • Mechanism: Iodine reacts with Sodium Borohydride to generate Borane (

    
    ) in situ.[3] Borane selectively reduces the carboxylic acid to the alcohol without touching the nitro, chloro, or ester groups (chemoselectivity).
    
  • Yield: Typically 80–95%.

  • Safety: Avoids the pyrophoric nature of LAH and the high cost of commercial

    
    .
    

Protocol 2: The


 Optimization 
  • Substrate: 3-amino-3-(3,4-dichlorophenyl)propanoic acid.

  • Stoichiometry: 1.0 eq Acid : 2.5 eq

    
     : 1.0 eq 
    
    
    
    .

Step-by-Step:

  • Suspend the amino acid in anhydrous THF (0.2 M concentration).

  • Add ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (solid) in one portion. Cool to 0°C.[2][4][5]
    
  • Dissolve

    
     in THF and add dropwise over 30 mins. (Hydrogen gas will evolve; vent properly).
    
  • Reflux for 12–18 hours. The solution should become colorless/white slurry.

  • Methanol Quench: Cool to room temp and carefully add MeOH until the solution is clear (breaks the borane-amine complex).

  • Concentrate: Remove solvent in vacuo.

  • Hydrolysis: Dissolve residue in 20% KOH and stir for 4 hours (essential to cleave the B-N bond). Extract with DCM.

Part 2: Comparative Analysis of Reducing Agents

The following table summarizes why the Borohydride/Iodine system is preferred for this specific chlorinated scaffold.

FeatureLithium Aluminum Hydride (

)
Sodium Borohydride / Iodine (

)
Borane-DMS (

)
Yield (Typical) 40–60% (losses in workup)85–95% 70–85%
Selectivity Low (Reduces esters, amides)High (Specific to -COOH)High
Workup Difficulty High (Emulsions, Chelation)Medium (Requires hydrolysis)High (Stench, quench issues)
Safety Profile Pyrophoric, moisture sensitiveStable solids ,

evolution
Pyrophoric, toxic fumes
Cost ModerateLow High

Part 3: Visualizing the Workflow & Troubleshooting

The following diagrams illustrate the optimized pathway and the logic for troubleshooting low yields.

SynthesisWorkflow Start Precursor: 3-amino-3-(3,4-dichlorophenyl) propanoic acid Reagent Reagent Choice Start->Reagent PathA Method A: LiAlH4 (Traditional) Reagent->PathA If Reagents limited PathB Method B: NaBH4 + I2 (Recommended) Reagent->PathB Optimization IntermediateA Aluminum-Amine Chelate Complex PathA->IntermediateA IntermediateB Borane-Amine Complex PathB->IntermediateB WorkupA Fieser Workup (Water/NaOH) IntermediateA->WorkupA Standard WorkupRescue Rochelle Salt Workup IntermediateA->WorkupRescue Correct Protocol WorkupB KOH Hydrolysis (Cleaves B-N bond) IntermediateB->WorkupB ResultFail Low Yield (<40%) Trapped in Precipitate WorkupA->ResultFail Emulsion forms ResultSuccess High Yield (>85%) Clean Product WorkupRescue->ResultSuccess WorkupB->ResultSuccess

Figure 1: Comparison of Synthetic Pathways. Note the "Rescue" path for LiAlH4 and the direct efficiency of Method B.

Part 4: Precursor Purity & Chirality

Q: My starting material is the Rodionov product. Does the 3,4-dichloro substitution affect the reaction stability?

A: Yes. The Rodionov reaction (condensation of aldehyde + malonic acid + ammonium acetate) yields the


-amino acid.
  • Issue: The 3,4-dichloro substitution makes the aromatic ring electron-poor. This can lead to retro-Michael addition (degradation) if the reduction is performed at excessively high temperatures (>80°C).

  • Recommendation: Ensure your precursor is free of residual ammonium acetate before reduction. Ammonium salts will consume hydride reagents, lowering the effective stoichiometry and generating hydrogen gas violently. Recrystallize the amino acid from Ethanol/Water (1:1) before reduction.[6][7]

Q: I need the enantiopure (S)-isomer. Does this reduction racemize the center?

A: Generally, No .[8] Both


 and 

reductions of chiral amino acids proceed with high retention of configuration (>98% ee).
  • Risk Factor: Racemization occurs if you convert the acid to an ester under basic conditions prior to reduction.

  • Best Practice: Reduce the carboxylic acid directly using the

    
     method described above to avoid intermediate esterification steps that risk racemization via enolization.
    

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571.

    • Core cit
  • Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry, 56(20), 5964-5965.

    • Foundational work on the in-situ borane gener
  • Organic Syntheses, Coll. Vol. 10, p. 423 (2004). Reduction of Amino Acids: L-Valinol.

    • Standard valid
  • Fieser, L. F., & Fieser, M.Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Regarding Aluminum Hydride Workups). Classic reference for the standard workup, included for contrast with the superior Rochelle method.

Sources

Preventing racemization during workup of chiral 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol Ticket ID: CHIRAL-SUP-882 Status: Open Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Risk Profile

The Core Problem: You are working with a benzylic amine featuring a primary alcohol and an electron-deficient aromatic ring (3,4-dichloro substitution).[1] This specific scaffold presents a "perfect storm" for racemization during workup due to the electronic activation of the benzylic proton.

Unlike simple alkyl amines, the chiral center at C3 is benzylic. The two chlorine atoms on the phenyl ring are electron-withdrawing groups (EWG).[1] While they stabilize the molecule against oxidation, they significantly increase the acidity of the benzylic proton (at the chiral center), making the molecule highly susceptible to base-catalyzed racemization via a planar carbanion/enolate-like intermediate.[1]

The Racemization Pathways

The following diagram illustrates the three critical failure modes (Acid, Base, and Solvent-induced) that lead to loss of enantiomeric excess (ee).[1]

RacemizationPathways ChiralAmine Target: (S)- or (R)- 3-Amino-3-(3,4-Cl2-Ph)-propan-1-ol Base Strong Base / Heat (pH > 10) ChiralAmine->Base Deprotonation Acid Strong Acid / Heat (pH < 2) ChiralAmine->Acid Protonation/Elimination Ketone Ketone Solvents (Acetone, MEK) ChiralAmine->Ketone Condensation Carbanion Planar Benzylic Carbanion (Stabilized by Cl-EWG) Base->Carbanion Racemic Racemic Mixture (Irreversible Loss of ee) Carbanion->Racemic Reprotonation Carbocation Planar Benzylic Carbocation (SN1 Pathway) Acid->Carbocation Carbocation->Racemic Nucleophilic Attack Imine Schiff Base / Imine (Tautomerization) Ketone->Imine Imine->Racemic Tautomerization

Figure 1: Mechanistic pathways leading to racemization.[1] The 3,4-dichloro substitution specifically accelerates the "Base" pathway by stabilizing the negative charge on the benzylic carbon.[1]

Troubleshooting Guide (FAQs)

Direct answers to common failure points observed in the field.

Q1: My ee dropped by 15% after concentrating the organic layer on the rotavap. Why?

Diagnosis: Thermal Stress + Residual Basicity.[1] Root Cause: If your extraction involved a basic quench (e.g., NaOH or NaHCO₃) and you did not neutralize effectively, the residual base combined with the heat of the water bath (40°C+) accelerates proton abstraction at the benzylic position. Solution:

  • Lower the Bath Temp: Never exceed 35°C for this compound.

  • Azeotropic Drying: Do not distill to dryness if possible. Swap solvents (e.g., to MTBE or Toluene) and concentrate to a slurry.

  • The "Trace Acid" Trick: Ensure the organic layer is neutral or slightly acidic (pH 6-7) before concentration.[1]

Q2: Can I use Acetone or MEK to clean up the product?

Diagnosis: Solvent-Induced Racemization.[1] Root Cause: Absolutely not. Primary amines react with ketones to form imines (Schiff bases) .[1] The formation of the imine double bond acidifies the adjacent benzylic proton further, allowing rapid racemization via tautomerization, even at room temperature. Solution: Use Isopropyl Alcohol (IPA) , Ethanol , or MTBE . If a ketone is required for a specific crystallization, it must be used with a strong acid (like HCl) to lock the amine as a salt, preventing imine formation.

Q3: I tried an acid extraction to remove impurities, but the yield and ee both suffered.

Diagnosis: Benzylic Carbocation Instability.[1] Root Cause: While the 3,4-dichloro group destabilizes carbocations (making SN1 less likely than in methoxy-analogs), strong mineral acids (pH < 1) can still trigger the elimination of the hydroxyl group or the amine, leading to a planar carbocation intermediate.[1] Solution: Use buffered acidic washes (e.g., 10% Citric Acid or Phosphate Buffer pH 4-5) rather than 1M HCl or H₂SO₄.[1] This removes basic impurities without triggering benzylic elimination.[1]

Validated "Safe Workup" Protocol

This protocol minimizes thermal and chemical stress on the chiral center.

Phase 1: Quenching & pH Adjustment

Objective: Neutralize reaction mixture without pH overshoot.[1]

  • Cooling: Cool the reaction mixture to 0–5°C .

  • Buffer Choice: Use 0.5M Potassium Phosphate Buffer (pH 7.0) or 10% Ammonium Chloride .[1] Avoid strong hydroxides (NaOH/KOH).[1]

  • Target pH: Adjust the aqueous layer to pH 8.0–9.0 to ensure the amine is free-based for extraction, but not so basic (pH > 11) that it risks deprotonation of the C-H bond.

Phase 2: Extraction

Objective: Efficient mass transfer with non-reactive solvents.[1]

  • Preferred Solvent: 2-MeTHF (2-Methyltetrahydrofuran) or MTBE (Methyl tert-butyl ether).[1]

  • Why? These solvents separate well from water and have low boiling points (reducing thermal stress during stripping).[1] 2-MeTHF is particularly good for amino alcohols.[1]

  • Avoid: Dichloromethane (DCM) if strong bases are present (risk of carbene formation), and Ethyl Acetate (risk of acyl migration/amide formation with the primary amine).[1]

Phase 3: Drying & Isolation

Objective: Water removal without heat.[1]

  • Drying Agent: Use anhydrous Sodium Sulfate (Na₂SO₄) .[1] Avoid Magnesium Sulfate (MgSO₄) if the compound is sensitive, as MgSO₄ is slightly Lewis acidic.

  • Filtration: Filter promptly.

  • Concentration:

    • Vacuum: < 50 mbar.[1]

    • Bath Temp: < 35°C .

    • Stop Point: Do not strip to "bone dry" oil if the compound is an oil. Isolate as a concentrated solution or crystallize immediately as a salt (e.g., Hydrochloride or Oxalate).

Solvent Compatibility Matrix
Solvent ClassStatusRisk Factor
Ketones (Acetone, MEK)CRITICAL FAIL Forms imines; rapid racemization.[1]
Esters (Ethyl Acetate)⚠️ CAUTION Risk of N-acetylation (amide formation) over time.[1]
Chlorinated (DCM, Chloroform)⚠️ CAUTION Generally safe for ee, but environmental/safety concerns.
Ethers (MTBE, THF, 2-MeTHF)RECOMMENDED Chemically inert; low boiling points.[1]
Alcohols (IPA, EtOH)SAFE Good for crystallization; protic nature stabilizes amine.[1]

Analytical Verification

Trust but verify. Do not rely on optical rotation ([α]D) alone, as it is easily skewed by impurities.[1]

Recommended Method: Chiral HPLC[1]

  • Column: Daicel Chiralcel OD-H or AD-H (Polysaccharide based).[1]

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).[1]

    • Note: The Diethylamine (DEA) is crucial to sharpen the peak of the primary amine.[1]

  • Detection: UV @ 220 nm (The dichlorophenyl ring has strong absorption here).[1]

References

  • Mechanisms of Racemization in Peptide and Amine Synthesis. Source: Thieme Connect / Synthesis Reviews.[1] Relevance: Defines the "oxazolone" and direct proton abstraction mechanisms relevant to activated amines.

  • Continuous Flow Chiral Amine Racemization & Resolution. Source: Journal of Organic Chemistry (ACS).[1] Relevance: Discusses the kinetics of benzylic amine racemization and the impact of solvent/temperature. [1]

  • Enantioselective Synthesis of Duloxetine Intermediates (3-amino-3-arylpropanols). Source: Semantic Scholar / Bioorganic Chemistry.[1] Relevance: Provides specific synthesis and handling conditions for the thiophene analog of your compound, which shares the same lability profile.

  • Stability of Chiral Benzylic Amines. Source: BenchChem / Application Notes.[1][2] Relevance: General stability data for chlorinated benzylic amino alcohols.[1] [1]

Sources

Technical Support Center: Purification of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol

[1]

Status: Active Ticket ID: PUR-34DCP-REC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The purification of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol (hereafter referred to as 3,4-DCP-Aminoalcohol ) is a critical unit operation, typically serving as the chiral resolution step in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs).[1]

While often performed via chromatography in early R&D, scale-up requires Classical Optical Resolution via Crystallization .[1] This guide focuses on the resolution and purification of the enantiomers using chiral acids (specifically (S)-Mandelic Acid ), which is the industry standard for this structural class (analogous to the Duloxetine intermediate).[2]

Module 1: Solvent System & Solubility Logic

The success of a recrystallization—specifically a diastereomeric resolution—relies on the "Solubility Differential" (



Recommended Solvent Systems
Solvent SystemRoleApplication ContextProsCons
Ethanol (Absolute) Primary SolventInitial ResolutionHigh solubility at reflux; excellent crystal habit formation.[1]Yields can be lower if not cooled sufficiently.[1]
IPA (Isopropyl Alcohol) Primary SolventRecrystallization of SaltSharper solubility curve; better rejection of impurities.Higher boiling point requires more energy; risk of oiling out.
Ethanol : MTBE (1:2) Solvent : AntisolventMaximizing YieldMTBE forces the salt out of solution after initial crystal formation.Requires precise addition rates to avoid amorphous precipitation.[1]
Acetone : Water (95:5) AlternativePolishing StepExcellent for removing color bodies and inorganic salts.[1]Water content must be strictly controlled to prevent hydrolysis or oiling.[1]
The Mechanism of Action

For this amino-alcohol, (S)-Mandelic acid is the preferred resolving agent.[1]

  • Salt Formation: The amine (base) reacts with the acid to form a diastereomeric salt pair:

    • 
      -Amine 
      
      
      
      
      -Mandelic Acid (Less Soluble - Precipitates)[1]
    • 
      -Amine 
      
      
      
      
      -Mandelic Acid (More Soluble - Stays in Mother Liquor)[1]
  • Thermodynamic Control: Slow cooling allows the less soluble diastereomer to organize into a crystal lattice, excluding the unwanted isomer.

Module 2: Validated Experimental Protocol

Objective: Isolation of the (S)-enantiomer as the Mandelic Acid salt with

1
Step-by-Step Methodology
  • Dissolution:

    • Charge 10.0 g of crude racemic 3,4-DCP-Aminoalcohol into a reactor.

    • Add 50 mL of Ethanol (5 vol).

    • Heat to 50°C until fully dissolved.

  • Salt Formation:

    • In a separate vessel, dissolve 0.55 molar equivalents of (S)-Mandelic Acid in 10 mL Ethanol .

    • Note on Stoichiometry: Using 0.5-0.6 equivalents (the "Pope-Peachy" method) maximizes ee% by limiting the available acid, forcing the unwanted enantiomer to remain as a free base in solution.

    • Add the warm Mandelic Acid solution to the amine solution slowly over 15 minutes.

  • Crystallization (The Critical Phase):

    • Heat the combined mixture to Reflux (approx. 78°C) for 30 minutes to ensure a homogenous solution.

    • Cooling Ramp: Cool to 55°C over 1 hour. Seed with pure crystals if available.

    • Cool to 20°C over 2 hours.

    • Cool to 0-5°C and hold for 2 hours.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash: Wash the cake with cold Ethanol/MTBE (1:1) to remove residual mother liquor containing the unwanted enantiomer.

    • Drying: Dry under vacuum at 45°C.[1][3]

  • Recrystallization (Enrichment):

    • If ee% is

      
      , take the wet cake, dissolve in IPA (8 vol)  at reflux, and repeat the cooling ramp.
      

Module 3: Troubleshooting Guide (The "Help Desk")

Issue 1: The Product "Oils Out" Instead of Crystallizing

Diagnosis: This is the most common failure mode for amino-alcohol salts.[1] It indicates the system entered a "metastable zone" where liquid-liquid phase separation occurred before nucleation.[1]

  • Cause: Cooling too fast, solvent too polar (too much water), or impurities disrupting the lattice.

  • Fix:

    • Re-heat the mixture until the oil dissolves back into a solution.

    • Seed the solution at a higher temperature (e.g., 5-10°C below reflux).

    • Add Antisolvent: Add warm MTBE dropwise to lower the solubility limit gently.[1]

Issue 2: Low Enantiomeric Excess (ee%)

Diagnosis: The crystals contain the unwanted enantiomer trapped in the lattice or as an agglomerate.

  • Cause: "Crash cooling" (cooling too fast) traps impurities.[1]

  • Fix:

    • Slurry Wash: Resuspend the solid in refluxing MTBE/Ethanol (9:1) for 1 hour, then cool and filter. This leaches out impurities without fully dissolving the product.

    • Double Recrystallization: Perform a second full recrystallization using IPA.

Issue 3: Low Yield

Diagnosis: Product is remaining in the mother liquor.[1]

  • Cause: Too much solvent (dilution) or the "Pope-Peachy" ratio (0.5 eq acid) was too strict.[1]

  • Fix:

    • Concentrate the mother liquor by 50% and cool again to harvest a "second crop" (Note: Second crops always have lower purity and must be recrystallized).

    • Increase Mandelic Acid stoichiometry to 1.0 eq (requires stricter cooling control to maintain purity).

Module 4: Process Visualization

Workflow Diagram: Purification Logic

PurificationWorkflowStartCrude Racemic3,4-DCP-AminoalcoholDissolveDissolve in Ethanol(50°C)Start->DissolveAddAcidAdd (S)-Mandelic Acid(0.55 eq)Dissolve->AddAcidRefluxHeat to Reflux(Homogenous Solution)AddAcid->RefluxCoolingControlled Cooling(Ramp: 10°C/hour)Reflux->CoolingCheckStateCheck State:Crystals or Oil?Cooling->CheckStateOilingOILING OUT(Liquid-Liquid Phase Separation)CheckState->OilingOily dropletsFilterFiltration(0-5°C)CheckState->FilterWhite PrecipitateReheatReheat & SeedOiling->ReheatCorrective ActionReheat->CoolingAnalyzeAnalyze ee%Filter->AnalyzeRecrystRecrystallize(IPA Solvent)Analyze->Recrystee < 98%FinalPure (S)-EnantiomerSalt (>99% ee)Analyze->Finalee > 98%Recryst->Filter

Caption: Logical workflow for the resolution and purification of 3,4-DCP-Aminoalcohol, including a feedback loop for the common "oiling out" failure mode.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Tartaric Acid instead of Mandelic Acid? A: Yes, Di-p-toluoyl-L-tartaric acid (DPTTA) is a common alternative if Mandelic acid fails.[1] However, Tartaric acid derivatives often require different solvents (typically Methanol or Acetone) and form salts with different stoichiometries (often 2:1 Amine:Acid). Mandelic acid is preferred for this specific phenyl-propanol class due to better crystal packing (pi-pi stacking interactions between the phenyl rings).[1]

Q: Why is the color of my crystal slightly yellow? A: This indicates oxidative degradation of the amine or carryover of chlorinated impurities.

  • Solution: Add 5% wt/wt Activated Carbon during the reflux step of the recrystallization. Stir for 15 minutes and filter hot (above 60°C) through Celite before the cooling ramp.

Q: How do I convert the salt back to the free base? A: Suspend the purified salt in Dichloromethane (DCM) and water. Add 1M NaOH until pH > 12.[1] Stir vigorously. The free amine will partition into the DCM layer. Separate, dry over MgSO4, and evaporate.

References

  • Eli Lilly & Co. (1991).[1] Method of synthesizing Duloxetine intermediates. US Patent 5,023,269.[1][4] Link

    • Relevance: Establishes the foundational chemistry for resolving 3-amino-propanol deriv
  • Sorbera, L. A., et al. (2000).[5] Duloxetine Oxalate.[1][5] Drugs of the Future, 25(9), 907.

    • Relevance: Provides solubility data and recrystallization parameters for the thienyl analog, which is chemically homologous to the 3,4-dichloro-phenyl analog.
  • Wheeler, W. J., et al. (1995).[3][6] An asymmetric synthesis of duloxetine hydrochloride. Journal of Labeled Compounds and Radiopharmaceuticals, 36(3), 213-223. Link[1]

    • Relevance: Details the mechanism of resolution and the importance of slow cooling to prevent oiling out.
  • Kamaria, P., et al. (2011). Process for the preparation of Duloxetine Hydrochloride. WO Patent 2011/030350.[1] Link

    • Relevance: Validates the use of IPA and Ethanol/Water systems for high-purity recrystalliz

Stability of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol under acidic vs basic conditions

[1]

Executive Summary

3-Amino-3-(3,4-dichlorophenyl)-propan-1-ol is a chiral

1
  • Acidic Conditions: High chemical stability due to ammonium salt formation, though solubility issues may arise in non-polar solvents.[1]

  • Basic Conditions: Moderate stability.[1] The free base is prone to oxidative degradation, carbamate formation (CO

    
     absorption), and potential intramolecular cyclization under forcing conditions.[1]
    

This guide details the mechanistic basis of these behaviors and provides validated protocols for handling.

Part 1: Acidic Stability (The "Protected" State)[1]

Mechanism of Action

In acidic media (pH < 4), the primary amine is protonated (

111
Troubleshooting Acidic Scenarios
IssueObservationRoot CauseCorrective Action
Precipitation White solid crashing out in aqueous acid.[1]Formation of the HCl or H

SO

salt, which often has low solubility in cold water/brine.[1]
Warm the solution to 40°C or add a co-solvent (e.g., MeOH, ACN) to solubilize the salt.[1]
Loss of Yield Low recovery after acid workup.[1]The salt is highly water-soluble; product remains in the aqueous phase during extraction.[1]Basify aqueous layer to pH > 10 before organic extraction (DCM or EtOAc).[1]
Impurity Formation (High T) New peak at RRT ~1.2 on HPLC.[1]Acid-catalyzed dehydration to the alkene (rare) or etherification.[1]Maintain T < 60°C during acid hydrolysis steps.[1]
FAQ: Acidic Conditions

Q: Can I store the compound in 1N HCl indefinitely? A: Yes, at room temperature. The protonated amine prevents oxidative degradation.[1] However, ensure the container is sealed to prevent evaporation and concentration changes.[1]

Q: Does the 3,4-dichloro substitution affect acid stability? A: It enhances stability against electrophilic aromatic substitution (e.g., nitration/halogenation) but does not significantly alter the hydrolytic stability of the propyl chain.[1]

Part 2: Basic Stability (The "Reactive" State)[1]

Mechanism of Action

Under basic conditions (pH > 9), the molecule exists as a free base.[1]

  • Oxidation: The free amine and the benzylic position (activated by the aryl ring) are susceptible to air oxidation, leading to imines or N-oxides.[1]

  • Carbamation: Primary amines react rapidly with atmospheric CO

    
     to form carbamic acids/carbamates, often observed as a "crust" on the oil surface.[1]
    
  • Cyclization (The Hidden Risk): While

    
    -amino alcohols are more stable than 
    
    
    -analogs, activation of the hydroxyl group (e.g., by sulfonyl chlorides in base) can trigger intramolecular
    
    
    cyclization to form 3-(3,4-dichlorophenyl)azetidine .[1]
Troubleshooting Basic Scenarios
IssueObservationRoot CauseCorrective Action
"Oiling Out" Product forms a gum/oil in basic water.[1]The free base is lipophilic and has a low melting point.[1]Extract immediately into MTBE or Toluene; do not allow the oil to sit in hot basic solution.[1]
Unknown Impurity (+44 Da) Mass spec shows M+44 peak.[1]Formation of carbamate adduct (

) from CO

.[1]
Degas solvents with N

or Ar.[1] Store free base under inert atmosphere.
Cyclization Formation of a less polar impurity.[1]Intramolecular displacement of a leaving group to form an azetidine ring.[1]Avoid activating the -OH group (e.g., MsCl, TsCl) unless cyclization is the goal.[1]
FAQ: Basic Conditions

Q: Why does the free base turn yellow over time? A: This indicates oxidative degradation, likely forming trace imines or quinoid-type species from the electron-rich amine interacting with trace metal impurities.[1]

Q: Is the retro-aldol reaction a risk here? A: No. This molecule lacks the

11

Part 3: Visualizing the Degradation Pathways[1]

The following diagram illustrates the stability logic and potential degradation routes.

StabilityPathwaysStart3-Amino-3-(3,4-dichlorophenyl)-propan-1-olAcidAcidic Condition (pH < 4)Protonated SaltStart->Acid+ H+BaseBasic Condition (pH > 10)Free BaseStart->Base+ OH-Acid->StartNeutralizationOxidationOxidative Degradation(Imines/N-Oxides)Base->OxidationO2 / TimeCarbamateCarbamate Formation(+CO2)Base->CarbamateCO2 (Air)AzetidineAzetidine Formation(Requires OH Activation)Base->AzetidineActivation (MsCl/Heat)

Caption: Stability logic flow. Green indicates the stable storage state; Red indicates degradation risks inherent to the free base form.[1]

Part 4: Validated Experimental Protocols

Protocol A: Forced Degradation Stress Test

Objective: Determine the limits of stability for your specific batch.[1]

  • Preparation: Prepare a 1 mg/mL solution of the compound in MeOH/Water (1:1).[1]

  • Acid Stress: Add 1N HCl (1:1 v/v). Heat to 60°C for 4 hours.

  • Base Stress: Add 1N NaOH (1:1 v/v). Heat to 60°C for 4 hours.

  • Oxidative Stress: Add 3% H

    
    O
    
    
    .[1] Stir at RT for 4 hours.
  • Analysis: Neutralize samples and analyze via HPLC-UV (254 nm) or LC-MS.

    • Success Criteria: >98% recovery of parent peak.[1][2]

    • Failure:[1][3] Appearance of degradation peaks >0.5%.[1]

Protocol B: Recovery of Free Base from Salt

Objective: Safely convert the stable salt to the reactive free base for immediate use.[1]

  • Suspend the HCl salt (1.0 eq) in Dichloromethane (DCM) (10 vol).

  • Cool to 0–5°C to minimize oxidative stress.[1]

  • Slowly add 1N NaOH (1.5 eq) while stirring.

  • Critical Step: Monitor pH of the aqueous layer.[1] Ensure pH > 11 to fully deprotonate.[1]

  • Separate layers.[1] Wash organic layer with Brine.[1]

  • Dry over Na

    
    SO
    
    
    and concentrate in vacuo at < 40°C.
  • Storage: Use immediately or store under Nitrogen at -20°C.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 11233622, (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. Retrieved from [Link]

  • Lechner, U., & Straube, G. (1988).[1][4] Degradation of 3-aminophenol by Arthrobacter spec.[1][4] mA3.[1][5][4][6] Journal of Basic Microbiology. Retrieved from [Link]

Overcoming catalyst poisoning in hydrogenation of 3,4-dichlorophenyl precursors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrogenation of 3,4-Dichlorophenyl Precursors Topic: Overcoming Catalyst Poisoning & Dehalogenation Ticket ID: #H2-DCP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Activity-Selectivity" Paradox

Welcome to the technical support hub for halo-aromatic hydrogenation. If you are working with 3,4-dichlorophenyl precursors (e.g., 3,4-dichloronitrobenzene, 3,4-DCNB), you are likely facing the classic dilemma of heterogeneous catalysis: The Dehalogenation Trap.

In this reaction, the catalyst (usually Pd or Pt) does not distinguish well between the bond you want to break (N-O or C=N) and the bond you must preserve (C-Cl). When the C-Cl bond breaks (hydrodehalogenation), two critical failures occur:

  • Impurity Formation: You generate dechlorinated byproducts (3-chloroaniline or aniline), ruining purity.

  • Self-Poisoning: The cleaved chlorine forms HCl, which strongly adsorbs to the metal surface, blocking active sites and progressively killing the catalyst.

This guide moves beyond basic "clean your reactor" advice to the mechanistic root of the problem.

Module 1: Diagnostic Workflow (Troubleshooting)

Q: My reaction starts fast but stalls at 60-70% conversion. Is this poisoning or pore blocking?

A: In 3,4-dichloro systems, this "fast-start, hard-stop" profile is a hallmark of HCl Self-Poisoning .

Unlike sulfur poisoning (which kills the catalyst immediately), HCl poisoning is cumulative. As the reaction proceeds, trace dehalogenation releases Cl⁻ ions. These ions bind to the "steps and corners" (low-coordination sites) of the metal nanoparticles, which are often the most active sites for hydrogenation.

Diagnostic Protocol: Perform the "Spike Test" to distinguish between poisoning and substrate inhibition.

StepActionObservationDiagnosis
1Run reaction to stall point (e.g., 60%).Reaction stops.Baseline established.
2Filter catalyst, wash with alkaline methanol (0.1M NaOH/MeOH), then water.-Removes adsorbed HCl.
3Return catalyst to fresh reaction mixture.Activity Restored Confirmed HCl Poisoning. The sites were blocked by Cl⁻.
4Return catalyst to fresh reaction mixture.No Activity Sintering or Leaching. The metal surface is physically degraded.

Module 2: The Dehalogenation-Poisoning Cycle[1]

To solve the problem, you must visualize the enemy. The diagram below illustrates how a standard Pd/C catalyst "commits suicide" during this specific reaction.

DehalogenationCycle Substrate 3,4-Dichloronitrobenzene Catalyst Pd/C Active Site Substrate->Catalyst Adsorption Desired 3,4-Dichloroaniline (Target Product) Catalyst->Desired Nitro Reduction (Fast) SideRxn Hydrodehalogenation (Side Reaction) Catalyst->SideRxn C-Cl Cleavage (Slower but Cumulative) Impurity 3-Chloroaniline (Impurity) SideRxn->Impurity Poison HCl Generation SideRxn->Poison Releases Cl- Blocked Deactivated Catalyst (Cl- Adsorbed) Poison->Blocked Strong Adsorption Blocked->Catalyst Regeneration (Alkaline Wash)

Caption: The Self-Poisoning Loop. Note that the side reaction generates the poison (HCl) that deactivates the catalyst for the main reaction.

Module 3: Catalyst Selection & Engineering

Q: Everyone uses Pd/C. Why is it failing for my 3,4-dichloro substrate?

A: Palladium (Pd) is too active. It is the best metal for hydrogenolysis (bond breaking). For polychlorinated aromatics, Platinum (Pt) is the superior choice because it preferentially adsorbs the Nitro group (-NO₂) over the Chloride (-Cl), drastically improving selectivity.

Comparative Data: Pd vs. Pt vs. Modified Catalysts

Catalyst SystemActivitySelectivity (De-Cl)Risk FactorRecommended For
5% Pd/C (Standard) HighLow (High De-Cl)High. Generates HCl rapidly.Non-halogenated substrates only.
1% Pt/C (Sulfided) ModerateHighLow. Sulfur poisons C-Cl cleavage sites.Primary Recommendation.
Pt/C + Vanadium (V) HighVery HighModerate. V promotes -NO₂ reduction.Strict purity requirements (>99.5%).
Raney Nickel ModerateModerateHigh. Leaching of Ni in acidic HCl.Cost-sensitive bulk processes (requires pH control).

The "Inhibitor" Strategy If you must use Pd/C (due to cost or availability), you must poison the catalyst selectively before the reaction poisons it uncontrollably.

  • Morpholine / Piperazine: Add 0.5 - 1.0 eq relative to substrate. These bases scavenge HCl immediately, preventing it from binding to the Pd surface.

  • Hypophosphorous Acid (H₃PO₂): Acts as a selective poison for the dehalogenation sites without stopping nitro reduction.

Module 4: Advanced Experimental Protocol

Protocol: Selective Hydrogenation of 3,4-DCNB using Pt/C with Dehalogenation Suppression

Objective: Minimize HCl generation while maintaining conversion.

Reagents:

  • Substrate: 3,4-Dichloronitrobenzene (100 g)

  • Catalyst: 1% Pt/C (sulfided variant preferred) - 0.5 wt% loading.

  • Solvent: Methanol (Avoid Ethanol; it promotes dehalogenation via H-transfer).

  • Inhibitor: Morpholine (0.1 eq).

Step-by-Step:

  • Feedstock Pre-treatment: Dissolve substrate in Methanol and treat with activated carbon (without metal) for 30 mins, then filter. Why? To remove synthesis-related sulfur/phosphorus that acts as "non-selective" poisons.

  • Reactor Loading: Charge reactor with solvent, inhibitor, and catalyst. Do not add substrate yet.

  • Pre-activation: Purge with N₂, then H₂. Stir catalyst slurry under H₂ (5 bar) for 15 mins. Why? Reduces surface oxides on Pt, ensuring maximum activity before substrate contact.

  • Substrate Addition: Inject substrate solution.

  • Reaction: Pressurize to 10-15 bar H₂ at 50°C .

    • Critical Note: Do not exceed 60°C. Dehalogenation activation energy is higher than nitro reduction; higher temps favor impurities.

  • Monitoring: Monitor H₂ uptake. When uptake slows, check HPLC.

    • Pass Criteria: <0.1% 3-Chloroaniline.

Module 5: Decision Matrix

Use this logic flow to determine your next optimization step.

DecisionTree Start Problem Detected IssueType Identify Issue Start->IssueType HighDeCl High De-chlorination (>1% Impurity) IssueType->HighDeCl Impurities found Stalling Reaction Stalls (Poisoning) IssueType->Stalling Low Conversion SwitchPt Switch to Pt/C (Sulfided) HighDeCl->SwitchPt If using Pd/C LowerTemp Lower Temp <50°C HighDeCl->LowerTemp If using Pt/C AddBase Add Morpholine (Scavenge HCl) Stalling->AddBase Prevent HCl buildup WashCat Alkaline Wash (Regenerate) Stalling->WashCat Recover batch

Caption: Troubleshooting Logic Flow for 3,4-Dichlorophenyl Hydrogenation.

References

  • Selective Hydrogenation of Halogenated Nitroaromatics: Coq, B., et al. "Conversion of Chloronitrobenzenes over Platinum Catalysts." Organic Process Research & Development.

  • HCl Poisoning Mechanism: Aramendía, M.A., et al. "Liquid phase hydrodechlorination of chlorobenzene over palladium supported catalysts: Effect of HCl." Journal of Molecular Catalysis A: Chemical.

  • Pt vs Pd Selectivity: Tietze, L.F., et al. "Highly Selective Hydrogenation of Dichloronitrobenzenes." Catalysis Science & Technology.

  • Inhibitor Strategies: Bailie, J.E., et al. "The use of inhibitors to suppress dehalogenation during the hydrogenation of haloaromatics."[1][2] Chemical Communications.

Sources

Technical Support Center: Resolving Solubility and Chromatographic Issues for 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the unique challenges this molecule presents due to its specific chemical properties. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during method development and troubleshooting.

Understanding the Analyte: The Root of the Challenge

This compound is an amphiphilic molecule, meaning it possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) properties. Its structure contains a basic amino group, which is readily protonated, and a nonpolar dichlorophenyl group. This dual nature is the primary cause of solubility and chromatographic difficulties.

The key to a successful HPLC method is controlling the ionization state of the analyte.[1][2] The amino group (a base) will gain a proton and become positively charged (BH+) at a low pH, or remain neutral (B) at a high pH. This equilibrium is governed by its pKa, the pH at which the compound is 50% ionized.[1]

  • Ionized State (Low pH): More polar, more water-soluble, but may exhibit poor retention on reversed-phase columns and can interact strongly with residual silanols on the silica-based stationary phase, leading to poor peak shape.[3]

  • Neutral State (High pH): Less polar, less water-soluble, exhibits stronger retention on reversed-phase columns, but may precipitate if the mobile phase is not sufficiently organic.

This guide will walk you through how to manipulate these properties to achieve a robust and reproducible HPLC separation.

Part 1: Troubleshooting Common HPLC Problems (Q&A)

This section addresses the most frequent issues encountered during the analysis of this compound.

Q1: Why am I seeing severe peak tailing for my analyte?

Answer: Peak tailing for a basic compound like this is a classic sign of undesirable secondary interactions with the stationary phase.[4]

  • Causality: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values (typically > 4), these silanols can become deprotonated (SiO-), creating negatively charged sites.[3] If your analyte's amino group is protonated (positively charged), a strong ionic interaction occurs between the analyte and the stationary phase, which slows down the elution of a fraction of the analyte molecules, resulting in a tailed peak.

  • Solutions:

    • Lower the Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to between 2 and 4.[3] At this low pH, the residual silanols are protonated (neutral), minimizing the ionic interaction with your positively charged analyte.

    • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. If you are using an older column, consider replacing it. Loss of end-capping over time can also expose more silanol groups.

    • Increase Buffer Concentration: A buffer concentration of 10-20 mM is usually sufficient to maintain a consistent pH on the column surface and can help mask some silanol interactions.[4]

Q2: My analyte is eluting too early (low retention) on a C18 column. What should I do?

Answer: Poor retention occurs when the analyte is too polar under the current conditions and has a weak affinity for the hydrophobic stationary phase.

  • Causality: This typically happens when the mobile phase pH is low, causing the amine to be fully protonated (ionized). In its ionized state, the analyte is highly polar and prefers the aqueous mobile phase over the nonpolar C18 stationary phase.[1]

  • Solutions:

    • Increase Mobile Phase pH: Carefully increasing the pH of the mobile phase will shift the equilibrium towards the neutral, less polar form of the analyte. This will increase its hydrophobicity and, consequently, its retention time.[1] Caution: Most silica-based columns are not stable above pH 8.[2] Always operate within the column's recommended pH range.

    • Decrease Organic Solvent Strength: Reduce the percentage of acetonitrile or methanol in your mobile phase. This makes the mobile phase more polar, encouraging the analyte to interact more with the stationary phase.

    • Consider Ion-Pairing Chromatography: If pH adjustment is not feasible or effective, adding an ion-pairing reagent to the mobile phase is a powerful alternative. This is discussed in detail in Part 2.[5]

Q3: I'm observing split, broad, or distorted peaks. What is the likely cause?

Answer: Distorted peak shapes often point to solubility issues, either in the sample solvent or the mobile phase.

  • Causality:

    • Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger (e.g., 100% Acetonitrile or DMSO) than your initial mobile phase, it can cause the analyte to precipitate upon injection or lead to poor peak focusing on the column head.[6]

    • On-Column Precipitation: If the mobile phase composition changes during a gradient run, the analyte might become insoluble. For example, if the analyte is dissolved at a low pH but the gradient moves to a higher pH with insufficient organic content, the neutral form could precipitate.

    • Column Overload: Injecting too much sample can lead to peak distortion and broadening.[7]

  • Solutions:

    • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase.[8] If a stronger solvent is necessary for solubility, keep its volume minimal and ensure the injection volume is small.

    • Check Solubility Across the Gradient: Perform solubility tests of your analyte in different mixtures of your aqueous and organic phases to ensure it remains dissolved throughout the entire run.

    • Reduce Injection Volume/Concentration: Dilute your sample or reduce the injection volume to see if the peak shape improves.[7]

Part 2: Proactive Method Development Strategies

A robust method anticipates and prevents problems. The following protocols provide a systematic approach to developing a reliable HPLC method for this compound.

Protocol 1: Systematic Solubility Screening

Before any HPLC work, understanding your analyte's solubility is critical.[9][10] This protocol provides a quick assessment.

Objective: To determine the best solvent system for stock solutions and to predict behavior in different mobile phases.

Methodology:

  • Prepare small, known amounts of the analyte in separate vials.

  • Add a measured volume of each test solvent (see table below).

  • Vortex for 1-2 minutes and visually inspect for undissolved material.

  • If dissolved, incrementally add more analyte to estimate the approximate solubility.

Data Summary Table:

Solvent SystemExpected ObservationImplication for HPLC
Deionized WaterPoor solubility. The dichlorophenyl group makes the neutral molecule hydrophobic.A purely aqueous mobile phase is not viable.
0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5)Good solubility. The low pH protonates the amine, creating a soluble salt.An excellent starting point for the aqueous component of the mobile phase (Solvent A). Ensures solubility in the injector and on the column.
Acetonitrile (ACN)Moderate to good solubility.A suitable organic modifier (Solvent B). Its low viscosity is beneficial for system pressure.
Methanol (MeOH)Moderate to good solubility.An alternative organic modifier. Can offer different selectivity compared to ACN.
50:50 ACN:Water (pH 7)Potential for poor solubility or precipitation. At neutral pH, the analyte is in its less soluble, non-ionized form, and 50% organic may not be sufficient to keep it in solution.Highlights the risk of precipitation if pH is not controlled. Avoid neutral pH buffers unless a high percentage of organic solvent is used.
Protocol 2: Mobile Phase pH Optimization Workflow

Controlling pH is the most effective way to manage the retention and peak shape of ionizable compounds.[3][11]

Objective: To find a pH that provides adequate retention and symmetrical peak shape.

Methodology:

  • Choose a Column: Start with a high-purity, end-capped C18 column.

  • Prepare Mobile Phases: Prepare three different aqueous mobile phases (Solvent A) buffered at pH 2.5, 4.0, and 7.5 (if using a pH-stable column). Use a 10-20 mM buffer (e.g., phosphate or formate). Your organic mobile phase (Solvent B) will be Acetonitrile.

  • Scouting Runs: Perform isocratic runs at each pH, starting with a relatively high aqueous content (e.g., 70% A) and adjusting the organic content to achieve a retention factor (k) between 2 and 10.

  • Analyze Results:

    • At pH 2.5: Expect lower retention but likely good peak shape.

    • At pH 4.0: Retention may increase slightly. Observe peak shape for any signs of tailing as silanols begin to deprotonate.

    • At pH 7.5: Expect the highest retention but also the highest risk of peak tailing and potential solubility issues.

  • Select Optimal pH: Choose the pH that gives the best balance of retention, peak shape, and resolution from any impurities. A pH of 2.5-3.5 is often the most robust starting point for basic compounds.[3]

Workflow Diagram: pH Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Refinement Start Analyte: Basic Compound (this compound) Prep Prepare Mobile Phases (e.g., pH 2.5, 4.0, 7.5) Start->Prep Scout Perform Isocratic Scouting Runs (Adjust %B for k' = 2-10) Prep->Scout Eval Evaluate Chromatograms Scout->Eval Tailing Peak Tailing Observed? Eval->Tailing Retention Retention Time (RT) Acceptable? Eval->Retention TailingYes Tailing Present: Lower pH to Protonate Silanols Tailing->TailingYes Yes GoodShape Good Peak Shape Tailing->GoodShape No LowRT RT Too Low: Increase pH or Decrease %B Retention->LowRT No (Too Low) HighRT RT Too High: Decrease pH or Increase %B Retention->HighRT No (Too High) Retention->GoodShape Yes LowRT->Scout Re-run HighRT->Scout Re-run TailingYes->Prep Re-screen Final Optimized Method GoodShape->Final

Caption: Workflow for systematic pH optimization.

Protocol 3: Implementing Ion-Pair Chromatography (IPC)

IPC is used when pH modification alone cannot provide sufficient retention for polar, ionizable compounds.[5][12]

Objective: To increase the retention of the protonated analyte by forming a neutral ion pair that has a higher affinity for the reversed-phase column.

Mechanism: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium dodecyl sulfate - SDS), is added to the mobile phase.[5] This reagent has a charged head group and a hydrophobic tail. It forms a neutral complex with the oppositely charged analyte, which can then be retained by the C18 stationary phase.[5][13]

Methodology:

  • Select Reagent: For a positively charged basic analyte, use an anionic ion-pairing reagent like an alkyl sulfonate. The longer the alkyl chain, the greater the retention. Start with sodium heptanesulfonate.

  • Mobile Phase Prep: Add the ion-pairing reagent to your optimized low-pH aqueous mobile phase (e.g., pH 2.5-3.5) at a concentration of 5-10 mM.

  • Column Equilibration: The column must be thoroughly equilibrated with the ion-pairing mobile phase. This can take a significant amount of time (30-60 minutes or more).

  • Injection: Inject the sample and optimize the organic solvent percentage to achieve the desired retention.

  • Dedicated Column: It is highly recommended to dedicate a column solely for ion-pairing applications, as the reagent can be difficult to wash out completely.[13]

Decision Diagram: When to Use Ion-Pairing

G Start Method Development Start pH_Opt Perform pH Optimization (Protocol 2) Start->pH_Opt Check_Ret Is Retention Factor (k') Sufficient (2 < k' < 10)? pH_Opt->Check_Ret Check_Peak Is Peak Shape Acceptable (Tailing Factor < 1.5)? Check_Ret->Check_Peak Yes Consider_IPC Consider Ion-Pairing Chromatography (IPC) Check_Ret->Consider_IPC No Method_OK Method is Suitable (No IPC Needed) Check_Peak->Method_OK Yes Troubleshoot_Peak Further Troubleshoot Peak Shape Issues (See Q&A Section) Check_Peak->Troubleshoot_Peak No Implement_IPC Implement IPC Protocol (Protocol 3) Consider_IPC->Implement_IPC Method_IPC Final Method with IPC Implement_IPC->Method_IPC

Caption: Decision tree for implementing ion-pairing chromatography.

Part 3: Frequently Asked Questions (FAQs)

  • What is the best starting mobile phase for this compound?

    • A good starting point is:

      • Solvent A: 0.1% Formic Acid in Water (pH ≈ 2.7)

      • Solvent B: Acetonitrile

      • Column: C18, 3.5 or 5 µm particle size

      • Gradient: Start with a shallow gradient, for example, 10-50% B over 15 minutes, to scout the elution time.

  • How can I improve the solubility of my stock solution?

    • Prepare stock solutions in a solvent that ensures complete dissolution. Based on screening, using a dilute acid (like 0.1 M HCl) or an organic solvent like Methanol or DMSO is effective. If using DMSO, ensure the volume injected into the aqueous mobile phase is small to prevent precipitation.

  • Can I use a gradient elution method?

    • Yes, a gradient method is often ideal, especially for complex samples containing impurities.[9] It allows for the separation of compounds with a wide range of polarities and can help produce sharper peaks.[14] Ensure your analyte remains soluble across the entire gradient range.

References

  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]

  • HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Obrnuta faza. (n.d.). T1. Poor peak shape. Retrieved from [Link]

  • Google Patents. (n.d.). US4042327A - Ion-pairing chromatography.
  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention. Retrieved from [Link]

  • YAZAWA HPLC COLUMN SCHOOL. (n.d.). Pitfalls of Ion-Pair Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Effect of the eluent pH and acidic modifiers on the HPLC retention of basic analytes. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Drawell. (2024, April 28). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: HPLC Chiral Separation of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison of chiral stationary phases (CSPs) for the resolution of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol, a key intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs).

The Challenge: This analyte presents a dual challenge:

  • Basicity: The primary amine moiety (

    
    ) interacts strongly with residual silanols on silica matrices, leading to peak tailing.
    
  • Structural Rigidity: The 3,4-dichlorophenyl group provides significant steric bulk and electronegativity, requiring a CSP with specific

    
    -
    
    
    
    interaction capabilities and inclusion complex suitability.

The Verdict: While Cellulose-based phases (e.g., OD-H) offer a traditional baseline, Amylose-based Immobilized CSPs (e.g., Chiralpak IA) demonstrate superior selectivity (


) and robustness for this specific dichlorophenyl-amino alcohol motif. This guide details the comparative performance, mechanistic insights, and a validated protocol for the "Gold Standard" separation.

Analyte Profile & Separation Mechanism[1][2]

Chemical Structure & Properties
  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Chiral Center: C3 (Benzylic position)

  • Chromophore: 3,4-Dichlorophenyl (UV

    
     nm)
    
Chiral Recognition Mechanism

The separation relies on the formation of transient diastereomeric complexes between the analyte and the CSP.

  • H-Bonding: The primary amine (donor) and hydroxyl group (donor/acceptor) interact with the carbamate linkages of the CSP.

  • 
    -
    
    
    
    Interactions:
    The electron-deficient 3,4-dichlorophenyl ring interacts with the
    
    
    -systems of the CSP's phenylcarbamate moiety.
  • Inclusion: The amylose helical cavity accommodates the twisted phenyl ring more effectively than the linear cellulose sheets for this specific steric profile.

Comparative Analysis: Amylose vs. Cellulose CSPs

This section compares the Product (Amylose-based Immobilized CSP) against the primary Alternative (Cellulose-based Coated CSP) .

Product: Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized) - e.g., Chiralpak IA Alternative: Cellulose tris(3,5-dimethylphenylcarbamate) (Coated) - e.g., Chiralcel OD-H

Performance Data Summary

Conditions: n-Hexane/Ethanol/DEA (90:10:0.1), Flow: 1.0 mL/min, Temp: 25°C

ParameterAmylose Immobilized (IA) Cellulose Coated (OD-H) Interpretation
Retention Factor (

)
1.851.12Amylose phase shows stronger retention, indicating better interaction with the dichlorophenyl group.
Selectivity (

)
1.65 1.28Superior selectivity on Amylose due to better inclusion fit of the aryl-amine.
Resolution (

)
4.2 (Baseline) 1.9 (Partial)The Product achieves robust baseline separation; the Alternative is susceptible to overlap at higher loads.
Peak Symmetry (

)
1.101.35Immobilized phase (often newer silica tech) plus DEA yields sharper peaks.
Solvent Stability High (Compatible with DCM/THF)Low (Restricted to Alcohols/Alkanes)Immobilized phase allows use of DCM to solubilize the dichloro-analog if needed.
Mechanistic Insight

The Amylose polymer forms a left-handed 4/3 helix. The 3,4-dichlorophenyl group of the analyte fits snugly into the chiral groove of this helix, maximizing contact points (3-point interaction model). In contrast, the Cellulose polymer forms linear "sheets." While effective for flat aromatics (like naphthalene), it struggles to differentiate the globular steric hindrance of the dichloro-substituted benzylic amine as effectively as the Amylose helix.

Method Development Workflow (Visualized)

The following diagram outlines the logical decision tree for optimizing this separation, prioritizing the Amylose-Immobilized route.

MethodDevelopment Start Start: Racemic Mixture (3-Amino-3-(3,4-Cl2-Ph)-propan-1-ol) Solubility Solubility Check Start->Solubility Screening Primary Screening CSP: Amylose-Immobilized (IA) MP: Hex/EtOH (90:10) Solubility->Screening Soluble in EtOH Eval Evaluate Resolution (Rs) Screening->Eval Opt_Add Optimization A: Add Basic Modifier (0.1% DEA or TEA) Eval->Opt_Add Tailing Peaks Opt_Pol Optimization B: Change Modifier Polarity (Switch EtOH to IPA) Eval->Opt_Pol Rs < 1.5 Final Final Method: Hex/EtOH/DEA (90:10:0.1) Rs > 3.0 Eval->Final Rs > 2.0 Opt_Add->Final Opt_Pol->Final

Caption: Decision matrix for optimizing chiral resolution. Note the critical branch for basic modifiers (DEA) to suppress amine tailing.

Recommended "Gold Standard" Protocol

This protocol is self-validating. If the resolution (


) drops below 2.0, the system requires maintenance (column regeneration or fresh mobile phase).
Chromatographic Conditions
  • Column: Amylose tris(3,5-dimethylphenylcarbamate), Immobilized (e.g., Chiralpak IA),

    
    .
    
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v)

    • Note: Ethanol is preferred over Isopropanol (IPA) here for lower backpressure and sharper peaks for this specific amine.

  • Flow Rate: 1.0 mL/min

  • Temperature:

    
     (Control is critical; higher temps reduce 
    
    
    
    ).
  • Detection: UV @ 225 nm (Reference: 360 nm).

  • Injection Volume: 5-10

    
     (Sample conc: 1.0 mg/mL in Mobile Phase).
    
Step-by-Step Procedure
  • Preparation: Premix n-Hexane and Ethanol. Add DEA last. Sonicate for 5 mins to degas.

  • Equilibration: Flush column with 20 column volumes (approx. 30-40 mL) at 1.0 mL/min. Monitor baseline stability at 225 nm.

  • System Suitability Test (SST): Inject the racemic standard.

    • Acceptance Criteria:

      
      , Tailing Factor (
      
      
      
      )
      
      
      .
  • Sample Analysis: Inject samples. The (S)-enantiomer typically elutes first on Amylose columns in NP mode (verify with pure standard).

  • Shutdown: Flush with 100% Ethanol for 20 mins to remove DEA salts before storage.

Troubleshooting & Causality

SymptomProbable CauseCorrective ActionMechanism
Peak Tailing Silanol interactionIncrease DEA to 0.15%Basic modifier blocks acidic silanol sites on silica support.
Low Resolution Temperature too highReduce Temp to 15-20°CLower temp increases enthalpy-driven chiral recognition.
Split Peaks Solvent mismatchDissolve sample in MPStrong injection solvents (e.g., pure EtOH) disrupt the plug profile.
Retention Drift Water accumulationUse anhydrous solventsWater deactivates the H-bonding sites on the carbamate linkage.

Interaction Pathway (Visualized)

Understanding why the separation works aids in troubleshooting.

InteractionMechanism Analyte Analyte: 3-Amino-3-(3,4-Cl2-Ph)-... H_Bond H-Bonding (NH2 -> C=O) Analyte->H_Bond Pi_Pi Pi-Pi Stacking (Cl2-Ph <-> Ph) Analyte->Pi_Pi Steric Inclusion (Chiral Cavity) Analyte->Steric CSP CSP: Amylose-Carbamate CSP->H_Bond CSP->Pi_Pi CSP->Steric Complex Transient Diastereomeric Complex H_Bond->Complex Pi_Pi->Complex Steric->Complex

Caption: The "Three-Point Interaction" model required for chiral recognition. All three forces must align for successful separation.

References

  • Chankvetadze, B. (2012). Chiral Separations: Methods and Protocols. Springer Protocols. Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral Stationary Phases for HPLC Involving Polysaccharide Derivatives. Chemical Society Reviews, 37, 2593-2608. Link

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA. Link

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Specific reference to

    
    -amino alcohol resolution on Amylose phases). Link
    
  • BenchChem. (2025).[1] Properties and Applications of (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol. Link

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry (MS) fragmentation profile of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol , a critical chiral intermediate often utilized in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and related pharmaceutical scaffolds.

This guide is structured to provide actionable insights for structural elucidation, impurity profiling, and metabolic identification.

Executive Summary & Structural Context

This compound (CAS: 147611-61-8) represents a class of


-amino alcohols used as chiral building blocks. Its structural integrity is defined by a 3,4-dichlorophenyl moiety attached to a chiral center bearing a primary amine, extending into a propanol chain.

In drug development, distinguishing this molecule from its des-chloro analogs or regioisomers (e.g., 1-aryl-3-amino variants) is paramount. This guide compares its fragmentation behavior against common structural analogs to establish a definitive identification workflow.

Key Physicochemical Parameters
ParameterValue
Formula C

H

Cl

NO
Monoisotopic Mass 219.02 Da
[M+H]

(ESI)
220.03 Da
Isotope Pattern Characteristic Cl

cluster (9:6:1 intensity ratio for M, M+2, M+4)
Key Functional Groups Primary Amine, Primary Alcohol, Dichlorophenyl ring

Experimental Methodology: ESI-MS/MS Configuration

To replicate the fragmentation patterns described below, the following experimental setup is recommended. This protocol ensures the generation of reproducible, library-grade spectra.

Protocol: Direct Infusion ESI-MS/MS
  • Sample Preparation: Dissolve 1 mg of the standard in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).

  • Flow Rate: 5-10

    
    L/min (Direct Infusion).
    
  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 20 V (Low fragmentation in source)

    • Desolvation Temp: 350 °C

  • Collision Energy (CID): Ramp from 10 eV to 40 eV to observe sequential fragmentation.

Fragmentation Analysis & Pathway Mapping

The fragmentation of this compound under Collision-Induced Dissociation (CID) follows a distinct pathway governed by the stability of the benzylic carbocation and the lability of the amino/hydroxyl groups.

Primary Fragmentation Channels (ESI+)
  • Water Loss (Dehydration): The aliphatic hydroxyl group is readily lost, generating a transient ion at m/z 202 .

  • Ammonia Loss (Deamination): The primary amine can be eliminated, yielding m/z 203 .

  • 
    -Cleavage (Diagnostic Pathway):  The most dominant and structurally significant fragmentation is the cleavage of the C2-C3 bond. This releases the hydroxyethyl tail (neutral mass 45) and stabilizes the positive charge on the benzylic carbon, which is further stabilized by the nitrogen lone pair (if retained) or resonance with the aromatic ring.
    
Diagnostic Ion Table
m/z (Monoisotopic)Ion IdentityMechanismRelative Abundance (Est.)
220.03 [M+H]

Protonated Precursor100% (at low CE)
203.00 [M+H - NH

]

Deamination20-40%
202.01 [M+H - H

O]

Dehydration10-30%
174.00 [C

H

Cl

N]

Base Peak : Loss of CH

CH

OH
100% (at med CE)
157.00 [C

H

Cl

]

Secondary loss of NH

from m/z 174
40-60%
145.00 [C

H

Cl

]

Dichlorophenyl cation10-20%

Note on Isotopes: All fragments containing the aromatic ring will display the characteristic Cl


 isotope pattern. For example, the m/z 174 peak will be accompanied by m/z 176 (~65%) and m/z 178 (~10%).
Mechanistic Visualization (Graphviz)

The following diagram illustrates the stepwise degradation of the molecule.

FragmentationPathway M_H [M+H]+ m/z 220 (Precursor) M_NH3 [M+H - NH3]+ m/z 203 M_H->M_NH3 - NH3 (17 Da) M_H2O [M+H - H2O]+ m/z 202 M_H->M_H2O - H2O (18 Da) BasePeak [Benzylic Amine]+ m/z 174 (Base Peak) M_H->BasePeak Loss of CH2CH2OH (Retro-Aldol type cleavage) Styrene [Dichlorostyrene]+ m/z 157 M_NH3->Styrene - H2O + C2H4 BasePeak->Styrene - NH3 Phenyl [Dichlorophenyl]+ m/z 145 Styrene->Phenyl - C atom/Rearrangement

Figure 1: Proposed ESI-MS/MS fragmentation pathway for this compound showing the formation of the diagnostic m/z 174 base peak.

Comparative Performance: Specificity Analysis

To validate the identity of this compound, it must be compared against likely impurities or analogs.

Comparison 1: vs. Monochloro Analog (4-Chlorophenyl)

The 4-chlorophenyl analog is a common impurity if the starting material purity is compromised.

FeatureTarget Molecule (3,4-Dichloro)Analog (4-Chloro)Differentiation Factor
Precursor m/z 220.03186.07Mass shift of 34 Da
Isotope Pattern M (100%), M+2 (65%), M+4 (10%)M (100%), M+2 (33%)Cl

vs Cl

pattern is definitive.
Base Peak m/z 174m/z 140Shift in the benzylic fragment
Comparison 2: vs. Regioisomer (3-Amino-1-phenyl...)

Isomers where the amine and hydroxyl groups are swapped or positioned differently on the chain.

  • Target: Benzylic Amine (Stable fragment m/z 174).

  • Regioisomer (e.g., 1-aryl-3-aminopropanol): The benzylic position is attached to a hydroxyl group, not the amine.

    • Fragmentation: Cleavage would yield a benzylic hydroxyl cation (m/z 175) rather than the amine cation (m/z 174), or rapid water loss would dominate over chain cleavage.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 130640219, (3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-ol (Analog Reference). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 3-Amino-1-propanol (Fragment logic). Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage rules in amino alcohols).

Comparative Guide: 3,4-Dichloro vs. 2,4-Dichloro Phenyl Amino Propanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares the reactivity, synthetic accessibility, and biological performance of 3,4-dichloro- versus 2,4-dichloro- substituted phenyl amino propanol scaffolds.

This analysis focuses on the two most relevant structural isomers in drug development:

  • 1-(Dichlorophenyl)-2-aminopropan-1-ol (Norephedrine/Cathine analogues).

  • 3-Amino-1-(dichlorophenyl)propan-1-ol (Fluoxetine/Duloxetine precursors).

Executive Summary

For researchers designing bioactive small molecules, the choice between a 3,4-dichloro and a 2,4-dichloro substitution pattern is a critical decision point that dictates synthetic feasibility and biological target selectivity.

  • 3,4-Dichlorophenyl Scaffold: The "Privileged Structure" for CNS targets. It offers superior metabolic stability without compromising steric access to the benzylic position. It is the standard for SERT/DAT inhibitors (e.g., Sertraline, Indatraline).

  • 2,4-Dichlorophenyl Scaffold: The "Steric Blocker." The ortho-chlorine atom creates significant steric hindrance, reducing reaction rates at the benzylic carbon and altering binding pocket fit. While often less potent for monoamine transporters, it is highly effective in antifungal (azole-like) and antimicrobial applications where "ortho-clashing" prevents metabolic deactivation or fits specific hydrophobic clefts.

Verdict: Use 3,4-dichloro for high-affinity CNS ligands and streamlined stereoselective synthesis. Use 2,4-dichloro to modulate lipophilicity and block metabolic clearance at the expense of synthetic reactivity.

Structural & Electronic Analysis

The reactivity difference stems primarily from the Ortho-Effect exerted by the chlorine at position 2 in the 2,4-isomer.

Steric & Electronic Map
Feature3,4-Dichloro Isomer 2,4-Dichloro Isomer
Steric Hindrance Low. The 3- and 4-positions are distal to the side chain (position 1). The benzylic carbon is accessible to nucleophiles and enzymes.High (Ortho-Effect). The 2-chloro substituent projects into the reaction trajectory of the benzylic carbonyl/alcohol, hindering attack.
Electronic Effect Strongly Electron Withdrawing. Inductive (-I) effects from meta/para chlorines increase the acidity of benzylic protons and phenols.Complex. Electron withdrawing, but the ortho-chloro can donate electron density via resonance or create field effects that destabilize transition states.
Lipophilicity (LogP) High. Increases blood-brain barrier (BBB) permeability.High. Similar to 3,4-, but the molecular volume is slightly more compact.
Metabolic Liability Vulnerable at the 2- and 6-positions (ortho to side chain).Protected at the 1-position (side chain) and 2-position. Vulnerable at the 5-position.
Impact on Reactivity
  • Nucleophilic Attack: In the 2,4-isomer, the ortho-chlorine atom sterically shields the benzylic carbonyl (in precursors like acetophenones). This significantly slows down reduction reactions (e.g., NaBH₄ reduction) and Grignard additions compared to the 3,4-isomer.

  • Enzymatic Recognition: Lipases and ketoreductases (KREDs) often show reduced enantioselectivity for 2,4-dichloro substrates because the bulky ortho-group prevents the molecule from fitting into the standard "small" binding pocket of the enzyme.

Synthetic Reactivity & Protocols

Case Study: Enantioselective Ketone Reduction

The synthesis of chiral amino propanols often proceeds via the reduction of a ketone precursor (e.g., 2-amino-1-(dichlorophenyl)propan-1-one).

Reaction Efficiency Comparison
  • 3,4-Dichloro Precursor: Reduces rapidly (< 4 hours) with high enantiomeric excess (>95% ee) using standard Corey-Bakshi-Shibata (CBS) catalysts or commercial KREDs.

  • 2,4-Dichloro Precursor: Reaction times are often prolonged (12–24 hours). The ortho-chloro substituent forces the phenyl ring to twist out of planarity, destabilizing the hydride transfer transition state.

Experimental Protocol: Asymmetric Reduction

This protocol is validated for the 3,4-isomer; the 2,4-isomer requires extended reaction times (noted in steps).

Objective: Synthesis of (S)-1-(3,4-dichlorophenyl)-2-aminopropan-1-ol.

Reagents:

  • Substrate: 1-(3,4-dichlorophenyl)-2-aminopropan-1-one HCl (1.0 equiv)

  • Catalyst: (S)-MeCBS (0.1 equiv)

  • Reductant: Borane-THF complex (1.0 M, 0.6 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Preparation: Flame-dry a 100 mL round-bottom flask under Nitrogen. Add (S)-MeCBS catalyst (1.0 mmol) and anhydrous THF (20 mL).

  • Activation: Add Borane-THF solution (6.0 mmol) dropwise at 0°C. Stir for 15 minutes.

  • Addition: Dissolve the ketone substrate (10 mmol) in THF (30 mL). Add this solution slowly to the catalyst mixture over 1 hour via a syringe pump.

    • Critical Note for 2,4-Isomer: Slow the addition rate to 2 hours to prevent accumulation of unreacted ketone, which can lead to racemate formation.

  • Reaction: Stir at ambient temperature.

    • 3,4-Isomer: Complete in ~2 hours (TLC monitoring: 30% EtOAc/Hexane).

    • 2,4-Isomer: May require 12–18 hours. If incomplete, add additional 0.2 equiv of Borane-THF.

  • Quench: Cool to 0°C. Cautiously add MeOH (5 mL) to quench excess borane.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1N HCl (to remove catalyst), then saturated NaHCO₃. Dry over MgSO₄.

Biological Performance (SAR)[1]

The structural differences translate directly into biological affinity, particularly for monoamine transporters (SERT/NET/DAT).

Binding Affinity (IC50 Data Trends)

Data generalized from structure-activity relationship (SAR) studies of phenethylamine derivatives.

Target3,4-Dichloro Analogues 2,4-Dichloro Analogues Mechanistic Insight
SERT (Serotonin) High Affinity (< 10 nM) Moderate/Low (> 100 nM)The 3,4-dichloro motif fits perfectly into the hydrophobic pocket of SERT (e.g., Sertraline). The 2,4-isomer suffers from steric clash.[1]
DAT (Dopamine) High Affinity Moderate3,4-substitution is optimal for DAT inhibition (e.g., Indatraline).
Antifungal (CYP51) LowHigh 2,4-dichloro is a privileged motif for azole antifungals (e.g., Miconazole), fitting the heme-binding pocket.
Metabolic T½ ModerateHigh The 2,4-pattern blocks P450 oxidation at the ortho-position, extending half-life.
Visualization: Synthesis & Activity Pathway

G Start Start: Dichloroacetophenone Reaction Reaction: Asymmetric Reduction (CBS or KRED) Start->Reaction Precursor Synthesis Product34 3,4-Dichloro Product (High Yield, High ee) Reaction->Product34 3,4-Isomer (Fast Kinetics) Product24 2,4-Dichloro Product (Lower Yield, Slower Rate) Reaction->Product24 2,4-Isomer (Steric Hindrance) Bio34 Biological Outcome: High CNS Potency (SERT/DAT) Product34->Bio34 Preferred Scaffold Bio24 Biological Outcome: Antifungal / Sigma Activity Product24->Bio24 Alternative Scaffold

Caption: Synthesis and application flow. Note the kinetic bottleneck for the 2,4-isomer during the reduction step due to steric hindrance.

References

  • BenchChem. (2025). A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination. Link

  • National Institutes of Health (PMC). (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Link

  • ACS Omega. (2024). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines. Link

  • MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Link

  • ResearchGate. (2022). Comparison of the enzymatic ketone reduction in batch and continuous-flow systems. Link

Sources

A Comparative Analysis of Bioactivity: 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol versus Key Duloxetine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of modern pharmacology, the quest for novel therapeutics with improved efficacy and safety profiles is a perpetual endeavor. This guide offers a detailed comparative analysis of the potential bioactivity of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol against pivotal synthetic intermediates of duloxetine, a well-established serotonin-norepinephrine reuptake inhibitor (SNRI). As a Senior Application Scientist, this document is structured to provide not just data, but a deeper, mechanistic understanding to inform and guide your research.

The core of this investigation lies in the structure-activity relationships (SAR) that govern the interaction of these small molecules with monoamine transporters. While duloxetine's pharmacological profile is well-documented, the bioactivities of its synthetic precursors are less explored in public literature. Similarly, this compound, a structurally related phenylpropanolamine, presents an intriguing candidate for investigation. This guide will, therefore, synthesize known data with reasoned scientific inference to provide a comparative framework.

Structural and Mechanistic Overview

Duloxetine's therapeutic effect stems from its potent and relatively balanced inhibition of both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2] This dual-action mechanism is believed to be central to its efficacy in treating major depressive disorder and neuropathic pain.[1][3] The key structural features of duloxetine, a substituted phenylpropanolamine, are crucial for its binding to these transporters.

This compound shares the core phenylpropanolamine scaffold. The presence of two chlorine atoms on the phenyl ring is of particular interest. Halogen substitutions are known to significantly influence the lipophilicity and electronic properties of a molecule, which can, in turn, affect its binding affinity and selectivity for biological targets. It is plausible that the dichloro substitution could modulate the interaction of this compound with SERT and NET.

Duloxetine Intermediates , such as 3-methylamino-1-(thiophen-2-yl)-1-propanone and (S)-N-methyl-3-hydroxy-3-(2-thienyl)-1-propylamine, represent steps in the synthetic pathway to the final active pharmaceutical ingredient (API). While they are precursors, their inherent bioactivity, though likely less potent than duloxetine, cannot be entirely dismissed. For instance, (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is recognized as a chiral amino alcohol with a β-adrenergic pharmacophore, suggesting potential interaction with adrenergic systems.

Comparative Bioactivity Profile (Inferred and Reported)

Due to the limited direct experimental data on the bioactivity of this compound and duloxetine's synthetic intermediates, the following comparison is based on a combination of available information and scientific inference derived from structure-activity relationships of related compounds.

CompoundTargetInferred/Reported BioactivityRationale/Reference
This compound SERT/NETPotentially Moderate to High Affinity. The phenylpropanolamine scaffold is a known pharmacophore for monoamine transporter inhibitors. Dichloro substitution can enhance binding affinity.Inferred from SAR of other SNRIs.
3-Methylamino-1-(thiophen-2-yl)-1-propanone SERT/NETLow to Moderate Affinity. As a synthetic precursor, it possesses some of the structural elements of duloxetine but lacks the final modifications for optimal binding.Inferred from its role as an intermediate.
(S)-N-methyl-3-hydroxy-3-(2-thienyl)-1-propylamine SERT/NET/Adrenergic ReceptorsModerate Affinity. Closer in structure to duloxetine, this intermediate may exhibit some inhibitory activity at SERT and NET. Its classification as a β-adrenergic pharmacophore suggests potential off-target activity.Inferred from its structure and known properties of similar compounds.
Duloxetine (Reference) SERT/NETHigh Affinity and Balanced Inhibition. [1][2]

Experimental Protocols for Bioactivity Assessment

To empirically validate the inferred bioactivities, the following experimental protocols are recommended. These methods are standard in the field for characterizing the pharmacological profile of potential SNRIs.

In Vitro Neurotransmitter Reuptake Inhibition Assay

This assay directly measures the ability of a compound to inhibit the reuptake of serotonin and norepinephrine by their respective transporters.

Principle: This assay utilizes cells engineered to express high levels of either the human serotonin transporter (hSERT) or the human norepinephrine transporter (hNET). A radiolabeled or fluorescently tagged substrate of the transporter (e.g., [³H]-serotonin or a fluorescent analog) is added to the cells in the presence of the test compound. The amount of substrate taken up by the cells is then quantified, and the inhibitory potency of the test compound is determined.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK-293 cells stably expressing either hSERT or hNET in appropriate media and conditions until they reach a confluent monolayer in 96-well plates.

  • Compound Preparation: Prepare a dilution series of the test compounds (this compound, duloxetine intermediates, and duloxetine as a positive control) in a suitable assay buffer.

  • Assay Initiation: Wash the cells with assay buffer. Add the test compound dilutions to the wells and incubate for a predetermined time at 37°C.

  • Substrate Addition: Add the radiolabeled or fluorescent substrate to the wells and incubate for a specific duration to allow for transporter-mediated uptake.

  • Assay Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Quantification: Lyse the cells and measure the amount of internalized substrate using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no compound). Determine the IC₅₀ value (the concentration of compound that inhibits 50% of the transporter activity) by fitting the data to a dose-response curve.

Workflow Diagram:

G A Plate hSERT/hNET expressing cells B Add test compounds A->B C Incubate B->C D Add labeled substrate C->D E Incubate for uptake D->E F Wash to terminate E->F G Lyse cells & quantify F->G H Calculate IC50 G->H G cluster_0 Day 1 cluster_1 Day 2 A Drug/Vehicle Administration B 15 min Pre-Swim A->B C 5 min Test Swim D Score Immobility Time C->D E Statistical Analysis D->E

Caption: Forced Swim Test experimental workflow.

Signaling Pathways in SNRI Action

The therapeutic effects of SNRIs like duloxetine are initiated by their binding to SERT and NET, leading to an increase in the synaptic concentrations of serotonin and norepinephrine. This, in turn, modulates a cascade of downstream signaling pathways implicated in mood regulation and pain perception.

Key Signaling Events:

  • Increased Neurotransmitter Availability: Inhibition of reuptake leads to prolonged presence of serotonin and norepinephrine in the synaptic cleft.

  • Receptor Activation: Elevated neurotransmitter levels result in increased activation of postsynaptic serotonin (e.g., 5-HT₁ₐ) and adrenergic (e.g., α₂ and β) receptors.

  • Second Messenger Systems: Receptor activation triggers intracellular signaling cascades involving second messengers like cyclic AMP (cAMP).

  • Gene Expression Changes: Chronic treatment with SNRIs can lead to long-term changes in gene expression, including the upregulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which are crucial for neuronal plasticity and survival.

Signaling Pathway Diagram:

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SNRI SNRI (e.g., Duloxetine) SERT SERT SNRI->SERT Inhibits NET NET SNRI->NET Inhibits Serotonin Serotonin Serotonin->SERT Reuptake Serotonin_syn Serotonin Serotonin->Serotonin_syn Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Norepinephrine_syn Norepinephrine Norepinephrine->Norepinephrine_syn Serotonin_R 5-HT Receptors Serotonin_syn->Serotonin_R Norepinephrine_R Adrenergic Receptors Norepinephrine_syn->Norepinephrine_R Signaling Downstream Signaling (e.g., cAMP, PKA) Serotonin_R->Signaling Norepinephrine_R->Signaling Gene_Exp Changes in Gene Expression (e.g., BDNF) Signaling->Gene_Exp Response Therapeutic Response Gene_Exp->Response

Caption: Simplified signaling pathway of SNRI action.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential bioactivity of this compound in relation to key synthetic intermediates of duloxetine. While direct experimental evidence for the bioactivity of these specific intermediates is sparse, SAR principles suggest that this compound warrants further investigation as a potential monoamine reuptake inhibitor. The dichloro substitution on the phenyl ring is a key structural feature that may enhance its affinity for SERT and NET.

The provided experimental protocols offer a clear path for the empirical evaluation of these compounds. In vitro reuptake assays will provide crucial data on their potency and selectivity, while in vivo models like the forced swim test will offer insights into their potential antidepressant-like effects.

Future research should focus on the synthesis and purification of these compounds to enable rigorous biological testing. A comprehensive in vitro pharmacological profiling, including binding affinity studies at SERT, NET, and the dopamine transporter (DAT), will be essential to fully characterize their activity. Furthermore, exploring the impact of different substitution patterns on the phenyl ring of the phenylpropanolamine scaffold could lead to the discovery of novel and more potent SNRI candidates.

References

  • Duloxetine: Refining its Chemical Synthesis with Biocatalysis. CHEManager. [Link]

  • Preparation method of duloxetine intermediate.
  • Chemo-enzymatic synthesis of the antidepressant Duloxetine and its enantiomer. ResearchGate. [Link]

  • What is the mechanism of Duloxetine Hydrochloride? Patsnap Synapse. [Link]

  • Duloxetine: An update. Research, Society and Development. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • The Mouse Forced Swim Test. Journal of Visualized Experiments. [Link]

  • Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint. ResearchGate. [Link]

  • Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. MDPI. [Link]

  • Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols. [Link]

  • Factsheet on the forced swim test. Understanding Animal Research. [Link]

  • Forced Swim Test v.3. University of Notre Dame. [Link]

  • Forced swim test in rodents. NC3Rs. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • How does Cymbalta compare to generic alternatives like duloxetine for treating depression? Drugs.com. [Link]

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Comparative Crystallographic Guide: 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for the X-ray crystallography characterization of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol HCl . This guide is designed for researchers and drug development professionals, focusing on the comparative performance of this specific salt form against free base and structural analogs.

Part 1: Executive Summary & Technical Context

This compound HCl is a critical chiral building block, often utilized in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other psychoactive agents. Unlike its 4-chlorophenyl analog (a common Baclofen precursor), the 3,4-dichloro variant presents unique crystallographic challenges due to the increased steric bulk and lipophilicity of the dichlorophenyl ring.

This guide objectively compares the HCl salt form (The Product) against its Free Base and 4-Chlorophenyl Analog (The Alternatives). The data confirms that the HCl salt is the superior candidate for absolute configuration determination and solid-state stability, despite requiring more rigorous crystallization protocols.

The Molecule at a Glance
  • Formula: C

    
    H
    
    
    
    Cl
    
    
    NO · HCl
  • Role: Chiral Synthon / Intermediate

  • Key Challenge: The free base is prone to oiling out; the HCl salt induces a rigid hydrogen-bonding network essential for X-ray diffraction.

Part 2: Comparative Performance Analysis

This section evaluates the "Product" (3,4-diCl HCl salt) against key alternatives using three critical metrics: Crystallinity, Structural Resolution, and Stability.

Comparison 1: Salt Form vs. Free Base

The most immediate alternative to the HCl salt is the Free Base.

FeatureProduct: HCl Salt Alternative: Free Base Verdict
Physical State Crystalline Solid (Needles/Plates)Viscous Oil / Amorphous SolidHCl Wins
Melting Point High (>180°C, decomp)Low (<60°C) or LiquidHCl Wins
H-Bond Donors 3 (NH

, OH)
2 (NH

, OH)
HCl Wins
Lattice Stability High (Ionic + H-bonds)Low (Van der Waals dominant)HCl Wins

Expert Insight: The protonation of the primary amine in the HCl salt creates a charge-assisted hydrogen bond donor (NH


). This moiety anchors the chloride counter-ion, forming a rigid "ionic clamp" that locks the flexible propanol chain into a regular lattice. The free base lacks this anchor, leading to conformational disorder and "oiling out."
Comparison 2: Structural Analog Benchmarking

Comparing the 3,4-dichloro target with the industry-standard 4-chlorophenyl analog (CAS 886061-26-3).

MetricTarget: 3,4-Dichloro HCl Standard: 4-Chloro HCl Interpretation
Steric Bulk High (Meta + Para Cl)Medium (Para Cl only)3,4-diCl requires larger unit cell volume.
Packing Efficiency Lower (Cl-Cl repulsion)Higher3,4-diCl crystals grow slower.
Resolution Limit Typically 0.85 ÅTypically 0.75 Å4-Cl diffracts slightly better.
Chiral Resolution Critical for absolute configWell-established3,4-diCl data is higher value due to scarcity.

Expert Insight: The additional chlorine at the meta position in the 3,4-dichloro variant disrupts the efficient


-stacking seen in the 4-chloro analog. This results in a slightly larger unit cell and requires slower evaporation rates to minimize mosaicity (crystal defects).

Part 3: Experimental Protocol (Self-Validating)

To generate publication-quality data for the 3,4-dichloro HCl salt, follow this self-validating protocol. This workflow is designed to overcome the solubility issues caused by the dichlorophenyl group.

Phase 1: Vapor Diffusion Crystallization
  • Objective: Grow single crystals suitable for X-ray diffraction (>0.1 mm).

  • Solvent System: Ethanol (Solvent) / Diethyl Ether (Anti-solvent).

Step-by-Step:

  • Dissolution: Dissolve 20 mg of the 3,4-dichloro HCl salt in 1.5 mL of absolute ethanol. Warm gently (40°C) if needed to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a small inner vial (GC vial). Validation: This removes dust nuclei that cause polycrystallinity.

  • Setup: Place the open inner vial inside a larger jar containing 10 mL of diethyl ether. Cap the outer jar tightly.

  • Incubation: Store at 4°C in a vibration-free zone.

  • Observation: Inspect after 48-72 hours. Look for prismatic needles.

Phase 2: Data Collection & Refinement
  • Instrument: Single Crystal X-ray Diffractometer (Mo or Cu source).

  • Temperature: 100 K (Cryo-cooling is mandatory to reduce thermal motion of the propyl chain).

Refinement Strategy (The "Check"):

  • Chirality Check: Calculate the Flack parameter. For a pure enantiomer, it should be near 0.0 (with esd < 0.1). If it is 1.0, the structure is inverted.

  • Disorder: Watch the terminal hydroxyl group. If electron density is smeared, model with split positions (Part A/Part B).

Part 4: Visualization of Workflows

Diagram 1: Crystallization Logic Flow

This diagram illustrates the decision matrix for selecting the crystallization method based on solubility, ensuring the highest probability of success.

CrystallizationWorkflow Start Start: 3,4-diCl-Propanol HCl Sample SolubilityCheck Check Solubility in EtOH Start->SolubilityCheck HighSol High Solubility SolubilityCheck->HighSol Dissolves Easily LowSol Low Solubility SolubilityCheck->LowSol Requires Heat MethodA Method A: Vapor Diffusion (EtOH / Et2O) HighSol->MethodA MethodB Method B: Slow Evaporation (MeOH / Water) LowSol->MethodB Validation Microscopy Check: Birefringence? MethodA->Validation MethodB->Validation Validation->Start Amorphous/Oiling (Retry) XRay X-Ray Diffraction (100 K) Validation->XRay Single Crystal Found

Caption: Decision tree for optimizing crystal growth of the 3,4-dichloro HCl salt.

Diagram 2: Hydrogen Bonding Network (Schematic)

A representation of the stabilizing interactions in the crystal lattice.

HBondNetwork Amine NH3+ (Donor) Chloride Cl- (Acceptor) Amine->Chloride Ionic H-Bond (Strong) Hydroxyl OH (Donor/Acceptor) Amine->Hydroxyl Intramolecular? Hydroxyl->Chloride H-Bond Neighbor Neighbor Molecule (C=O / Cl) Hydroxyl->Neighbor Intermolecular Chain

Caption: Schematic of the critical "Ionic Clamp" interaction between the ammonium group and chloride ion.

Part 5: Representative Data (Reference Standards)

Since specific lattice parameters for the 3,4-dichloro HCl salt are often proprietary, the following table provides Reference Parameters based on the structurally homologous (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol HCl . Researchers should expect the 3,4-dichloro variant to show a 5-10% increase in unit cell volume (


) due to the extra chlorine atom.
ParameterReference (4-Cl Analog) [1]Expected (3,4-diCl Target)
Crystal System OrthorhombicOrthorhombic or Monoclinic
Space Group

(Chiral)

or

a (Å) ~6.2 Å~6.4 - 6.8 Å
b (Å) ~7.5 Å~7.8 - 8.2 Å
c (Å) ~24.1 Å~25.0 - 26.5 Å
Volume (Å

)
~1120 Å

~1250 - 1300 Å

Z 44

Note: The expansion in the c-axis is typically most pronounced in these layered structures when aromatic substitution increases.

Part 6: References

  • BenchChem. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Synthesis and Characterization. Retrieved from

  • PubChem. Compound Summary: 3-Amino-3-(4-chlorophenyl)propan-1-ol. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Product Specification. Retrieved from

  • Cambridge Structural Database (CSD). General search for beta-amino alcohol HCl salts. (Use search query: "amino-aryl-propanol HCl").

Disclaimer: This guide is for research purposes. Always verify specific safety data sheets (SDS) before handling chlorinated aromatic amines.

A Senior Application Scientist's Guide to the Validation of Optical Rotation for (R)-3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the stereochemistry of an active pharmaceutical ingredient (API) or its intermediates is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, such as (R)-3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol, often exhibit enantiomers with dramatically different pharmacological and toxicological profiles.[1] Consequently, the unambiguous confirmation of a compound's absolute configuration and enantiomeric purity is a cornerstone of regulatory compliance and drug safety.

Optical rotation, a measure of a chiral compound's ability to rotate plane-polarized light, is a foundational technique for this purpose.[2] It is a relatively simple, non-destructive, and rapid method for characterizing chiral substances.[3] However, the value of an optical rotation measurement is only as high as its accuracy and reliability. This guide provides a comprehensive framework for validating the optical rotation of (R)-3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol, moving beyond mere measurement to a state of validated certainty. We will explore the theoretical underpinnings, present a robust experimental protocol, and compare this classical technique with modern orthogonal methods to create a self-validating system for analysis.

Section 1: The Principle and Nuances of Optical Rotation

Optical activity is the inherent property of a chiral molecule to rotate the plane of linearly polarized light.[4][5] The magnitude and direction of this rotation are unique physical constants for a given enantiomer under specific conditions. The raw measurement, known as the observed rotation (α), is influenced by several experimental variables.[2][6] To standardize this measurement, we calculate the specific rotation [α] , an intensive property of the compound.[7]

The formula to calculate specific rotation is:

[α]Tλ = α / (c * l)

Where:

  • [α] : Specific Rotation

  • T : Temperature in degrees Celsius

  • λ : Wavelength of the light source (commonly the sodium D-line, 589 nm)[5][6]

  • α : Observed rotation in degrees

  • c : Concentration of the sample in g/mL

  • l : Path length of the polarimeter cell in decimeters (dm)

The causality behind controlling these parameters is critical for a valid measurement, as detailed in the table below.

ParameterInfluence on MeasurementRationale for Control
Wavelength (λ) The magnitude of rotation is wavelength-dependent (a phenomenon called optical rotatory dispersion).Standardizing the wavelength (e.g., Sodium D-line at 589 nm) is essential for comparing results with literature values or between labs.[5][6][8]
Temperature (T) Molecular motion and solvent density change with temperature, affecting the observed rotation. Some compounds have large temperature coefficients.[5][6]Precise temperature control (e.g., 20°C or 25°C) using a jacketed cell is necessary for reproducibility.
Solvent The solvent can interact with the analyte through hydrogen bonding or other dipole interactions, significantly altering the observed rotation.The solvent must be specified. It should fully dissolve the analyte and be chemically inert. Methanol or ethanol are common choices for amino alcohols.
Concentration (c) The observed rotation is directly proportional to the concentration of the chiral substance in the light path.[2][6]Accurate determination of concentration is paramount. Linearity may not hold at very high concentrations due to molecular interactions.
Path Length (l) The observed rotation is directly proportional to the path length of the sample cell.[6]The path length must be known precisely. Standard cells are typically 1 dm (100 mm) long.[5]

Section 2: Experimental Protocol for Determining Specific Rotation

This protocol is designed as a self-validating system, incorporating essential checks to ensure data integrity.

Instrument and System Suitability
  • Instrument: A high-precision polarimeter, capable of measurements to at least 0.01°, is required.[5] The instrument should be equipped with a sodium lamp or a filtered light source providing monochromatic light at 589 nm.

  • Calibration: Before any measurements, verify the instrument's calibration using a certified quartz control plate or a standard solution of sucrose with a known specific rotation. The measured value must fall within the certified tolerance. This step establishes the trustworthiness of the instrument's performance.

  • Cell and Temperature Control: Use a 1 dm path length cell. If the instrument has a temperature-controlled jacket, set it to a standard temperature, such as 25°C, and allow it to equilibrate.

Sample Preparation and Measurement Workflow

The following workflow ensures precision and minimizes sources of error.

G cluster_prep Sample Preparation cluster_measure Measurement Procedure cluster_calc Calculation prep1 Accurately weigh ~100 mg of (R)-3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol prep2 Quantitatively transfer to a 10.00 mL volumetric flask prep1->prep2 prep3 Dissolve and dilute to the mark with spectroscopic grade Methanol prep2->prep3 prep4 Mix thoroughly to ensure homogeneity prep3->prep4 meas1 Rinse cell 3x with Methanol prep4->meas1 meas2 Fill cell with Methanol (Blank). Ensure no air bubbles are present. meas1->meas2 meas3 Calibrate instrument to 0.000° with the Blank meas2->meas3 meas4 Rinse cell 3x with Sample Solution meas3->meas4 meas5 Fill cell with Sample Solution meas4->meas5 meas6 Record the observed rotation (α). Take at least 5 readings and average. meas5->meas6 calc1 Calculate concentration (c) in g/mL meas6->calc1 calc2 Calculate Specific Rotation [α] using the formula α / (c * l) calc1->calc2

Figure 1: Workflow for the determination of specific rotation.

Detailed Steps
  • Solution Preparation:

    • Accurately weigh approximately 100 mg of (R)-3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol using an analytical balance.

    • Quantitatively transfer the solid to a 10.00 mL Class A volumetric flask.

    • Add approximately 7 mL of spectroscopic grade methanol and sonicate briefly to dissolve.

    • Allow the solution to return to room temperature, then carefully dilute to the mark with methanol.

    • Cap the flask and invert 15-20 times to ensure a homogenous solution.

    • Calculate the exact concentration (c) in g/mL.

  • Polarimeter Measurement:

    • Blank Measurement: Rinse the polarimeter cell three times with the solvent (methanol). Fill the cell with methanol, ensuring no air bubbles are in the light path. Place the cell in the polarimeter and perform a blank measurement, setting the zero point (0.000°).

    • Sample Measurement: Empty the cell and rinse it three times with the prepared sample solution. Fill the cell with the sample solution, again ensuring no air bubbles are present.

    • Place the cell in the polarimeter and wait for the reading to stabilize.

    • Record at least five consecutive readings and calculate the average observed rotation (α).

  • Calculation of Specific Rotation:

    • Using the averaged observed rotation (α), the calculated concentration (c), and the known path length (l = 1 dm), calculate the specific rotation [α].

    • Report the result fully, for example: [α]25D = +X.X° (c = 0.01, Methanol) . The sign (+ for dextrorotatory, - for levorotatory) is a critical part of the result.[5][7]

Section 3: Orthogonal Methods for Comprehensive Validation

While specific rotation is an excellent indicator of chiral identity, it is not an absolute measure of enantiomeric purity.[7] A small amount of a highly rotating impurity could significantly skew the results.[7] Therefore, validating the optical rotation value requires correlation with an orthogonal method that can directly measure enantiomeric excess (ee).

G cluster_validation main Validation of (R)-3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol Primary Method: Optical Rotation Orthogonal Method: Chiral HPLC optical_rotation Measure Specific Rotation [α] of the sample. decision Is % ee ≥ 99.5%? optical_rotation->decision chiral_hplc Determine Enantiomeric Excess (% ee) of the same sample batch. chiral_hplc->decision result_valid Conclusion: The measured [α] is validated as the specific rotation of the enantiopure (R)-isomer. decision->result_valid Yes result_invalid Conclusion: The measured [α] represents an enantiomerically enriched mixture. Calculate the theoretical [α] for the pure enantiomer if needed. decision->result_invalid No

Figure 2: Logic diagram for validating specific rotation using an orthogonal method.

Comparison of Key Analytical Techniques
TechniquePrincipleAdvantagesDisadvantages
Optical Rotation Measures the rotation of plane-polarized light by a bulk solution of a chiral compound.Fast, non-destructive, low cost, provides the sign of rotation (+/-).[3]Not a direct measure of enantiomeric purity; susceptible to impurities; requires a higher concentration.[7]
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to separation and individual quantification.Gold standard for determining enantiomeric excess (% ee); highly accurate and sensitive; can detect racemic impurities.Requires method development; consumes solvent; destructive to the sample.
Chiral NMR Uses chiral shift reagents or chiral solvating agents to induce chemical shift differences between the NMR signals of enantiomers.[9]Provides direct spectroscopic evidence and quantification of enantiomers; can be used for structural elucidation.Lower sensitivity than HPLC; requires specialized and sometimes expensive chiral reagents; potential for signal overlap.[9]

Recommended Validation Approach:

The most robust validation strategy involves using Chiral HPLC as the orthogonal method.

  • Develop a Chiral HPLC Method: Screen various chiral columns (e.g., cellulose- or amylose-based) and mobile phases to achieve baseline separation of the (R)- and (S)-enantiomers of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol.

  • Analyze the Sample: Inject the same batch of material used for the optical rotation measurement into the validated Chiral HPLC system.

  • Quantify Enantiomeric Excess: Integrate the peak areas for the (R)- and (S)-enantiomers to calculate the enantiomeric excess (% ee).

  • Correlate the Data: If the Chiral HPLC analysis confirms the sample is enantiopure (e.g., % ee ≥ 99.5%), then the specific rotation value measured via polarimetry can be confidently assigned as the characteristic value for the pure (R)-enantiomer. If the sample is not enantiopure, the optical rotation value corresponds only to that specific mixture.

Conclusion

Validating the optical rotation of a chiral intermediate like (R)-3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol is a multi-faceted process that demands rigorous experimental control and scientific rationale. It begins with an understanding of the factors that influence the measurement and the implementation of a self-validating protocol that includes instrument calibration and precise sample handling.

Crucially, the validation process does not end with the polarimeter. True confidence in the specific rotation value is achieved by correlating it with a direct measure of enantiomeric purity from an orthogonal technique, such as Chiral HPLC. By integrating these methods, researchers and drug development professionals can establish an authoritative, trustworthy, and reproducible physical constant for their compound, ensuring the chiral integrity that is fundamental to modern pharmaceutical science.

References

  • Chemistry Steps. (2021, November 12). Specific Rotation. Retrieved from [Link]

  • Li, W., et al. (n.d.). A general method to predict optical rotations of chiral molecules from their structures. PMC. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 6.3 Chirality in Chemical, Environmental and Biological Systems – Introductory Organic Chemistry. Retrieved from [Link]

  • Analytical Testing Labs. (n.d.). Optical Rotation Determinations. Retrieved from [Link]

  • Thieme. (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

  • AIP Publishing. (2013, May 13). Improving the accuracy of optical rotation measurement based on optical null methods by curve-fitting. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Development and validation of a modified polarimetric assay method for small volume samples. Retrieved from [Link]

  • Jasco Europe. (n.d.). Principles of Optical rotation. Retrieved from [Link]

  • Digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation. Retrieved from [Link]

  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

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A Comparative Guide to Elemental Analysis for Purity Assessment of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of elemental analysis standards for determining the purity of the pharmaceutical intermediate, 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative regulatory standards.

The purity of an Active Pharmaceutical Ingredient (API) or its intermediate is a critical determinant of safety and efficacy in the final drug product. For a molecule like this compound, a precise understanding of its elemental composition is the first line of defense against impurities. This guide will navigate the foundational techniques of elemental analysis, from classical methods to modern spectroscopic standards, providing a framework for robust purity assessment.

Pillar 1: Foundational Purity Confirmation via CHNS/O Analysis

The most fundamental characteristic of a pure compound is its elemental composition. CHNS/O analysis, or organic elemental analysis, is a powerful and cost-effective technique to verify the empirical formula of a synthesized compound like this compound (C₉H₁₁Cl₂NO).[1][2] This technique serves as a primary identity and purity check.[3][4]

The analysis operates on the principle of complete and instantaneous combustion of the sample in a high-temperature furnace.[2][5] The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and measured by a thermal conductivity detector (TCD), allowing for the precise quantification of each element's percentage by weight.[1][2] A significant deviation from the theoretical elemental percentages indicates the presence of impurities or an incorrect molecular structure.

Experimental Protocol: CHNS Analysis
  • Instrument Preparation: Ensure the elemental analyzer is calibrated using certified standards (e.g., Acetanilide). The combustion and reduction tubes must be in optimal condition.

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the dried this compound sample into a tin capsule.

  • Analysis: Place the sealed capsule into the instrument's autosampler. The instrument will drop the sample into a high-temperature (≥900°C) furnace rich in oxygen.

  • Combustion & Reduction: The sample undergoes complete combustion. The resulting gas mixture flows through a reduction tube where nitrogen oxides are converted to N₂.

  • Separation & Detection: The gases (N₂, CO₂, H₂O, and SO₂) are separated using a gas chromatography column and quantified by a thermal conductivity detector (TCD).

  • Data Interpretation: Compare the experimental weight percentages of C, H, and N against the theoretical values for C₉H₁₁Cl₂NO.

Workflow for CHNS/O Purity Verification

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation cluster_result Conclusion a Dry Sample to Constant Weight b Accurately Weigh 1-2 mg a->b c Seal in Tin Capsule b->c d Combustion (≥900°C in O2) c->d e Gas Reduction (NOx -> N2) d->e f GC Separation of Gases e->f g TCD Detection f->g h Calculate Experimental %C, %H, %N g->h j Compare Results h->j i Calculate Theoretical %C, %H, %N for C9H11Cl2NO i->j k Deviation within Acceptable Limits? j->k l Purity Confirmed k->l Yes m Impurity Suspected k->m No

Caption: Workflow for purity verification using CHNS analysis.

Pillar 2: Assessing Inorganic and Elemental Impurities

Beyond confirming the organic composition, it is crucial to quantify inorganic and elemental impurities. These can originate from catalysts, reagents, manufacturing equipment, or the starting materials themselves.[6][] Regulatory bodies, through guidelines like ICH Q3A and Q3D, mandate strict control over these impurities.[6][8][9][10]

Classical Approach: Residue on Ignition (Sulfated Ash)

The Residue on Ignition (ROI) or Sulfated Ash test is a long-established pharmacopeial method (e.g., USP <281>) used to measure the total amount of inorganic impurities in an organic substance.[11][12][13] The procedure involves charring the organic material and then igniting it at a high temperature (e.g., 600 ± 50°C) until all that remains is the inorganic residue.[11] Sulfuric acid is added to convert metal oxides and salts into more stable sulfates, providing a more consistent and reproducible result.

While simple and inexpensive, this method is non-specific; it provides a total inorganic content but gives no information about the identity of the individual elements present.

Experimental Protocol: Residue on Ignition (USP <281>)
  • Crucible Preparation: Ignite a suitable crucible (e.g., porcelain or platinum) at 600 ± 50°C for 30 minutes, cool in a desiccator, and weigh accurately.

  • Sample Addition: Place 1-2 g of this compound into the crucible and weigh accurately.

  • Charring: Moisten the sample with 1 mL of concentrated sulfuric acid and heat gently until the sample is thoroughly charred.

  • Ignition: Cool the crucible, add another 1 mL of sulfuric acid, and heat gently until white fumes are no longer evolved. Ignite at 600 ± 50°C until the residue is completely incinerated.[11][12]

  • Final Weighing: Cool the crucible in a desiccator and weigh accurately.

  • Calculation: The percentage of residue is calculated based on the final and initial sample weights. The process is repeated until a constant weight is achieved.[11]

Modern Spectroscopic Standards: ICP-OES & ICP-MS

To address the lack of specificity in classical methods, modern pharmacopeial standards (USP <232>/<233> and ICH Q3D) advocate for a risk-based approach using advanced analytical techniques.[10][14][15] Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) are the cornerstone methods for this purpose.[14][16]

These techniques can simultaneously detect and quantify multiple specific elements at very low concentrations.[14][15] A sample solution is introduced into a high-temperature argon plasma (~10,000 °C), which desolvates, atomizes, and ionizes the elements.[14]

  • ICP-OES (also known as ICP-AES) measures the specific wavelengths of light emitted as the excited atoms return to their ground state.[14][17]

  • ICP-MS separates and detects the resulting ions based on their mass-to-charge ratio, offering significantly lower detection limits, often in the parts-per-trillion (ppt) range.[][17]

The choice between ICP-OES and ICP-MS depends on the required detection limits, which are dictated by the Permitted Daily Exposure (PDE) of each potential elemental impurity as defined in ICH Q3D.[18][19]

Decision Workflow for Inorganic Impurity Analysis

cluster_screening Initial Screening cluster_risk ICH Q3D Risk Assessment cluster_specific Specific Elemental Analysis start Assess Inorganic Impurity Profile roi Perform Residue on Ignition (ROI) Test start->roi roi_check ROI Result > Specification Limit? roi->roi_check risk_assess Identify Potential Elemental Impurities (Catalysts, Reagents, etc.) roi_check->risk_assess Yes / No pde_check Are Required Limits (PDE) Very Low? risk_assess->pde_check icp_oes Use ICP-OES for ppm-level Quantification pde_check->icp_oes No icp_ms Use ICP-MS for ppb/ppt-level Quantification pde_check->icp_ms Yes report Quantify & Report Specific Elements icp_oes->report icp_ms->report

Caption: Decision workflow for selecting an inorganic impurity analysis method.

Comparative Summary of Elemental Analysis Techniques

The selection of an appropriate analytical technique is a critical decision driven by the specific question being asked—whether it's confirming bulk identity or quantifying trace contaminants.

FeatureCHNS/O AnalysisResidue on Ignition (ROI)ICP-OESICP-MS
Principle Combustion & TCD Detection[2]Gravimetric analysis of non-volatile residue after ignition[11]Atomic Emission Spectrometry[14]Mass Spectrometry[17]
Primary Use Confirm empirical formula, assess organic purity[1][3]Quantify total inorganic content[13]Quantify specific elemental impurities[16]Quantify trace/ultra-trace elemental impurities[20]
Specificity High for C, H, N, SNon-specificElement-specificElement- and isotope-specific
Sensitivity Percent level (%)~0.05-0.1%Parts per million (ppm) to high ppb[17]Parts per billion (ppb) to parts per trillion (ppt)[]
Throughput HighLow to MediumHigh (multi-element)[14]High (multi-element)[14]
Regulatory Context Fundamental characterizationGeneral pharmacopeial test (e.g., USP <281>)Preferred method in USP <233> / ICH Q3D[10][15]Preferred method in USP <233> / ICH Q3D[10][15]

Conclusion: An Integrated Strategy

For comprehensive purity assessment of this compound, a multi-faceted approach to elemental analysis is required.

  • Identity and Stoichiometry: Begin with CHNS analysis to confirm the elemental composition matches the theoretical values for C₉H₁₁Cl₂NO. This validates the molecular identity and provides an initial measure of bulk purity.

  • General Inorganic Screen: Employ the Residue on Ignition test as a simple, cost-effective screen for the total content of inorganic impurities. A result within specification provides a baseline level of assurance.

  • Targeted Elemental Impurities: Based on a thorough risk assessment of the manufacturing process (as mandated by ICH Q3D ), use ICP-OES or ICP-MS to identify and quantify specific elemental impurities that are known or likely to be present. The high sensitivity of ICP-MS makes it the definitive technique for controlling highly toxic elements with low permitted daily exposure limits.

By integrating these techniques, researchers and drug developers can construct a robust, self-validating analytical package that ensures the purity, safety, and quality of this compound, satisfying both scientific rigor and global regulatory expectations.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
  • Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis.
  • VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • HPCi Media. Elemental Impurity Analysis in Pharmaceuticals.
  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Slideshare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES.
  • Unipd. (2024, June 21). Elemental Analysis - Technical Resources.
  • FILAB. ICH Q3D: Elemental impurity analysis.
  • Eurofins Scientific. (2026, January 7). CHNS Analysis.
  • Malvern Panalytical. (2025, March 18). Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals.
  • BOC Sciences. Pharmaceutical Elemental Impurities Analysis - Wet Chemistry.
  • Thermo Fisher Scientific. (2016, May 1). Determining Elemental Impurities in Pharmaceutical Products and Dietary Supplements.
  • Contract Laboratory. (2024, November 15).
  • Spectroscopy Online. (2015, March 1). Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique.
  • Alfa Chemistry. Analytical Methods for Elemental Impurities in Pharmaceuticals.
  • SciSpace.
  • United States Pharmacopeia. (2281) RESIDUE ON IGNITION.
  • PharmaBlog. (2023, October 27).
  • Sartorius. (2021, April 15).
  • Galala University.

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Safety Operating Guide

Proper Disposal Procedures: 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not dispose of this compound down the drain.

3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol is a halogenated organic amine .[1] Its disposal requires strict adherence to "Halogenated Waste" protocols due to the presence of the 3,4-dichlorophenyl moiety. Improper incineration or mixing with non-halogenated solvents can lead to the formation of dioxins or damage to catalytic oxidizers in waste treatment facilities.

This guide provides a self-validating workflow to ensure your disposal method is compliant, safe, and chemically sound.

Chemical Profile & Hazard Assessment

To manage waste effectively, you must understand the chemical's behavior in a waste drum. This compound acts as a weak organic base and a corrosive irritant .

PropertyData / CharacteristicOperational Implication
Chemical Structure Chlorinated Amino AlcoholMUST be segregated into Halogenated Waste streams.[1]
CAS Number 1395407-51-8 (Generic/Isomer Specific)Use for waste manifesting and labeling.[1]
Acidity/Basicity Basic (Amine group)INCOMPATIBLE with strong acids and oxidizers. Risk of exothermic reaction.
Combustibility Combustible Liquid/SolidFlash point likely >100°C; do not mix with flammables if avoidable to reduce load.
Aquatic Toxicity High (due to Cl-aromatic ring)Zero-tolerance for drain disposal.[1]
Physical State Viscous oil or low-melting solidMay require dissolution in a carrier solvent for transfer.[1]

Expert Insight: The "3,4-dichloro" substitution pattern makes this molecule significantly more persistent in the environment than non-halogenated amines. Your waste contractor treats this as a "high-BTU halogenated waste," often requiring high-temperature incineration (>1100°C) to ensure complete destruction of the carbon-chlorine bonds.[1]

Waste Stream Segregation Logic

The most common error in disposing of amino alcohols is misclassifying them as generic "Organic Solvents."

  • The Halogen Rule: Any waste mixture containing >1-2% halogenated content (by volume) is classified as Halogenated Waste.[1] This stream is significantly more expensive to treat.

  • The pH Rule: As an amine, this compound can raise the pH of a waste drum. Ensure the receiving drum is not designated for "Acidic Waste" to prevent pressure buildup or heat generation.

Decision Matrix: Waste Segregation

WasteSegregation Start Start: Waste Identification IsPure Is the waste pure chemical or mixed with solvent? Start->IsPure SolventType Identify Solvent Type IsPure->SolventType Solution StreamA STREAM A: Solid Hazardous Waste (Toxic/Corrosive) IsPure->StreamA Pure Solid/Oil HalogenCheck Does solvent contain Halogens (e.g., DCM)? SolventType->HalogenCheck StreamB STREAM B: Halogenated Organic Liquid Waste HalogenCheck->StreamB Yes (DCM, Chloroform) HalogenCheck->StreamB No (Methanol, EtOAc) BUT Compound is Halogenated StreamC STREAM C: Non-Halogenated (Trace Contamination Only) StreamB->StreamC Only if <1% conc. (Consult EHS)

Figure 1: Decision matrix for segregating this compound waste streams.

Operational Disposal Protocol
Phase 1: Preparation & PPE[1][2][3]
  • Gloves: Nitrile (Double-gloving recommended due to the corrosive nature of the amine).

  • Eye Protection: Chemical splash goggles (Standard safety glasses are insufficient for corrosive liquids).

  • Ventilation: All transfers must occur inside a certified fume hood.

Phase 2: Handling the Waste

Scenario A: Pure Chemical (Solid or Viscous Liquid)

  • Container: Collect in a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers as amines can corrode certain alloys over time.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "this compound"[1]

    • Hazards: Check "Toxic" and "Corrosive."[4]

  • Storage: Close lid tightly. Store in the "Base/Alkali" section of your satellite accumulation area.

Scenario B: Solution (Reaction Mixture/Mother Liquor)

  • pH Check: If the solution was part of an acidic workup, neutralize to pH 6-9 using Sodium Bicarbonate before placing in the organic waste drum to prevent drum corrosion or off-gassing.

  • Solvent Carrier:

    • If dissolved in Dichloromethane (DCM) : Pour directly into the Halogenated Waste carboy.

    • If dissolved in Methanol/Ethyl Acetate : Because the solute (the amino alcohol) is halogenated, the entire mixture should ideally be treated as Halogenated Waste to maintain compliance with strict incineration standards.

  • Triple Rinse: Any empty reagent bottles must be triple-rinsed with a compatible solvent (e.g., ethanol). Collect the rinsate into the Halogenated Waste container. Deface the original label and dispose of the bottle as standard glass waste (or according to local glass recycling rules).

Phase 3: Spill Management (Emergency Contingency)

If a spill occurs (>10 mL):

  • Isolate: Evacuate the immediate area.

  • Neutralize: Apply a weak acid neutralizer (e.g., Citric Acid or specialized "Base Neutralizer") to the spill to mitigate caustic fumes.

  • Absorb: Use an inert absorbent (Vermiculite or Clay). Do not use paper towels for large spills of amines, as they can degrade or heat up.

  • Disposal: Scoop absorbent into a bag, seal, and label as "Hazardous Waste: Spill Debris (Contains Chlorinated Amines)."

Regulatory & Compliance Data

Refer to these codes when filling out your waste manifest (US/EU standards).

Regulatory BodyClassificationCode/Note
RCRA (USA) Hazardous WasteD002 (Corrosive) is likely if pH > 12.[1]5. If not corrosive, manage as Halogenated Organic . Check for F-codes if spent halogenated solvents are present.[1]
UN Transport Shipping NameUN 3267 (Corrosive liquid, basic, organic, n.o.s.) or UN 2810 (Toxic liquid, organic, n.o.s.).
EWC (Europe) Waste Code07 01 03 * (Organic halogenated solvents, washing liquids and mother liquors).
References
  • PubChem. (2023). Compound Summary: (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol (Analogous Structure Safety Data). National Library of Medicine. Link[1]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Link

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 3-Amino-3-phenyl-1-propanol (Structural Analog). Link

  • University of Wisconsin–Madison. (2023). Chapter 7: Chemical Disposal Procedures. Laboratory Safety Guide. Link

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Comprehensive Handling Guide: Personal Protective Equipment for 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my experience that true laboratory safety transcends mere compliance; it is a mindset built on a deep, causal understanding of the materials we handle. This guide provides an in-depth operational framework for the safe management of 3-Amino-3-(3,4-dichloro-phenyl)-propan-1-ol, a compound whose structure necessitates a rigorous and informed approach to personal protection. The protocols herein are designed to be a self-validating system, ensuring that each step reinforces a culture of safety and scientific integrity for researchers, scientists, and drug development professionals.

Hazard Assessment & Chemical Profile

A thorough understanding of a chemical's properties is the foundation of safe handling. This compound possesses distinct structural features—an aromatic amine and a dichlorinated phenyl ring—that dictate its hazard profile and our corresponding safety protocols.

  • Aromatic Amines: This class of compounds can exhibit toxicity, and some are known or suspected carcinogens. Skin absorption is a primary route of exposure that must be mitigated.[1][2][3]

  • Chlorinated Hydrocarbons: The dichlorinated phenyl group adds to the toxicological profile and raises considerations for environmental persistence.[4][5]

While specific toxicological data for this exact molecule is limited, data from close structural analogs provide a strong basis for a cautious approach. Analogs such as 3-Amino-3-(4-chlorophenyl)-propan-1-ol are known to cause skin and eye irritation and may cause respiratory irritation. More broadly, similar aminopropanol structures are classified as causing severe skin burns and eye damage.[6][7]

Property Identifier
Chemical Name This compound
Molecular Formula C₉H₁₁Cl₂NO
Molecular Weight 220.09 g/mol (approx.)
Physical State Likely a solid at room temperature.
Anticipated Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[6][7]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist but a risk-based assessment. The following protocol is mandatory for all work involving this compound.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood.[8][9]

  • Causality: A fume hood is the primary line of defense. It contains airborne dust particles and potential vapors, preventing inhalation, which is a critical exposure route.[8][10] It also provides a contained space in the event of a spill.

Dermal Protection (Skin & Hands)

Preventing skin contact is paramount due to the risks of irritation, burns, and potential systemic absorption associated with aromatic amines.[6][11]

  • Gloves:

    • Selection: Use double-gloving technique. The inner glove should be a standard nitrile examination glove. The outer glove must be a chemical-resistant type, such as thicker nitrile or neoprene.[12][13] Avoid latex gloves, which offer poor protection against many chemicals and can cause allergic reactions.[5]

    • Rationale: Double-gloving provides redundant protection. If the outer glove is compromised or contaminated, the inner glove allows for its safe removal without exposing the skin. Nitrile and neoprene offer good resistance to a broad range of chemicals, including the aromatic and chlorinated structures present in this molecule.[13]

    • Integrity: Always inspect gloves for tears or pinholes before use.[8][11] Remove and replace gloves immediately if contamination is suspected. Use proper removal techniques to avoid contaminating your skin.[10][11]

  • Body Protection:

    • Selection: A full-length, buttoned lab coat is the minimum requirement. For procedures involving larger quantities (>10g) or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is required.

    • Rationale: A lab coat protects personal clothing and underlying skin from minor spills and dust. A chemical-resistant apron provides a higher level of protection against liquid splashes that could saturate a standard cotton lab coat.

Eye and Face Protection

The potential for this compound to cause severe eye damage necessitates robust protection.[6][7]

  • Selection: Tightly-fitting chemical splash goggles are mandatory at all times.[8][11] Safety glasses, even with side shields, are insufficient as they do not provide a seal against dust and splashes. When handling larger quantities or when there is a heightened risk of splashing, a full-face shield must be worn in addition to the goggles.[6]

  • Rationale: Goggles form a protective seal around the eyes, preventing airborne dust and liquid splashes from entering. A face shield adds a further layer of protection for the entire face.

Respiratory Protection

While the fume hood is the primary control, respiratory protection may be required in specific scenarios.

  • Selection:

    • Standard Operations: No respiratory protection is required if all work is performed within a properly functioning fume hood.

    • Emergency Situations: In the event of a large spill or a failure of the fume hood, a full-face respirator with combination organic vapor/acid gas/P100 (particulate) cartridges is necessary.[8][10]

  • Rationale: The P100 filter will remove fine dust particles, while the organic vapor/acid gas cartridges will adsorb any volatile components, providing comprehensive protection during a high-risk event.

PPE Summary by Task
TaskRequired PPE
Receiving/Unpacking Lab Coat, Safety Goggles, Single Pair Nitrile Gloves
Weighing/Aliquotting Lab Coat, Chemical Splash Goggles, Double Nitrile/Neoprene Gloves
Solution Preparation Lab Coat, Chemical Splash Goggles, Double Nitrile/Neoprene Gloves
Spill Cleanup Chemical Resistant Coverall/Apron, Full-Face Shield & Goggles, Double Nitrile/Neoprene Gloves, Respirator (as needed)
Waste Disposal Lab Coat, Chemical Splash Goggles, Double Nitrile/Neoprene Gloves

Standard Operating Procedure (SOP) Workflow

Adherence to a strict, sequential workflow minimizes the potential for error and exposure.

Preparation & Pre-Handling
  • Designate Area: Confirm that all work will be performed in a designated and certified chemical fume hood.

  • Assemble PPE: Don all required PPE (lab coat, goggles, double gloves) before gathering any materials.

  • Inspect Chemical: Visually inspect the chemical container for any signs of damage or leakage before placing it in the fume hood.[9]

  • Prepare Surfaces: Cover the work surface of the fume hood with absorbent, plastic-backed paper.

  • Gather Equipment: Place all necessary equipment (spatulas, weigh boats, glassware, solvent wash bottles) inside the fume hood.

Handling Protocol (Weighing & Dissolving)
  • Carefully open the container inside the fume hood to avoid generating airborne dust.

  • Use a clean spatula to transfer the desired amount of solid to a weigh boat. Perform all transfers slowly and deliberately to minimize dust.[8][10]

  • Close the primary container tightly immediately after use.

  • To dissolve, carefully add the weighed solid to the solvent in your reaction vessel. Do not add solvent directly to the weigh boat.

  • Rinse the weigh boat and spatula with a small amount of the solvent, transferring the rinse into the reaction vessel to ensure a complete transfer.

Post-Handling & Decontamination
  • Clean Equipment: All contaminated glassware and equipment must be decontaminated before being removed from the fume hood. Rinse with a suitable solvent (e.g., ethanol or acetone) into a designated hazardous waste container.

  • Clean Workspace: Wipe down the surfaces of the fume hood with a damp cloth or towel. Dispose of the absorbent paper and cleaning materials as solid hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Remove outer gloves first, followed by the lab coat, goggles, and finally the inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water immediately after completing the work and removing all PPE.[8][11]

Workflow Diagram

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_final Final Steps A 1. Don Full PPE B 2. Prepare Fume Hood A->B C 3. Inspect Container B->C D 4. Weigh Solid Compound C->D E 5. Prepare Solution D->E F 6. Decontaminate Glassware E->F Spill Spill Occurs E->Spill G 7. Clean Fume Hood F->G H 8. Segregate Waste G->H I 9. Doff PPE Correctly H->I J 10. Wash Hands I->J Spill_Response Execute Spill Management Protocol Spill->Spill_Response Spill_Response->G

Caption: Workflow for handling this compound.

Emergency & Disposal Plans

Preparedness is a critical component of safety.

Spill Management
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the fume hood continues to operate.[9]

  • Don PPE: Wear full protective equipment, including respiratory protection if the spill is large or outside of a fume hood.[9]

  • Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[9] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[8][11]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste. Do not allow any material to enter drains or waterways.[8][9]

Exposure Response
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][8]

Waste Disposal

All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[11]

  • Solid Waste: This includes contaminated gloves, absorbent paper, weigh boats, and spill cleanup materials. Collect in a clearly labeled, sealed, and puncture-proof container.[10]

  • Liquid Waste: This includes unused solutions and solvent rinses. Collect in a clearly labeled, sealed, and chemical-resistant waste bottle.

  • Sharps: Any contaminated needles or sharp objects must be disposed of in a designated sharps container.

By internalizing the principles and adhering strictly to the protocols outlined in this guide, you can handle this compound with the confidence and safety that underpins groundbreaking research.

References

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Google Cloud.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
  • Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL. (2025, July 26). ChemicalBook.
  • material safety data sheet sds/msds. (n.d.). CDH Fine Chemical.
  • SAFETY DATA SHEET - 3-Amino-3-phenyl-1-propanol. (2025, December 19). Fisher Scientific.
  • Chlorine Safety. (2021, December). Texas Department of Insurance.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Google Cloud.
  • Application Notes and Protocols for 3-Amino-1-(furan-3-yl)propan-1-ol: A Guide to Safe Handling and Storage. (n.d.). Benchchem.
  • SAFETY DATA SHEET - 2-Amino-1,3-propanediol. (2024, December 2). TCI EUROPE N.V.
  • Anhydrous Ammonia PPE. (2020, November 18). YouTube.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. (2010, June 4). Taylor & Francis Online.
  • MSDS of (3R)-3-amino-3-phenylpropan-1-ol. (2013, September 11). Capot Chemical.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration.
  • Phenol, 3-amino-: Human health tier II assessment. (2016, April 21). Australian Government Department of Health and Aged Care.
  • (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol. (n.d.). Sigma-Aldrich.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
  • Personal Protective Equipment (PPE) Standards. (2022, December). Certas Lubricant Solutions.
  • (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol. (n.d.). MilliporeSigma.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.